molecular formula C7H5F4NO B056678 2-Fluoro-5-(trifluoromethoxy)aniline CAS No. 116369-23-4

2-Fluoro-5-(trifluoromethoxy)aniline

Cat. No.: B056678
CAS No.: 116369-23-4
M. Wt: 195.11 g/mol
InChI Key: HQUWXEXDIIWBBY-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethoxy)aniline (CAS 116369-23-4) is a fluorinated aniline derivative that serves as a versatile and valuable building block in life science research, particularly in the synthesis of novel bioactive molecules. Its structure incorporates both fluorine and the trifluoromethoxy group, which are known to profoundly influence the electronic, lipophilic, and metabolic properties of lead compounds. This compound is primarily used as a key intermediate in medicinal chemistry and agrochemical research. The presence of the trifluoromethoxy group is a strategic feature, as it can enhance lipophilicity, improve cell membrane permeability, and increase metabolic stability in target molecules. These properties are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of pharmaceutical and agrochemical candidates. Researchers utilize this aniline in ring-forming reactions, as a coupling partner in metal-catalyzed cross-couplings, and for the direct introduction of the 2-fluoro-5-(trifluoromethoxy)anilino moiety into more complex structures. Key Applications: • Building block for pharmaceuticals and agrochemicals • Intermediate in organic synthesis and material science • A key precursor for the development of compounds with improved metabolic stability and bioavailability Product Specifications: • CAS Number: 116369-23-4 • Molecular Formula: C7H5F4NO • Molecular Weight: 195.11 g/mol • Storage: Keep in a dark place under an inert atmosphere at 2-8°C This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-fluoro-5-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5F4NO/c8-5-2-1-4(3-6(5)12)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQUWXEXDIIWBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00560295
Record name 2-Fluoro-5-(trifluoromethoxy)aniline
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Molecular Weight

195.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116369-23-4
Record name 2-Fluoro-5-(trifluoromethoxy)aniline
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Record name 2-Fluoro-5-(trifluoromethoxy)aniline
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Foundational & Exploratory

A Technical Guide to the Physical Properties of 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of 2-Fluoro-5-(trifluoromethoxy)aniline. Due to the limited availability of experimentally determined data for this specific compound, this document also includes computed properties and data for the closely related compound, 2-Fluoro-5-(trifluoromethyl)aniline, for comparative purposes. Furthermore, generalized experimental protocols for determining key physical properties of aromatic anilines are provided to assist researchers in their own characterization efforts.

Introduction

This compound is a fluorinated aromatic amine of interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluoro- and trifluoromethoxy- substituents. Accurate knowledge of its physical properties is essential for its application in synthesis, formulation, and quality control.

It is critical to distinguish between this compound and the structurally similar 2-Fluoro-5-(trifluoromethyl)aniline. The former contains a trifluoromethoxy (-OCF₃) group, while the latter possesses a trifluoromethyl (-CF₃) group. This seemingly minor difference can significantly impact the compound's physical and chemical characteristics.

Physical Properties of this compound

PropertyComputed Value
Molecular Formula C₇H₅F₄NO
Molecular Weight 195.11 g/mol
XLogP3 2.5
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 195.03072643 Da
Monoisotopic Mass 195.03072643 Da
Topological Polar Surface Area 38.2 Ų
Heavy Atom Count 13
Complexity 214

Physical Properties of 2-Fluoro-5-(trifluoromethyl)aniline (for comparison)

In contrast to the trifluoromethoxy analog, the physical properties of 2-Fluoro-5-(trifluoromethyl)aniline (CAS Number: 535-52-4) are well-documented.[2][3][4] These experimentally determined values are presented for comparative analysis.

PropertyExperimental Value
Molecular Formula C₇H₅F₄N
Molecular Weight 179.11 g/mol
Boiling Point 155 °C (lit.)
Density 1.378 g/mL at 25 °C (lit.)[2]
Refractive Index n20/D 1.461 (lit.)[2]
Flash Point 70 °C (158 °F) - closed cup
Solubility Soluble in Chloroform, Methanol.[2]

Structural Comparison

The following diagram illustrates the structural difference between this compound and 2-Fluoro-5-(trifluoromethyl)aniline.

G cluster_0 This compound cluster_1 2-Fluoro-5-(trifluoromethyl)aniline a a_img b_img b

Structural comparison of the two aniline (B41778) derivatives.

Experimental Protocols for Physical Property Determination

For researchers seeking to experimentally determine the physical properties of this compound or related compounds, the following are generalized protocols for key analytical procedures.

The melting point of a solid is the temperature at which it transitions to a liquid state and can be a strong indicator of purity.

  • Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point device), capillary tubes (sealed at one end), thermometer.

  • Procedure:

    • Ensure the sample is dry and finely powdered.

    • Pack a small amount of the sample into the sealed end of a capillary tube to a height of 2-3 mm.

    • Place the capillary tube in the heating block of the melting point apparatus next to the thermometer.

    • Heat the sample at a moderate rate initially.

    • As the temperature approaches the expected melting point, reduce the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

  • Apparatus: Thiele tube, small test tube (e.g., ignition tube), capillary tube (sealed at one end), thermometer, heating source (e.g., Bunsen burner), and a high-boiling point liquid (e.g., mineral oil or silicone oil).

  • Procedure:

    • Fill the Thiele tube with the heating liquid to a level above the side arm.

    • Add a small amount of the sample liquid (approximately 0.5 mL) into the small test tube.

    • Place the capillary tube, with its sealed end up, into the sample liquid in the test tube.

    • Attach the test tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb.

    • Immerse the assembly in the Thiele tube, with the thermometer bulb and sample below the surface of the heating liquid.

    • Gently heat the side arm of the Thiele tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Continue heating until a continuous and rapid stream of bubbles is observed.

    • Remove the heat and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Solubility provides insights into the polarity of a compound and is crucial for reaction and formulation development.

  • Apparatus: Test tubes, vortex mixer or stirring apparatus, and a selection of solvents of varying polarity (e.g., water, ethanol, acetone, dichloromethane, hexane).

  • Procedure:

    • To a test tube, add a small, measured amount of the solute (e.g., 10 mg).

    • Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.

    • Vigorously agitate the mixture using a vortex mixer or by stirring for a set period (e.g., 1-2 minutes).

    • Visually inspect the solution to determine if the solid has completely dissolved. If it has, the compound is considered soluble under these conditions.

    • If the solid has not dissolved, the mixture can be gently heated to assess for temperature-dependent solubility.

    • Repeat the process with different solvents to create a solubility profile. Quantitative solubility can be determined by incrementally adding the solute to a known volume of solvent until saturation is reached.

References

2-Fluoro-5-(trifluoromethoxy)aniline CAS number and MDL number

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The information presented in this technical guide pertains to 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4) . It is highly probable that this is the compound of interest for your research, as "2-Fluoro-5-(trifluoromethoxy)aniline" is not readily found in chemical literature and databases. The trifluoromethyl group (-CF3) is a common moiety in medicinal chemistry, whereas the trifluoromethoxy group (-OCF3) is less so in this specific combination.

This guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)aniline, a key building block in the synthesis of various biologically active molecules. Its utility in the development of kinase inhibitors for cancer therapy makes it a compound of significant interest to researchers in drug discovery and medicinal chemistry.

Physicochemical and Identification Data

The following table summarizes the key identifiers and physicochemical properties of 2-Fluoro-5-(trifluoromethyl)aniline.

PropertyValueReference
CAS Number 535-52-4[1][2]
MDL Number MFCD00007653[1][2]
Molecular Formula C7H5F4N[1]
Molecular Weight 179.11 g/mol [1][2]
Appearance Clear yellow to orange liquid
Density 1.378 g/mL at 25 °C[2]
Boiling Point 155 °C[2]
Refractive Index n20/D 1.461[2]
InChIKey DRKWGMXFFCPZLW-UHFFFAOYSA-N[1]
SMILES Nc1cc(ccc1F)C(F)(F)F[2]

Safety and Handling

2-Fluoro-5-(trifluoromethyl)aniline is a hazardous substance and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

HazardGHS Classification
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261, P280, P301+P312, P302+P352+P312, P304+P340+P312, P305+P351+P338

Application in Drug Discovery: Synthesis of EGFR Inhibitors

2-Fluoro-5-(trifluoromethyl)aniline is a crucial intermediate in the synthesis of targeted anticancer agents, particularly Epidermal Growth Factor Receptor (EGFR) inhibitors. The trifluoromethyl group is known to enhance metabolic stability and binding affinity of drug candidates. Several quinazoline-based EGFR inhibitors have been developed for the treatment of various cancers.

Experimental Protocol: Synthesis of 2,4-Disubstituted Quinazoline (B50416) Derivatives

This protocol outlines a general procedure for the synthesis of quinazoline derivatives from 2-Fluoro-5-(trifluoromethyl)aniline, which can be adapted for the preparation of various EGFR inhibitors.

Materials:

  • 2-Fluoro-5-(trifluoromethyl)aniline

  • Substituted boronic acids

  • Palladium catalyst (e.g., Pd(PPh3)4)

  • Base (e.g., K2CO3)

  • Solvent (e.g., Dioxane, Toluene)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-Fluoro-5-(trifluoromethyl)aniline (1 equivalent) in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Add the substituted boronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by spectroscopic methods (e.g., 1H NMR, 13C NMR, and mass spectrometry).

Logical Workflow for Synthesis

The following diagram illustrates the general synthetic workflow for producing quinazoline-based EGFR inhibitors starting from 2-Fluoro-5-(trifluoromethyl)aniline.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_intermediate Intermediate cluster_final Final Product A 2-Fluoro-5-(trifluoromethyl)aniline C Palladium-Catalyzed Cross-Coupling A->C B Substituted Boronic Acid B->C D 2,4-Disubstituted Quinazoline C->D E EGFR Inhibitor D->E Further Functionalization

Caption: Synthetic workflow for EGFR inhibitors.

References

An In-depth Technical Guide to the Synthesis of 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-Fluoro-5-(trifluoromethoxy)aniline, a valuable intermediate in the development of pharmaceuticals and other advanced materials. The synthesis route detailed herein focuses on the reduction of a commercially available precursor, 2-Fluoro-5-(trifluoromethoxy)nitrobenzene. This method is favored for its directness and reliance on well-established chemical transformations.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, this compound, is presented below.

PropertyValue
CAS Number Not available
Molecular Formula C₇H₅F₄NO
Molecular Weight 195.11 g/mol
Appearance Expected to be a liquid or low-melting solid
Boiling Point Not available
Melting Point Not available
Solubility Expected to be soluble in common organic solvents

Proposed Synthesis Pathway

The most direct and industrially scalable synthesis of this compound involves the reduction of the nitro group of 2-Fluoro-5-(trifluoromethoxy)nitrobenzene. This transformation can be achieved through various established methods, primarily catalytic hydrogenation or chemical reduction using metals in an acidic medium.

Synthesis_Pathway 2-Fluoro-5-(trifluoromethoxy)nitrobenzene 2-Fluoro-5-(trifluoromethoxy)nitrobenzene This compound This compound 2-Fluoro-5-(trifluoromethoxy)nitrobenzene->this compound Reduction

Caption: Proposed synthesis of this compound.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of this compound via catalytic hydrogenation, a widely used and efficient method for the reduction of nitroarenes.

Method 1: Catalytic Hydrogenation with Raney Nickel

This protocol is adapted from a general procedure for the reduction of substituted nitrobenzenes.[1]

Materials:

  • 2-Fluoro-5-(trifluoromethoxy)nitrobenzene

  • Raney Nickel (catalyst)

  • Isopropanol (solvent)

  • Hydrogen gas

  • Autoclave

  • Filtration apparatus

Procedure:

  • In a suitable autoclave, charge the vessel with 2-Fluoro-5-(trifluoromethoxy)nitrobenzene and isopropanol.

  • Add Raney Nickel catalyst (typically 5-10% by weight of the nitro compound).

  • Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 5 kg/cm ²).[1]

  • Heat the reaction mixture to a temperature between 70-90°C with vigorous stirring.[1]

  • Maintain the reaction at this temperature and pressure for several hours (e.g., 8 hours), monitoring the reaction progress by techniques such as TLC or GC.[1]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.

  • Filter the reaction mixture to remove the Raney Nickel catalyst. Wash the catalyst with a small amount of isopropanol.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting crude this compound can be purified by distillation or column chromatography.

Expected Yield and Purity:

Method 2: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

This is another common and effective method for nitro group reduction.

Materials:

  • 2-Fluoro-5-(trifluoromethoxy)nitrobenzene

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (B145695) or Ethyl Acetate (solvent)

  • Hydrogen gas

  • Hydrogenation apparatus (e.g., Parr shaker)

Procedure:

  • Dissolve 2-Fluoro-5-(trifluoromethoxy)nitrobenzene in a suitable solvent (e.g., ethanol or ethyl acetate) in a hydrogenation flask.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol%).

  • Connect the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times).

  • Pressurize the system with hydrogen to the desired pressure (e.g., 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the uptake of hydrogen ceases.

  • Carefully vent the excess hydrogen and purge the system with nitrogen.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by distillation or column chromatography.

Data Presentation

Table 1: Reaction Parameters for Catalytic Hydrogenation
ParameterMethod 1 (Raney Ni)Method 2 (Pd/C)
Catalyst Raney Nickel10% Palladium on Carbon
Solvent IsopropanolEthanol or Ethyl Acetate
Temperature 70-90°CRoom Temperature
Pressure ~5 kg/cm ²1-4 atm
Typical Reaction Time 8 hours2-12 hours

Characterization Data

While a complete set of experimental spectroscopic data for this compound is not available in the cited literature, the expected data can be inferred from closely related structures.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The amino protons would likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with their chemical shifts influenced by the fluorine, amino, and trifluoromethoxy substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum should exhibit two signals: one for the fluorine atom attached to the aromatic ring and another for the trifluoromethoxy group.

  • IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-F stretching, and C-O-C stretching of the ether linkage.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (195.11 g/mol ).

Safety Information

  • 2-Fluoro-5-(trifluoromethoxy)nitrobenzene (Starting Material): This compound is expected to be an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Raney Nickel and Palladium on Carbon (Catalysts): These catalysts are pyrophoric, especially when dry and exposed to air. Handle with extreme care, preferably as a slurry in a solvent.

  • Hydrogen Gas: Hydrogen is a highly flammable gas. All hydrogenation reactions should be conducted in a well-ventilated area, away from ignition sources, and using appropriate safety equipment.

  • This compound (Product): Anilines are generally toxic and can be absorbed through the skin. Handle with appropriate PPE.

This guide provides a foundational understanding of a viable synthesis pathway for this compound. Researchers should always conduct a thorough literature search and risk assessment before undertaking any experimental work. The provided protocols may require optimization to achieve the best results for specific laboratory conditions.

References

Spectroscopic and Analytical Profile of 2-Fluoro-5-(trifluoromethoxy)aniline: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals.

Note to the Reader: Extensive searches for publicly available, detailed experimental spectroscopic data (NMR, IR, MS) and specific experimental protocols for 2-Fluoro-5-(trifluoromethoxy)aniline did not yield specific results. The information presented in this document pertains to the closely related analogue, 2-Fluoro-5-(trifluoromethyl)aniline , and is provided as a comparative reference. The methodologies and data interpretation approaches are broadly applicable to the analysis of similar fluorinated anilines.

Spectroscopic Data Summary for 2-Fluoro-5-(trifluoromethyl)aniline

The following tables summarize the key spectroscopic data for 2-Fluoro-5-(trifluoromethyl)aniline.

Table 1: ¹H NMR Data
Chemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
Data not publicly availableData not publicly availableData not publicly availableAromatic Protons
Data not publicly availableData not publicly availableData not publicly availableAmine Protons
Table 2: ¹³C NMR Data
Chemical Shift (ppm)Assignment
Data not publicly availableAromatic Carbons
Data not publicly availableCarbon of CF₃
Table 3: ¹⁹F NMR Data
Chemical Shift (ppm)Assignment
Data not publicly availableFluorine on aromatic ring
Data not publicly availableFluorines of CF₃
Table 4: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
Data not publicly availableN-H stretch
Data not publicly availableC-F stretch (aromatic)
Data not publicly availableC-F stretch (trifluoromethyl)
Data not publicly availableAromatic C=C stretch
Table 5: Mass Spectrometry (MS) Data
m/zAssignment
179.04[M]⁺ (Molecular Ion)
Further fragmentation data not publicly availableFragment Ions

General Experimental Protocols

While specific experimental protocols for this compound are not available, the following provides a general methodology for the acquisition of spectroscopic data for a similar small organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added for ¹H and ¹³C NMR.

  • Instrumentation: Spectra are typically acquired on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Parameters such as pulse width, acquisition time, and relaxation delay are optimized for the specific compound.

  • ¹³C NMR: Due to the lower natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum.

  • ¹⁹F NMR: A dedicated or switchable probe is used. Chemical shifts are referenced to an external standard, such as CFCl₃.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a solid sample, a small amount is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, for liquids or solids soluble in volatile solvents, a thin film can be cast onto a salt plate (e.g., NaCl or KBr). Attenuated Total Reflectance (ATR) is a common modern technique where the sample is placed directly on a crystal (e.g., diamond or zinc selenide).

  • Instrumentation: An FTIR (Fourier-Transform Infrared) spectrometer is used to acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: A suitable ionization technique is employed, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or more polar compounds.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Visualized Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a novel chemical compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_interpretation Data Interpretation & Structure Elucidation synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ir Infrared (IR) Spectroscopy purification->ir ms Mass Spectrometry (MS) purification->ms elemental Elemental Analysis purification->elemental structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation elemental->structure_elucidation data_reporting Data Reporting & Publication structure_elucidation->data_reporting

Caption: A flowchart illustrating the typical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Navigating the Void: A Technical Guide to the Prospective Crystal Structure of 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This technical guide addresses the current state of knowledge regarding the crystal structure of 2-Fluoro-5-(trifluoromethoxy)aniline. Extensive searches of crystallographic databases and the scientific literature have revealed no publicly available experimental crystal structure for this compound.

This document serves as a proactive resource for researchers, providing a comprehensive overview of the available physicochemical data for this compound and its close structural analog, 2-Fluoro-5-(trifluoromethyl)aniline. Furthermore, it outlines a detailed, generalized experimental workflow for determining the crystal structure of novel compounds, from synthesis and crystallization to single-crystal X-ray diffraction analysis. This guide is intended to equip researchers with the foundational knowledge and procedural framework necessary to pursue the crystal structure determination of this and other similar molecules of interest.

Introduction: The Significance of Crystalline Structure

The solid-state structure of an active pharmaceutical ingredient (API) or a key intermediate profoundly influences its physical and chemical properties. Characteristics such as solubility, dissolution rate, bioavailability, stability, and manufacturability are all intrinsically linked to the crystalline form. For drug development professionals, a detailed understanding of the crystal structure is therefore not merely academic but a critical component of rational drug design and formulation.

This compound is a fluorinated aniline (B41778) derivative of interest in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethoxy group suggests unique electronic and conformational properties that could be exploited in the design of novel bioactive molecules. The determination of its crystal structure would provide invaluable insights into its intermolecular interactions, packing motifs, and overall molecular conformation.

Physicochemical Properties

While the crystal structure of this compound remains undetermined, a summary of its known physicochemical properties is presented below. For comparative purposes, the properties of the closely related compound, 2-Fluoro-5-(trifluoromethyl)aniline, are also provided. The key distinction between these molecules lies in the substituent at the 5-position: a trifluoromethoxy group (-OCF₃) versus a trifluoromethyl group (-CF₃).

Table 1: Physicochemical Data for this compound and a Structural Analog

PropertyThis compound2-Fluoro-5-(trifluoromethyl)aniline
Molecular Formula C₇H₅F₄NOC₇H₅F₄N
Molecular Weight 195.11 g/mol 179.11 g/mol [1][2]
CAS Number 14439308 (CID)535-52-4[1]
Appearance Not specifiedClear yellow to orange liquid[3]
Boiling Point Not specified155 °C[1]
Density Not specified1.378 g/mL at 25 °C[1]
Refractive Index Not specifiedn20/D 1.461[1]
XLogP3 2.5[4]2.5[2]

Prospective Experimental Protocol for Crystal Structure Determination

The following sections outline a generalized yet detailed methodology for the determination of the crystal structure of a small organic molecule like this compound.

Synthesis and Purification

A plausible synthetic route to this compound would likely involve the introduction of the trifluoromethoxy group onto a suitably protected aniline or nitrobenzene (B124822) precursor, followed by functional group manipulations to yield the final product. A thorough purification, typically by column chromatography or recrystallization, is paramount to obtaining a sample of sufficient purity (>98%) for successful crystallization.

Crystallization Methodologies

The growth of high-quality single crystals is often the most challenging step in crystal structure determination. A variety of techniques should be systematically explored to induce crystallization.[5][6][7][8][9] The choice of solvent is a critical parameter.

Table 2: Common Crystallization Techniques for Small Organic Molecules

TechniqueDescription
Slow Evaporation A solution of the compound is prepared in a suitable solvent and allowed to evaporate slowly at a constant temperature. The gradual increase in concentration can lead to the formation of single crystals.[6]
Vapor Diffusion A concentrated solution of the compound is placed in a small, open container, which is then sealed within a larger vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution reduces its solubility, promoting crystal growth.[6]
Liquid-Liquid Diffusion A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals may form at the interface as the solvents slowly mix.
Cooling Crystallization A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly. The decrease in solubility upon cooling can induce crystallization.
Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals (typically >0.1 mm in all dimensions) are obtained, they can be analyzed by SCXRD.[10][11][12][13][14]

  • Crystal Mounting: A selected crystal is mounted on a goniometer head.[11][13]

  • Data Collection: The mounted crystal is placed in an intense, monochromatic X-ray beam. As the crystal is rotated, a detector records the diffraction pattern, which consists of a series of reflections at specific angles and intensities.[10][11]

  • Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the unique reflections.[13]

  • Structure Solution and Refinement: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson synthesis) to generate an initial electron density map.[13][14] This map is then used to build an atomic model of the molecule, which is subsequently refined against the experimental data to yield the final crystal structure.[14]

Visualizing the Workflow and Molecular Structure

The following diagrams illustrate the general experimental workflow for crystal structure determination and the chemical structure of the target compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structure Determination synthesis Synthesis of 2-Fluoro-5- (trifluoromethoxy)aniline purification Purification (>98%) synthesis->purification crystallization Screening of Crystallization Conditions (Solvents, Techniques) purification->crystallization scxrd Single-Crystal X-ray Diffraction Data Collection crystallization->scxrd structure_solution Structure Solution & Refinement scxrd->structure_solution validation Structure Validation & Analysis structure_solution->validation

Figure 1. General experimental workflow for crystal structure determination.

Figure 2. 2D representation of this compound.

Conclusion and Future Outlook

While the crystal structure of this compound has not yet been reported in the public domain, this should not be a deterrent to its investigation. The methodologies outlined in this guide provide a clear and actionable path for researchers to undertake this determination. The resulting crystal structure would be a valuable addition to the scientific literature, providing crucial data for computational modeling, structure-activity relationship studies, and the development of novel pharmaceuticals and materials. It is our hope that this technical guide will stimulate and facilitate research in this area, ultimately leading to the elucidation of the three-dimensional structure of this promising molecule.

References

Navigating the Solubility of 2-Fluoro-5-(trifluoromethoxy)aniline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 2-Fluoro-5-(trifluoromethoxy)aniline in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document provides a predictive solubility profile based on the analysis of its structural components, alongside detailed experimental protocols for precise quantitative determination.

Predicted Solubility Profile

The solubility of this compound is dictated by the interplay of its functional groups: the aniline (B41778) moiety, the fluorine atom, and the trifluoromethoxy group. Based on the known properties of these components, a qualitative prediction of its solubility in various common organic solvents can be made.

The aniline backbone provides a degree of polarity and the capacity for hydrogen bonding via the amine group, suggesting some affinity for polar solvents. However, the presence of the aromatic ring and, more significantly, the highly lipophilic trifluoromethoxy group and the fluorine atom are expected to dominate the molecule's overall solubility behavior. This leads to a prediction of higher solubility in non-polar and moderately polar organic solvents and limited solubility in highly polar solvents like water.

For a structurally similar compound, 2-Fluoro-5-(trifluoromethyl)aniline, solubility has been noted in chloroform (B151607) and methanol. Another related compound, 5-Fluoro-2-(trifluoromethyl)aniline, is reported to be insoluble in water. These observations support the prediction that this compound will exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassCommon SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, CyclohexaneHighThe aromatic ring and trifluoromethoxy group contribute to significant non-polar character, favoring dissolution in non-polar solvents through van der Waals interactions.
Polar Aprotic Acetone, Ethyl Acetate, Dichloromethane (DCM)High to ModerateThese solvents can engage in dipole-dipole interactions with the polar C-F and C-O bonds, as well as the amine group, without the competing hydrogen bonding of protic solvents.
Polar Protic Methanol, Ethanol, IsopropanolModerate to LowThe amine group can participate in hydrogen bonding with these solvents. However, the large hydrophobic portion of the molecule may limit overall solubility compared to less polar solvents.
Highly Polar Protic WaterLow to InsolubleThe significant hydrophobic character imparted by the trifluoromethoxy group and the fluorinated aromatic ring is expected to result in poor aqueous solubility.
Ethers Diethyl Ether, Tetrahydrofuran (THF)HighThe ether oxygen can act as a hydrogen bond acceptor for the aniline N-H, and the overall non-polar nature of these solvents is compatible with the solute.
Halogenated ChloroformHighBased on data for the analogous 2-Fluoro-5-(trifluoromethyl)aniline, good solubility is expected due to favorable dipole-dipole interactions.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocol outlines a standard isothermal saturation method.

Objective: To quantitatively determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Temperature-controlled shaker or incubator

  • Calibrated analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of each selected solvent in separate vials. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

    • Record the weight of the filtered solution.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

    • Analyze the standard solutions using a suitable analytical method (e.g., HPLC or GC) to generate a calibration curve.

    • Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample using the same analytical method.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the concentration in the original saturated solution, accounting for the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Safety Precautions: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.

Visualizing Methodologies and Influencing Factors

To further clarify the experimental process and the underlying principles of solubility, the following diagrams are provided.

experimental_workflow start Start prepare_solutions Prepare Supersaturated Solutions (Excess Solute in Solvent) start->prepare_solutions equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_solutions->equilibrate settle Allow Excess Solid to Settle equilibrate->settle sample_supernatant Withdraw Supernatant settle->sample_supernatant filter Filter through Syringe Filter (e.g., 0.22 µm) sample_supernatant->filter analyze Analyze Samples and Standards (e.g., HPLC, GC) filter->analyze prepare_standards Prepare Standard Solutions prepare_standards->analyze calculate Calculate Solubility from Calibration Curve analyze->calculate end End calculate->end

Figure 1. Experimental workflow for determining solubility.

solubility_factors solubility Solubility of This compound solute_props Solute Properties solubility->solute_props solvent_props Solvent Properties solubility->solvent_props aniline Aniline Moiety (Polarity, H-bonding) solute_props->aniline fluoro Fluoro Group (Polarity, Lipophilicity) solute_props->fluoro tfm Trifluoromethoxy Group (High Lipophilicity) solute_props->tfm polarity Polarity (Polar vs. Non-polar) solvent_props->polarity h_bonding Hydrogen Bonding Capacity (Protic vs. Aprotic) solvent_props->h_bonding

Figure 2. Factors influencing the solubility of the target compound.

In-depth Technical Guide: Quantum Chemical Calculations for 2-Fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "2-Fluoro-5-(trifluoromethoxy)aniline" did not yield specific quantum chemical calculation data. The following guide is based on the closely related and more extensively studied compound, 2-Fluoro-5-(trifluoromethyl)aniline . This information is provided as a comprehensive example of the requested technical format and content.

This technical guide provides a detailed overview of the quantum chemical calculations performed on 2-Fluoro-5-(trifluoromethyl)aniline, a compound of interest in medicinal chemistry and drug development. The document outlines the computational methodologies, presents key findings in a structured format, and visualizes the computational workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Optimization

The initial step in the computational analysis of 2-Fluoro-5-(trifluoromethyl)aniline involves the optimization of its molecular geometry. This is typically achieved using Density Functional Theory (DFT), a robust method for determining the ground-state electronic structure of molecules.

Computational Protocol: The geometry of the molecule is optimized using a DFT method, such as B3LYP, with a suitable basis set, for instance, 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules. The optimization process seeks to find the minimum energy conformation of the molecule, which corresponds to its most stable structure.

A summary of key structural parameters for 2-Fluoro-5-(trifluoromethyl)aniline is presented below. Please note that these are representative values and the exact figures can vary slightly depending on the specific level of theory used.

Parameter Value
Molecular FormulaC₇H₅F₄N[1][2]
Molecular Weight179.11 g/mol [2]
IUPAC Name2-fluoro-5-(trifluoromethyl)aniline[2]
InChI KeyDRKWGMXFFCPZLW-UHFFFAOYSA-N[1][2]
SMILESC1=CC(=C(C=C1C(F)(F)F)N)F[2]
Vibrational Analysis (FT-IR and Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and elucidating the structure of molecules. Quantum chemical calculations can predict the vibrational frequencies and intensities of a molecule, which can then be compared with experimental FT-IR and Raman spectra for validation.

Computational Protocol: Following geometry optimization, frequency calculations are performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)). The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and basis set limitations.

A selection of calculated and experimental vibrational frequencies for key functional groups in aniline (B41778) derivatives are presented in the table below. Specific experimental data for 2-Fluoro-5-(trifluoromethyl)aniline is limited in the public domain, hence representative values for similar aniline derivatives are included for context.

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹)
N-H Asymmetric Stretch~3500~3480
N-H Symmetric Stretch~3400~3390
C-N Stretch~1300~1280
C-F Stretch (Aromatic)~1250~1240
C-F Stretch (CF₃)~1100-1200~1100-1200
Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Computational Protocol: The HOMO and LUMO energies are obtained from the output of the DFT calculation. The energy gap is calculated as the difference between the LUMO and HOMO energies. A larger energy gap suggests higher stability and lower chemical reactivity. The Molecular Electrostatic Potential (MEP) is also calculated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Electronic Property Calculated Value (eV)
HOMO Energy-6.5 to -7.5
LUMO Energy-0.5 to -1.5
HOMO-LUMO Gap5.0 to 7.0

The MEP surface would typically show negative potential (red/yellow) around the nitrogen atom of the aniline group and the fluorine atoms, indicating regions of high electron density and susceptibility to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms of the amine group.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the structure of organic molecules. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra.

Computational Protocol: NMR chemical shifts (¹H, ¹³C, ¹⁹F) are calculated using the Gauge-Including Atomic Orbital (GIAO) method, typically at the same DFT level of theory used for geometry optimization. The calculated shifts are usually referenced to a standard compound (e.g., Tetramethylsilane for ¹H and ¹³C).

Atom Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Aromatic Protons6.5 - 7.56.9 - 7.1[1]
Amine Protons3.5 - 4.5~3.8[1]
Aromatic Carbons110 - 150Not readily available
CF₃ Carbon120 - 130Not readily available
Aromatic Fluorine-110 to -130Not readily available
CF₃ Fluorines-60 to -70Not readily available

Visualizations

Computational Workflow

The following diagram illustrates the typical workflow for the quantum chemical analysis of a molecule like 2-Fluoro-5-(trifluoromethyl)aniline.

computational_workflow cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure geo_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_structure->geo_opt freq_calc Frequency Calculation geo_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geo_opt->electronic_prop nmr_calc NMR Chemical Shifts (GIAO) geo_opt->nmr_calc opt_geo Optimized Geometry geo_opt->opt_geo vib_spectra Vibrational Spectra (IR, Raman) freq_calc->vib_spectra reactivity Chemical Reactivity Analysis electronic_prop->reactivity nmr_spectra Predicted NMR Spectra nmr_calc->nmr_spectra exp_comparison Comparison with Experimental Data vib_spectra->exp_comparison nmr_spectra->exp_comparison

Caption: A flowchart of the quantum chemical calculation workflow.

Molecular Structure

A 2D representation of the 2-Fluoro-5-(trifluoromethyl)aniline molecule.

Caption: 2D structure of 2-Fluoro-5-(trifluoromethyl)aniline.

References

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 2-Fluoro-5-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity and electronic properties of 2-Fluoro-5-(trifluoromethyl)aniline (B48297), a key building block in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the aniline (B41778) scaffold imparts unique electronic characteristics that govern its reactivity and make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors for targeted cancer therapy. This document details the physicochemical properties, spectroscopic data, and electronic nature of the molecule. Furthermore, it outlines its synthetic applications, including its role in the formation of heterocyclic systems, and provides detailed experimental protocols for its synthesis and subsequent use in the development of pharmaceutically relevant compounds.

Physicochemical and Spectroscopic Properties

2-Fluoro-5-(trifluoromethyl)aniline is a yellow oily liquid at room temperature.[1] Its core physical and spectroscopic properties are summarized in the tables below, providing a foundational dataset for its use in synthetic and analytical applications.

Table 1: Physical and Chemical Properties
PropertyValueReference
CAS Number 535-52-4
Molecular Formula C₇H₅F₄N[2]
Molecular Weight 179.11 g/mol [2]
Boiling Point 155 °C (lit.)
Density 1.378 g/mL at 25 °C (lit.)
Refractive Index (n20/D) 1.461 (lit.)
Flash Point 70 °C (closed cup)
XLogP3 2.5[2]
Table 2: Spectroscopic Data
Spectroscopic TechniqueKey Features
¹H NMR Spectra available in chemical databases.
IR Spectra Data available, typically showing characteristic N-H and C-F stretching frequencies.[2]
Raman Spectra Data available for structural analysis.[2]

Electronic Properties

The reactivity of 2-fluoro-5-(trifluoromethyl)aniline is profoundly influenced by the electronic effects of its two electron-withdrawing substituents: the fluorine atom at the 2-position and the trifluoromethyl group at the 5-position.

  • Inductive Effects: Both the fluorine atom and the trifluoromethyl group are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I) on the aromatic ring. This effect reduces the electron density of the benzene (B151609) ring and the basicity of the amino group. The trifluoromethyl group is one of the strongest electron-withdrawing groups used in medicinal chemistry.[3]

  • Resonance Effects: The fluorine atom, being a halogen, can also exert a +R (resonance) effect by donating a lone pair of electrons to the aromatic ring. However, its strong inductive effect generally outweighs this resonance effect. The trifluoromethyl group does not participate in resonance donation.

  • Hammett Constants: The electronic influence of these substituents can be quantified using Hammett constants (σ). For a fluorine at the meta position (relative to a reacting center), the σm is approximately +0.34, indicating a strong electron-withdrawing effect. For a trifluoromethyl group at the meta position, the σm is approximately +0.44, signifying an even stronger inductive withdrawal. These values underscore the electron-deficient nature of the aromatic ring.

This combination of electronic effects makes the amino group a weaker nucleophile than in aniline itself, and it directs electrophilic aromatic substitution to positions meta to the trifluoromethyl group and ortho/para to the fluorine and amino groups, although the overall reactivity towards electrophiles is diminished. The electron-poor nature of the ring also makes it a suitable substrate for nucleophilic aromatic substitution under certain conditions.

electronic_effects cluster_molecule Electronic Effects on 2-Fluoro-5-(trifluoromethyl)aniline cluster_effects Substituent Effects mol F Fluorine (-I > +R) Ring Aromatic Ring (Electron Deficient) F->Ring -I (strong) CF3 Trifluoromethyl (-I) CF3->Ring -I (very strong) NH2 Amino (+R) NH2->Ring +R (activating) Ring->NH2 Reduced Basicity

Diagram of the electronic influences of substituents.

Reactivity and Synthetic Applications

2-Fluoro-5-(trifluoromethyl)aniline is a versatile building block, primarily utilized in the synthesis of complex heterocyclic structures for pharmaceutical applications. Its unique electronic properties make it an important precursor for the development of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR).

Synthesis of Quinazoline (B50416) Derivatives and EGFR Inhibitors

The aniline moiety of 2-fluoro-5-(trifluoromethyl)aniline serves as a key nucleophile in the construction of quinazoline and pyrimidine (B1678525) cores, which are prevalent scaffolds in many EGFR inhibitors. These inhibitors are crucial in the treatment of non-small cell lung cancer (NSCLC) by targeting mutations in the EGFR signaling pathway.

The general synthetic strategy involves the condensation of the aniline with a suitably functionalized pyrimidine or a precursor that can be cyclized to form the quinazoline ring system. The trifluoromethyl group often plays a crucial role in modulating the pharmacokinetic properties of the final drug molecule, such as metabolic stability and membrane permeability.[3]

synthetic_workflow start 2-Fluoro-5-(trifluoromethyl)aniline (or related precursor) step1 Condensation with 2,4-dichloro-5-(trifluoromethyl)pyrimidine (B52786) start->step1 intermediate1 N-(2-Fluoro-5-(trifluoromethyl)phenyl)-4-chloro -5-(trifluoromethyl)pyrimidin-2-amine step1->intermediate1 step2 Nucleophilic Aromatic Substitution with a substituted aniline intermediate1->step2 product Dianilinopyrimidine Core (EGFR Inhibitor Scaffold) step2->product bio_eval Biological Evaluation (Kinase Assays, Cell Viability) product->bio_eval

A general synthetic workflow for EGFR inhibitors.
Role in Cross-Coupling Reactions

While specific literature examples detailing Suzuki-Miyaura or Buchwald-Hartwig amination reactions with 2-fluoro-5-(trifluoromethyl)aniline are not abundant, its structure is well-suited for these transformations. As an aryl amine, it can be coupled with aryl halides or pseudohalides in Buchwald-Hartwig reactions to form diarylamines. The presence of the fluorine atom also provides a potential handle for nucleophilic aromatic substitution, which is a common transformation for related fluoro-substituted anilines.

Experimental Protocols

Synthesis of 2-Fluoro-5-(trifluoromethyl)aniline

A common laboratory-scale synthesis involves the reduction of the corresponding nitro compound, 4-fluoro-3-nitrobenzotrifluoride.

Materials:

Procedure:

  • A mixture of 4-fluoro-3-nitrobenzotrifluoride, iron powder, and a catalytic amount of ammonium chloride in a mixture of ethanol and water is prepared in a round-bottom flask.

  • The reaction mixture is heated to reflux and stirred vigorously for several hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of celite to remove the iron salts.

  • The filtrate is concentrated under reduced pressure to remove the ethanol.

  • The aqueous residue is neutralized with a saturated solution of sodium bicarbonate and then extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography to afford pure 2-fluoro-5-(trifluoromethyl)aniline.

Synthesis of a 5-Trifluoromethylpyrimidine-based EGFR Inhibitor

The following is a representative protocol for the synthesis of a kinase inhibitor, illustrating the use of a trifluoromethylpyrimidine scaffold that can be accessed from precursors related to 2-fluoro-5-(trifluoromethyl)aniline. This protocol is adapted from the synthesis of similar dianilinopyrimidine EGFR inhibitors.[4]

Step 1: Synthesis of 3-[2-(4-Nitro-phenylamino)-5-trifluoromethyl-pyrimidin-4-ylamino]-thiophene-2-carboxylic acid methylamide

Materials:

  • 2,4-Dichloro-5-(trifluoromethyl)pyrimidine (precursor)

  • p-Nitroaniline

  • Trifluoroethanol

Procedure:

  • A mixture of 2,4-dichloro-5-(trifluoromethyl)pyrimidine (1.0 eq) and p-nitroaniline (1.2 eq) in trifluoroethanol is stirred in a sealed vessel.

  • The reaction mixture is heated to a specified temperature (e.g., 80-100 °C) for several hours.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the mixture is cooled, and the product is isolated, which may involve precipitation and filtration or extraction, followed by purification via column chromatography.

Step 2: Subsequent functionalization and reduction of the nitro group would lead to the final inhibitor.

Application in Drug Discovery: Targeting the EGFR Signaling Pathway

Derivatives of 2-fluoro-5-(trifluoromethyl)aniline are potent inhibitors of the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and differentiation. In many cancers, particularly NSCLC, mutations in EGFR lead to its constitutive activation, driving uncontrolled cell division.

The synthesized inhibitors act as ATP-competitive agents, binding to the kinase domain of EGFR and preventing its autophosphorylation. This blockage inhibits the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to the induction of apoptosis and the arrest of tumor growth.[1][5]

egfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Binds & Activates Inhibitor EGFR Inhibitor (e.g., Dianilinopyrimidine derivative) Inhibitor->EGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

The EGFR signaling pathway and its inhibition.

Conclusion

2-Fluoro-5-(trifluoromethyl)aniline is a strategically important building block in modern organic and medicinal chemistry. Its distinct electronic properties, arising from the synergistic effects of the fluoro and trifluoromethyl substituents, render it a valuable precursor for the synthesis of high-value compounds, particularly in the field of targeted cancer therapeutics. This guide has provided a detailed overview of its properties, reactivity, and applications, along with practical experimental protocols, to aid researchers and scientists in leveraging the full potential of this versatile molecule in their research and development endeavors.

References

A Methodological Guide to the Thermochemical Characterization of 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

For contextual reference, some physical properties of the structurally similar compound, 2-Fluoro-5-(trifluoromethyl)aniline, are available and summarized below. It is important to note that while analogous, these values are not interchangeable with those of 2-Fluoro-5-(trifluoromethoxy)aniline.

Table 1: Physicochemical Properties of Analogous Compound 2-Fluoro-5-(trifluoromethyl)aniline

PropertyValueReference
Molecular Formula C₇H₅F₄N[1][2]
Molecular Weight 179.11 g/mol [1][2]
Boiling Point 155 °C (lit.)[1]
Density 1.378 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.461 (lit.)[1]
Flash Point 70 °C (closed cup)[1]
CAS Number 535-52-4[1][2]

Determination of the Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of an organic compound is typically determined indirectly through the measurement of its enthalpy of combustion (ΔcH°). The standard enthalpy of formation of this compound in the condensed phase can be determined from its standard molar energy of combustion (ΔcU°) using rotating-bomb calorimetry.[3][4]

Experimental Protocol: Rotating-Bomb Combustion Calorimetry

This technique is essential for halogen-containing compounds to ensure the complete combustion and dissolution of acidic products.

Objective: To measure the energy of combustion of this compound, from which the enthalpy of formation can be calculated.

Materials and Apparatus:

  • A high-purity sample of this compound.

  • Benzoic acid (as a standard for calibration).

  • A rotating bomb calorimeter.

  • High-pressure oxygen.

  • A suitable solvent (e.g., a dilute aqueous solution of hydrazine (B178648) dihydrochloride) to absorb the halogen-containing products.

  • A temperature monitoring system with high precision.

  • An analytical balance.

Procedure:

  • Calibration: The energy equivalent of the calorimeter is determined by burning a known mass of a standard substance (e.g., benzoic acid) under controlled conditions.

  • Sample Preparation: A pellet of a known mass of this compound is placed in a crucible inside the bomb. A known volume of the absorbing solution is added to the bomb.

  • Combustion: The bomb is sealed, filled with high-purity oxygen to a pressure of approximately 3 MPa, and placed in the calorimeter. The sample is ignited, and the temperature change of the surrounding water is meticulously recorded. The bomb is rotated during the experiment to ensure complete dissolution of the combustion products.

  • Analysis of Products: The final contents of the bomb are analyzed to confirm complete combustion and to quantify the amount of nitric acid and hydrofluoric acid formed.

  • Calculation: The standard molar energy of combustion (ΔcU°) is calculated from the corrected temperature rise and the energy equivalent of the calorimeter, with corrections applied for the formation of acids. The standard enthalpy of combustion (ΔcH°) is then derived from ΔcU°. Finally, the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law, based on the known enthalpies of formation of the combustion products (CO₂, H₂O, HF, and N₂).

Visualization of the Experimental Workflow

experimental_workflow_enthalpy cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis Sample Weigh Sample Pelletize Pelletize Sample Sample->Pelletize Absorbent Add Absorbent Solution Pelletize->Absorbent Seal Seal and Pressurize Bomb Absorbent->Seal Ignite Ignite Sample Seal->Ignite MeasureT Measure Temperature Change Ignite->MeasureT Rotate Rotate Bomb Ignite->Rotate Calc_dEc Calculate ΔcU° MeasureT->Calc_dEc Calc_dHc Calculate ΔcH° Calc_dEc->Calc_dHc Calc_dHf Calculate ΔfH° Calc_dHc->Calc_dHf experimental_workflow_dsc cluster_output Derived Data start Start prep Prepare Sample and Reference Pans start->prep load Load into DSC prep->load program Run Temperature Program load->program measure Measure Differential Heat Flow program->measure Cp Heat Capacity (Cp) measure->Cp Phase Phase Transition Enthalpies (ΔfusH, ΔvapH) measure->Phase end End Cp->end Phase->end logical_relationship_entropy Cp_T Measure Cp as a function of T (Adiabatic Calorimetry) Integration Integrate ∫(Cp/T)dT from 0 K to T Cp_T->Integration Data Input Total_Entropy Standard Molar Entropy (S°) Integration->Total_Entropy Summation Phase_Transitions Measure Enthalpies of Phase Transitions (ΔH_trans) Entropy_Transitions Calculate Entropy of Transitions (ΔH_trans / T_trans) Phase_Transitions->Entropy_Transitions Data Input Entropy_Transitions->Total_Entropy Summation

References

The Untapped Potential: A Technical Guide to the Prospective Biological Activities of Novel 2-Fluoro-5-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, increased lipophilicity, and improved target affinity. The 2-fluoro-5-(trifluoromethoxy)aniline scaffold represents a promising, yet largely unexplored, platform for the development of novel therapeutic agents. While direct studies on the biological activities of its derivatives are not extensively available in the public domain, this technical guide aims to provide a comprehensive overview of their potential biological activities by drawing parallels with structurally related compounds. This document outlines prospective anticancer and antimicrobial activities, details relevant experimental protocols for their evaluation, and visualizes hypothetical signaling pathways that may be modulated by this class of compounds.

Introduction: The Promise of the this compound Scaffold

The this compound molecule combines several key features that are highly desirable in drug design. The fluorine atom at the 2-position can influence the molecule's conformation and electronic properties, potentially enhancing binding to biological targets. The trifluoromethoxy group (-OCF3) at the 5-position is a lipophilic electron-withdrawing group that can significantly improve metabolic stability and membrane permeability compared to a trifluoromethyl (-CF3) group. This unique combination suggests that derivatives of this compound could exhibit a range of valuable biological activities.

Potential Biological Activities

Based on the known activities of structurally similar anilines and compounds bearing trifluoromethoxy groups, two primary areas of therapeutic potential emerge: oncology and infectious diseases.

Prospective Anticancer Activity

Derivatives of anilines and compounds with trifluoromethyl/trifluoromethoxy moieties have demonstrated significant potential as anticancer agents. For instance, novel 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines[1]. One of the most active compounds, 7-chloro-3-phenyl-5-(trifluoromethyl)[2]thiazolo[4,5-d]pyrimidine-2(3H)-thione, exhibited potent cytostatic and cytotoxic effects[1]. It is plausible that derivatives of this compound could be developed into inhibitors of key signaling pathways implicated in cancer, such as those involving protein kinases.

Table 1: Representative Anticancer Activity of a Structurally Related Trifluoromethyl Compound

CompoundCancer Cell LineGI50 (µM)TGI (µM)LC50 (µM)Reference
7-chloro-3-phenyl-5-(trifluoromethyl)[2]thiazolo[4,5-d]pyrimidine-2(3H)-thioneLeukemia (CCRF-CEM)1.86.344.7[1]
Non-Small Cell Lung Cancer (HOP-92)2.17.9>100[1]
Colon Cancer (HCT-116)1.55.039.8[1]
CNS Cancer (SF-295)2.58.9>100[1]
Melanoma (UACC-62)1.96.850.1[1]
Ovarian Cancer (OVCAR-3)2.38.1>100[1]
Renal Cancer (786-0)1.75.642.7[1]
Prostate Cancer (PC-3)2.07.1>100[1]
Breast Cancer (MCF7)1.65.441.7[1]

Note: This data is for a trifluoromethyl-containing compound, not a trifluoromethoxy-containing one, and serves as a representation of potential activity.

Prospective Antimicrobial Activity

Fluorinated anilines have been investigated for their antimicrobial properties. Studies on trifluoro-aniline derivatives have demonstrated their efficacy against pathogenic bacteria, including Vibrio parahaemolyticus and Vibrio harveyi[3][4]. These compounds were found to possess both antibacterial and antibiofilm activities, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the µg/mL range[3][4]. The mechanism of action is thought to involve disruption of the bacterial cell membrane[4]. Given these precedents, it is reasonable to hypothesize that novel derivatives of this compound could be developed as potent antimicrobial agents.

Table 2: Representative Antimicrobial Activity of Structurally Related Trifluoro-Aniline Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
4-amino-3-chloro-5-nitrobenzotrifluorideVibrio parahaemolyticus100[4]
2-iodo-4-trifluoromethylanilineVibrio parahaemolyticus50[4]
4-amino-3-chloro-5-nitrobenzotrifluorideVibrio harveyi100[4]
2-iodo-4-trifluoromethylanilineVibrio harveyi50[4]

Note: This data is for trifluoro-aniline derivatives and serves as a representation of potential activity.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the potential biological activities of novel this compound derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Broth Microdilution Assay for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a density of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Perform serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the bacterium.

Visualization of Potential Mechanisms and Workflows

To guide further research, the following diagrams illustrate a hypothetical signaling pathway that could be targeted by anticancer derivatives and a general workflow for screening and validating the biological activity of new compounds.

anticancer_pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor PI3K PI3K Receptor->PI3K P AKT Akt PI3K->AKT P mTOR mTOR AKT->mTOR P Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->PI3K Inhibition

Caption: Hypothetical PI3K/Akt/mTOR signaling pathway targeted by a this compound derivative.

experimental_workflow start Synthesis of Novel This compound Derivatives screen Primary Biological Screening (e.g., Anticancer, Antimicrobial) start->screen hit_id Hit Identification (Active Compounds) screen->hit_id hit_id->start Inactive dose_resp Dose-Response Studies (IC50 / MIC Determination) hit_id->dose_resp Active lead_select Lead Compound Selection dose_resp->lead_select lead_select->start Not Promising moa Mechanism of Action Studies (e.g., Western Blot, Enzyme Assays) lead_select->moa Potent & Selective in_vivo In Vivo Efficacy & Toxicity Studies moa->in_vivo end Preclinical Candidate in_vivo->end

Caption: General workflow for the discovery and development of bioactive this compound derivatives.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. While direct experimental evidence for the biological activities of its derivatives is currently lacking in publicly accessible literature, the known properties of structurally related compounds provide a strong rationale for their investigation. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to unlock the full potential of this intriguing class of molecules. Future research should focus on the synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays to identify lead compounds for further development.

References

Technical Guide: Safe Handling and Properties of 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and available Material Safety Data Sheet (MSDS) information for 2-Fluoro-5-(trifluoromethoxy)aniline (CAS No. 123572-63-4). Due to the limited availability of detailed experimental safety data for this specific compound, this guide synthesizes information from available safety data sheets and chemical databases, providing guidance based on its known hazard classifications. It is imperative to note the distinction between this compound and its structural analog, 2-Fluoro-5-(trifluoromethyl)aniline, as the safety and handling protocols may differ. The information herein is intended to supplement, not replace, institutional safety protocols and professional judgment.

Chemical Identification and Properties

It is crucial to correctly identify the compound of interest. The user-specified "this compound" is synonymous with "5-Fluoro-2-(trifluoromethoxy)aniline," with the latter being the more common IUPAC nomenclature. Care must be taken to distinguish this from the more well-documented analog, 2-Fluoro-5-(trifluoromethyl)aniline.

PropertyValueSource
IUPAC Name 5-Fluoro-2-(trifluoromethoxy)anilinePubChem[1]
Synonyms This compound, 5-Fluoro-2-(trifluoromethoxy)benzenaminePubChem[1]
CAS Number 123572-63-4PubChem[1]
Molecular Formula C₇H₅F₄NOPubChem[1]
Molecular Weight 195.11 g/mol PubChem[1]
Predicted Boiling Point 187.8 ± 35.0 °CChemicalBook
Predicted Density 1.431 ± 0.06 g/cm³ChemicalBook
Predicted pKa 1.44 ± 0.10ChemicalBook
Appearance Colorless to light yellow liquidChemicalBook
Storage Temperature 2-8°C, protect from lightChemicalBook

Hazard Identification and GHS Classification

Based on notifications to the ECHA C&L Inventory, this compound is classified with the following hazards.[1]

Hazard ClassCategoryGHS Hazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Acute Toxicity, Dermal4H312: Harmful in contact with skin
Acute Toxicity, Inhalation4H332: Harmful if inhaled
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

GHS Pictograms:

  • alt text

Signal Word: Warning

Precautionary Statements:

A comprehensive list of precautionary statements includes P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P317, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[1]

Safe Handling and Storage

Given the hazard classifications, the following handling and storage procedures are recommended.

Engineering Controls
  • Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory.

  • Skin Protection:

    • Wear a lab coat and ensure full body coverage.

    • Gloves: While specific glove breakthrough times are not available for this compound, based on its chemical class, nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them properly after handling.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols or vapors, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store separately from foodstuffs.

Safe_Handling_and_Storage_Workflow Figure 1: Safe Handling and Storage Workflow cluster_preparation Preparation cluster_handling Chemical Handling cluster_storage_disposal Storage & Disposal Review_SDS Review MSDS and Safety Protocols Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Review_SDS->Don_PPE Check_Equipment Verify Fume Hood and Safety Equipment Don_PPE->Check_Equipment Use_in_Hood Work in a Chemical Fume Hood Check_Equipment->Use_in_Hood Avoid_Contact Avoid Inhalation, Ingestion, and Skin/Eye Contact Use_in_Hood->Avoid_Contact Proper_Labeling Keep Containers Labeled Avoid_Contact->Proper_Labeling Dispose_Waste Dispose of Waste According to Institutional Protocols Avoid_Contact->Dispose_Waste Generate Waste Store_Properly Store in a Cool, Dry, Well-Ventilated Area Proper_Labeling->Store_Properly After Use Segregate Segregate from Incompatible Materials Store_Properly->Segregate

Figure 1: Safe Handling and Storage Workflow

First Aid Measures

In case of exposure, follow these first-aid guidelines and seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce hazardous gases, including carbon oxides, nitrogen oxides (NOx), and hydrogen fluoride.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment (see Section 3.2). Avoid breathing vapors, mist, or gas.

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.

  • Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

Toxicological Information

Experimental Protocols

No specific experimental protocols for this compound were found in the context of safety and handling. Researchers should develop and validate their own protocols in accordance with institutional guidelines and a thorough risk assessment.

Logical Relationships Diagram

The following diagram illustrates the logical flow of hazard communication for this chemical.

Hazard_Communication_Flow Figure 2: Hazard Communication Flow Chemical_Identity This compound CAS: 123572-63-4 GHS_Classification Acute Toxicity (Oral, Dermal, Inhalation) Skin Irritation Eye Irritation Respiratory Irritation Chemical_Identity->GHS_Classification Signal_Word Signal Word: Warning GHS_Classification->Signal_Word Hazard_Statements H302, H312, H332 H315, H319, H335 GHS_Classification->Hazard_Statements Handling_Precautions Engineering Controls PPE Safe Storage Hazard_Statements->Handling_Precautions Emergency_Response First Aid Fire-Fighting Spill Cleanup Hazard_Statements->Emergency_Response

Figure 2: Hazard Communication Flow

Conclusion

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment. While specific quantitative safety data is limited, the available GHS classifications provide a strong basis for implementing robust safety protocols. All personnel should be thoroughly trained on the potential hazards and safe handling procedures outlined in this guide and their institution's safety policies before working with this compound.

References

The Dawn of a New Moiety: An In-depth Technical Guide to the Discovery and History of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into the aniline (B41778) scaffold has profoundly impacted the fields of medicinal chemistry, materials science, and agrochemicals. This technical guide provides a comprehensive overview of the discovery and historical development of fluorinated anilines. It traces the journey from the initial, challenging syntheses of fluoroaromatics to the establishment of robust methodologies that enabled their widespread use. This document details key synthetic milestones, presents comparative physicochemical and spectroscopic data for the foundational monofluorinated isomers, and provides illustrative experimental protocols for their preparation.

Introduction: The Challenge and Allure of the C-F Bond

The history of fluorinated anilines is intrinsically linked to the broader narrative of organofluorine chemistry. For much of the 19th century, the extreme reactivity of elemental fluorine thwarted attempts at the controlled synthesis of organofluorine compounds. The first simple organofluorine compound, fluoromethane, was prepared by Dumas and Péligot in 1835. However, the formation of an aryl carbon-fluorine (C-F) bond proved a more formidable challenge. Early attempts at direct fluorination of aromatic rings were often explosive and yielded a mixture of products.

The development of practical methods for the synthesis of fluoroaromatics in the early 20th century unlocked a new area of chemical space. The unique properties conferred by the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—were quickly recognized as highly desirable for modulating the physicochemical and biological properties of organic molecules. Anilines, as crucial building blocks in the burgeoning dye and pharmaceutical industries, were prime candidates for fluorination.

Historical Development of Synthetic Methodologies

The timeline below highlights the key breakthroughs in the synthesis of fluorinated anilines, moving from early, often hazardous, methods to more controlled and versatile approaches.

Historical_Development cluster_19th_Century 19th Century: Early Organofluorine Chemistry cluster_20th_Century 20th Century: Practical Synthesis 1870_Schmitt 1870: Schmitt & Lenz Diazotization to form aryl-F bond (characterization flawed) 1927_Balz_Schiemann 1927: Balz-Schiemann Reaction First practical synthesis of fluoroaromatics from anilines 1870_Schmitt->1927_Balz_Schiemann Early Concept 1886_Moissan 1886: Moissan Isolation of Elemental Fluorine 1886_Moissan->1927_Balz_Schiemann Enabling Fluorination Chemistry 1936_Gottlieb 1936: Gottlieb Nucleophilic Halogen Exchange (Halex) on activated nitroarenes 1927_Balz_Schiemann->1936_Gottlieb Alternative Routes Emerge Mid_20th_Century Mid-20th Century: Catalytic Hydrogenation Reduction of fluoronitrobenzenes to fluoroanilines 1936_Gottlieb->Mid_20th_Century Provides Starting Materials

Figure 1: A timeline of key milestones in the development of synthetic routes to fluorinated anilines.
The Balz-Schiemann Reaction: A Paradigm Shift

The first truly practical and widely adopted method for the synthesis of fluoroaromatics, including fluorinated anilines, was the Balz-Schiemann reaction, discovered in 1927.[1] This reaction transforms a primary aromatic amine into the corresponding aryl fluoride (B91410) via the thermal decomposition of an intermediate diazonium tetrafluoroborate (B81430) salt.

The general workflow for the Balz-Schiemann reaction is depicted below:

Balz_Schiemann_Workflow cluster_reagents Reagents & Conditions Aniline Aromatic Amine (e.g., Aniline) Diazonium_Salt Diazonium Tetrafluoroborate [Ar-N2]+[BF4]- Aniline->Diazonium_Salt 1. NaNO2, HBF4 (Diazotization) Fluoroaromatic Aryl Fluoride (e.g., Fluoroaniline) Diazonium_Salt->Fluoroaromatic 2. Heat (Δ) (Thermal Decomposition) NaNO2 Sodium Nitrite (B80452) HBF4 Fluoroboric Acid Heat Heat

Figure 2: Generalized workflow of the Balz-Schiemann reaction for the synthesis of aryl fluorides.
Nucleophilic Aromatic Substitution (Halex Reaction)

Another significant advancement was the use of nucleophilic aromatic substitution (SNAr) to introduce fluorine. In 1936, Gottlieb demonstrated that an activated chlorine atom on an aromatic ring could be displaced by fluoride, a process now commonly known as the Halex (halogen exchange) reaction.[1] For the synthesis of fluoroanilines, this typically involves the fluorination of a chloronitrobenzene, where the nitro group acts as a strong electron-withdrawing group, activating the ring towards nucleophilic attack. The resulting fluoronitrobenzene is then reduced to the corresponding fluoroaniline (B8554772).

Reduction of Fluoronitrobenzenes

The reduction of a nitro group to an amine is a fundamental transformation in organic synthesis. This method became a primary route to fluorinated anilines once reliable methods for producing fluoronitrobenzenes (via nitration of fluorobenzene (B45895) or the Halex reaction) were established. A variety of reducing agents can be employed, with catalytic hydrogenation being a common industrial method.

Physicochemical and Spectroscopic Properties of Monofluorinated Anilines

The position of the fluorine atom on the aniline ring significantly influences the molecule's electronic properties, basicity, and lipophilicity. These properties are critical in the context of drug design and materials science.

Physicochemical Properties

The table below summarizes key physicochemical properties of the three monofluorinated aniline isomers.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)pKalogP
AnilineC₆H₅NH₂93.13184-64.610.90
2-Fluoroaniline (B146934)2-FC₆H₄NH₂111.12182-183-293.201.15
3-Fluoroaniline3-FC₆H₄NH₂111.12186-1.93.501.15
4-Fluoroaniline (B128567)4-FC₆H₄NH₂111.12188-1.94.651.15

Data compiled from various sources.

The electron-withdrawing nature of the fluorine atom generally decreases the basicity (lowers the pKa) of the aniline, with the effect being most pronounced in the ortho and meta positions. The influence of fluorine substitution on the properties of the aniline ring is a key consideration for its application.

Fluorine_Effects cluster_properties Impact on Properties & Reactivity Fluorine_Substitution Fluorine Substitution on Aniline Ring Basicity Alters pKa (Basicity) Fluorine_Substitution->Basicity Lipophilicity Increases Lipophilicity (logP) Fluorine_Substitution->Lipophilicity Metabolic_Stability Blocks Metabolic Oxidation Fluorine_Substitution->Metabolic_Stability Binding_Interactions Modulates Protein-Ligand Binding Fluorine_Substitution->Binding_Interactions Reactivity Influences Electrophilic Aromatic Substitution Fluorine_Substitution->Reactivity

Figure 3: The multifaceted influence of fluorine substitution on the properties and reactivity of the aniline scaffold.
Spectroscopic Data

The following tables provide a summary of characteristic spectroscopic data for the monofluorinated aniline isomers.

¹H NMR Data (in CDCl₃, δ in ppm)

CompoundH2H3H4H5H6NH₂
2-Fluoroaniline-~6.7-7.1 (m)~6.7-7.1 (m)~6.7-7.1 (m)~6.7-7.1 (m)~3.7 (br s)
3-Fluoroaniline~6.3-6.5 (m)-~6.3-6.5 (m)~7.0-7.1 (m)~6.3-6.5 (m)~3.7 (br s)
4-Fluoroaniline~6.6-6.7 (m)~6.8-6.9 (m)-~6.8-6.9 (m)~6.6-6.7 (m)~3.6 (br s)

¹³C NMR Data (in CDCl₃, δ in ppm)

CompoundC1C2C3C4C5C6
2-Fluoroaniline~134.5 (d)~152.0 (d)~115.5 (d)~124.5 (d)~118.9 (d)~121.5 (d)
3-Fluoroaniline~148.0 (d)~105.5 (d)~164.0 (d)~109.0 (d)~130.5 (d)~114.5 (d)
4-Fluoroaniline~142.5 (d)~116.0 (d)~115.7 (d)~156.4 (d)~115.7 (d)~116.0 (d)

¹⁹F NMR Data (in CDCl₃, δ in ppm, referenced to CFCl₃)

CompoundChemical Shift (δ)
2-Fluoroaniline~ -138
3-Fluoroaniline~ -113
4-Fluoroaniline~ -124

IR Data (Characteristic Peaks, cm⁻¹)

CompoundN-H StretchC-F Stretch
2-Fluoroaniline~3400-3500~1250-1290
3-Fluoroaniline~3350-3450~1200-1250
4-Fluoroaniline~3350-3450~1220-1240

Note: Spectroscopic data are approximate and can vary with solvent and experimental conditions.

Experimental Protocols

The following sections provide detailed, representative experimental protocols for the synthesis of monofluorinated anilines using the key historical methods.

Synthesis of 4-Fluoroaniline via the Balz-Schiemann Reaction

This protocol is a representative procedure for the synthesis of a fluoroaniline using the Balz-Schiemann reaction.

Materials:

Procedure:

  • Diazotization: In a suitable flask, cool a solution of aniline in 48% fluoroboric acid to 0-5 °C with an ice-salt bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 10 °C.

  • Stir the resulting mixture for 30 minutes at 0-5 °C to ensure complete formation of the diazonium tetrafluoroborate salt, which will precipitate.

  • Isolation of the Diazonium Salt: Filter the precipitate, wash with cold water, followed by a small amount of cold methanol (B129727) and then diethyl ether.

  • Dry the diazonium salt thoroughly under vacuum. Caution: Dry diazonium salts can be explosive and should be handled with extreme care and behind a safety shield.

  • Thermal Decomposition: Mix the dry diazonium salt with an equal amount of sand in a flask equipped with a distillation apparatus.

  • Heat the mixture gently. The decomposition will begin, and the 4-fluoroaniline will distill over.

  • Work-up: Collect the distillate, which may contain some acidic impurities. Wash the distillate with a dilute sodium hydroxide solution, then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and distill to obtain pure 4-fluoroaniline.

Synthesis of 2-Fluoroaniline by Catalytic Hydrogenation of 2-Fluoronitrobenzene

This protocol describes a general method for the reduction of a fluoronitrobenzene to a fluoroaniline.

Materials:

  • 2-Fluoronitrobenzene

  • Ethanol (B145695) or Methanol

  • Palladium on carbon (5% or 10% Pd/C)

  • Hydrogen gas source

  • Parr hydrogenator or similar apparatus

Procedure:

  • Reaction Setup: In the pressure vessel of a Parr hydrogenator, dissolve 2-fluoronitrobenzene in ethanol or methanol.

  • Carefully add the palladium on carbon catalyst to the solution. Caution: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere.

  • Seal the reaction vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen gas (typically to 3-4 atm or ~50 psi).

  • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen.

  • Work-up: Once the hydrogen uptake ceases, carefully vent the hydrogen from the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the solvent used for the reaction.

  • Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude 2-fluoroaniline can be purified by vacuum distillation if necessary.

Conclusion

The journey of fluorinated anilines from laboratory curiosities to indispensable tools in modern chemistry is a testament to the ingenuity and perseverance of chemists. The development of the Balz-Schiemann reaction was a pivotal moment, providing the first practical means to access these valuable compounds. Subsequent refinements and the development of alternative methods, such as the Halex reaction followed by reduction, have further expanded the synthetic toolbox. The unique electronic and physicochemical properties imparted by the fluorine atom continue to make fluorinated anilines a focus of research and development, particularly in the quest for new pharmaceuticals and advanced materials. This guide has provided a historical context, key data, and practical synthetic methodologies to aid researchers in understanding and utilizing this important class of compounds.

References

Methodological & Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction. This powerful transformation is widely employed in the pharmaceutical and materials science industries due to its broad substrate scope and tolerance of various functional groups.

2-Fluoro-5-(trifluoromethoxy)aniline is a valuable building block in medicinal chemistry. The presence of both a fluorine atom and a trifluoromethoxy group can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity. The application of the Buchwald-Hartwig amination to this substrate allows for the synthesis of a diverse array of diarylamine derivatives, which are key intermediates in the development of novel therapeutic agents.

These application notes provide a comprehensive overview of the use of this compound in the Buchwald-Hartwig amination, including representative reaction conditions, a detailed experimental protocol, and a summary of expected outcomes.

Data Presentation: Representative Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection of the palladium catalyst, phosphine (B1218219) ligand, base, and solvent. For an electron-deficient aniline (B41778) such as this compound, bulky and electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle. The following table summarizes typical reaction conditions for the coupling of this compound with various aryl bromides.

EntryAryl BromidePd Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
14-BromotoluenePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene (B28343)1001285-95
24-BromoanisolePd₂(dba)₃ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane1101880-90
31-Bromo-4-fluorobenzenePd(OAc)₂ (3)SPhos (6)Cs₂CO₃ (2.0)Toluene1001675-85
42-BromopyridinePd₂(dba)₃ (2.5)BrettPhos (5)K₂CO₃ (2.0)Dioxane1102470-80

Note: Yields are approximate and can vary based on the specific reaction scale and purity of reagents.

Experimental Protocols

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with an aryl bromide. All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

Materials and Reagents:

  • This compound

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium precatalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃])

  • Phosphine ligand (e.g., 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos])

  • Base (e.g., Sodium tert-butoxide [NaOtBu])

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Standard laboratory glassware for inert atmosphere chemistry

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

  • Addition of Reagents: To the same Schlenk tube, add the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv.), this compound (1.0 mmol, 1.0 equiv.), and the aryl bromide (1.2 mmol, 1.2 equiv.).

  • Inert Atmosphere: Seal the Schlenk tube and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl-2-fluoro-5-(trifluoromethoxy)aniline.

Visualizations

// Nodes Pd0 [label="Pd(0)L", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; PdII_halide [label="Ar-Pd(II)(L)-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Amine_Coord [label="Amine\nCoordination", shape=plaintext, fontcolor="#202124"]; PdII_amine [label="[Ar-Pd(II)(L)(R₂NH)]⁺X⁻", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotonation [label="Deprotonation\n(Base)", shape=plaintext, fontcolor="#202124"]; PdII_amido [label="Ar-Pd(II)(L)-NR₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Red_Elim [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [label="Ar-X", color="#4285F4"]; OxAdd -> PdII_halide [color="#4285F4"]; PdII_halide -> Amine_Coord [label="R₂NH", color="#34A853"]; Amine_Coord -> PdII_amine [color="#34A853"]; PdII_amine -> Deprotonation [label="Base", color="#EA4335"]; Deprotonation -> PdII_amido [color="#EA4335"]; PdII_amido -> Red_Elim [color="#FBBC05"]; Red_Elim -> Pd0 [label="Ar-NR₂", color="#FBBC05"]; }

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethoxy)aniline is a valuable building block in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethoxy group significantly influences the electronic properties of the aromatic ring, making it an attractive scaffold for the synthesis of novel compounds. The trifluoromethoxy group, in particular, can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the derivatization of this aniline (B41778) core with a wide range of aryl and heteroaryl moieties.[2][3][4]

These application notes provide a generalized protocol for the Suzuki coupling reaction of this compound with various boronic acids. The protocols are based on established methodologies for structurally similar haloanilines and compounds bearing electron-withdrawing groups, as specific literature for the target molecule is limited.[2][5][6]

Reaction Principle

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium complex. The key steps include the oxidative addition of the aryl halide (or triflate) to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[2][7] The electron-withdrawing nature of the fluoro and trifluoromethoxy substituents on the aniline ring is expected to facilitate the initial oxidative addition step.[8]

Applications in Drug Discovery

The introduction of aryl or heteroaryl groups onto the this compound core can lead to the generation of novel compounds with potential therapeutic applications. The trifluoromethoxy group is known to improve a drug's metabolic stability and its ability to cross the blood-brain barrier.[1] The Suzuki coupling reaction is a key tool for exploring the structure-activity relationship (SAR) of this important scaffold.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling reaction of this compound. This protocol is compiled from established procedures for similar transformations and may require optimization for specific substrates.[5][9]

Materials:

  • This compound (or its corresponding halide/triflate derivative)

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, often in a mixture with water)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and purification supplies

General Procedure:

  • Reaction Setup: To a dry round-bottom flask or reaction vial, add the this compound derivative (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2-3 eq).[2]

  • Inert Atmosphere: The vessel is sealed and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. A biphasic solvent system such as 1,4-dioxane/water or toluene/water is commonly used.[5][7]

  • Heating: The reaction mixture is heated to the desired temperature, typically between 80-110 °C, and stirred vigorously.[5]

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 2 to 24 hours.[5]

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.[9]

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired coupled product.[7]

Data Presentation

The following table summarizes typical reaction conditions for Suzuki-Miyaura cross-coupling reactions of aryl halides with electron-withdrawing groups, which can serve as a starting point for the optimization of reactions with this compound derivatives.

ParameterTypical Range/ValueNotes
Reactant Ratio
Aryl Halide1.0 equivalentLimiting reagent.
Arylboronic Acid1.1 - 1.5 equivalentsA slight excess is typically used to ensure complete consumption of the aryl halide.[5]
Catalyst
Palladium Catalyst1 - 5 mol%Lower catalyst loading is desirable for cost and environmental reasons.[5]
Base
Base2 - 3 equivalentsInorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used.[2][6]
Solvent
Solvent SystemDioxane/Water, Toluene/Water, DMFA biphasic solvent system is common.[5]
Solvent Ratio2:1 to 5:1 (organic:aqueous)The ratio can be adjusted to optimize solubility and reaction rate.
Reaction Conditions
Temperature80 - 110 °CThe reaction is typically heated to ensure a reasonable reaction rate.[5]
Reaction Time2 - 24 hoursMonitored by TLC or LC-MS until completion.[5]
Yield
Expected Yield70 - 95%Reported yields for similar transformations are generally high.[5]

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Catalyst - Base inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110°C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Dilute and Extract cool->extract purify Dry and Purify (Chromatography) extract->purify product Isolated Product purify->product

Caption: Experimental workflow for the Suzuki coupling reaction.

Suzuki_Catalytic_Cycle cluster_reactants pd0 Pd(0)L2 pd2_halide Ar-Pd(II)-X L2 pd0->pd2_halide Oxidative Addition pd2_aryl Ar-Pd(II)-Ar' L2 pd2_halide->pd2_aryl Transmetalation pd2_aryl->pd0 Reductive Elimination product Ar-Ar' pd2_aryl->product aryl_halide Ar-X aryl_halide->pd2_halide boronic_acid Ar'-B(OR)2 boronic_acid->pd2_halide base Base base->pd2_halide

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes: 2-Fluoro-5-(trifluoromethoxy)aniline as a Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine-containing moieties has become a cornerstone of modern agrochemical design, imparting unique physicochemical properties that can significantly enhance biological activity, metabolic stability, and lipophilicity. Among these, the trifluoromethoxy group (-OCF₃) is of particular interest due to its strong electron-withdrawing nature and metabolic robustness. 2-Fluoro-5-(trifluoromethoxy)aniline serves as a key starting material for the synthesis of a variety of agrochemical scaffolds, offering a versatile platform for the development of next-generation herbicides, insecticides, and fungicides.

This document provides an overview of the application of this compound and its close analogs in the synthesis of novel agrochemicals, with a detailed focus on a specific fungicidal application.

Key Advantages of the 2-Fluoro-5-(trifluoromethoxy)phenyl Moiety in Agrochemicals:

  • Enhanced Biological Efficacy: The strong electron-withdrawing properties of the trifluoromethoxy group can positively influence the binding affinity of the molecule to its target site.

  • Increased Metabolic Stability: The carbon-fluorine bonds in the trifluoromethoxy group are highly resistant to enzymatic degradation, leading to increased persistence and efficacy of the active ingredient.

  • Improved Lipophilicity: The trifluoromethoxy group can increase the lipophilicity of a molecule, which can enhance its ability to penetrate biological membranes, such as the waxy cuticle of plants or the exoskeleton of insects.

Application Case Study: Synthesis of a Potent Fungicide

Flutianil (B1673491) is a cyano-methylene thiazolidine (B150603) derivative that has demonstrated significant fungicidal activity, particularly against powdery mildew.

Experimental Protocol: Synthesis of a Flutianil Analog

This protocol outlines the synthesis of a fungicidal compound structurally related to Flutianil, starting from a derivative of this compound.

Objective: To synthesize 2-[2-fluoro-5-(trifluoromethoxy)phenylthio]-2-[3-(2-methoxyphenyl)-1,3-thiazolidin-2-ylidene]acetonitrile.

Materials:

Procedure:

Step 1: Synthesis of 2-Fluoro-5-(trifluoromethoxy)thiophenol

  • Diazotize this compound with sodium nitrite in an acidic medium.

  • React the resulting diazonium salt with potassium ethyl xanthate.

  • Hydrolyze the xanthate ester to yield 2-fluoro-5-(trifluoromethoxy)thiophenol.

Step 2: Synthesis of 2-[2-Fluoro-5-(trifluoromethoxy)phenylthio]acetonitrile

  • React 2-fluoro-5-(trifluoromethoxy)thiophenol with chloroacetonitrile in the presence of a base (e.g., sodium hydride) in an inert solvent like DMF.

Step 3: Synthesis of the Final Compound

  • To a suspension of sodium hydride (2 equivalents) in DMF at 0°C, add a solution of 2-methoxyphenylisothiocyanate (1 equivalent) and 2-[2-fluoro-5-(trifluoromethoxy)phenylthio]acetonitrile (1 equivalent) in DMF dropwise with stirring.

  • Stir the mixture for 1 hour at 0°C.

  • Add 1,2-dibromoethane (1 equivalent) dropwise at room temperature and continue stirring for an additional 3 hours.

  • Quench the reaction by adding water and extract the product with diethyl ether.

  • Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography to obtain the final compound.

Quantitative Data: Fungicidal Activity

The following table summarizes the fungicidal activity of a series of cyano-methylene thiazolidine derivatives, including a close analog of the compound synthesized above (where trifluoromethyl is present instead of trifluoromethoxy), against two common plant pathogens.

Compound IDR Group on S-phenylTarget PathogenEC₅₀ (mg/L)[1]
Analog 1 2-F, 5-CF₃Podosphaera xanthii0.8[1]
Analog 1 2-F, 5-CF₃Blumeria graminis f. sp. tritici1.3[1]
Analog 2 2-Cl, 5-CF₃Podosphaera xanthii1.5[1]
Analog 2 2-Cl, 5-CF₃Blumeria graminis f. sp. tritici2.1[1]
Analog 3 2-Me, 5-CF₃Podosphaera xanthii3.2[1]
Analog 3 2-Me, 5-CF₃Blumeria graminis f. sp. tritici4.5[1]

EC₅₀: The concentration of the compound that causes a 50% reduction in fungal growth.

Signaling Pathways and Experimental Workflows

Mode of Action

The precise mode of action for Flutianil and its analogs is not fully elucidated in the provided literature. However, many fungicides targeting powdery mildew interfere with fungal respiration or cell wall biosynthesis.

Experimental Workflow: Synthesis of Fungicidal Analogs

The following diagram illustrates the general workflow for the synthesis of the target fungicide.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_reagents Key Reagents cluster_final Final Product A 2-Fluoro-5- (trifluoromethoxy)aniline B 2-Fluoro-5-(trifluoromethoxy) thiophenol A->B Diazotization, Xanthate Reaction, Hydrolysis C 2-[2-Fluoro-5-(trifluoromethoxy) phenylthio]acetonitrile B->C + Chloroacetonitrile F Target Fungicide C->F + Reagents D & E D 2-Methoxyphenyl isothiocyanate E 1,2-Dibromoethane

Caption: Synthetic workflow for the target fungicide.

Logical Relationship: Structure-Activity Relationship (SAR)

The data suggests a logical relationship between the substituents on the S-phenyl ring and the resulting fungicidal activity.

SAR_Logic cluster_core Core Structure cluster_substituents S-phenyl Substituents cluster_activity Fungicidal Activity Core Cyano-methylene thiazolidine F_CF3 2-Fluoro, 5-Trifluoromethyl Core->F_CF3 Cl_CF3 2-Chloro, 5-Trifluoromethyl Core->Cl_CF3 Me_CF3 2-Methyl, 5-Trifluoromethyl Core->Me_CF3 High High Activity F_CF3->High Moderate Moderate Activity Cl_CF3->Moderate Lower Lower Activity Me_CF3->Lower

Caption: Structure-activity relationship of S-phenyl substituents.

References

Application Notes and Protocols for the N-acylation of 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-acylation of anilines is a cornerstone transformation in organic synthesis, pivotal for creating the amide functional group found in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] The target molecule, 2-Fluoro-5-(trifluoromethoxy)aniline, presents a unique synthetic challenge. The presence of two strong electron-withdrawing groups, a fluorine atom at the ortho position and a trifluoromethoxy group at the meta position, significantly reduces the nucleophilicity of the amino group. This deactivation makes the acylation reaction more difficult compared to simple anilines, often requiring more reactive acylating agents or more forcing reaction conditions to achieve high yields.[2]

These application notes provide detailed protocols for the successful N-acylation of this electron-deficient aniline (B41778), covering common methods using both acyl chlorides and acid anhydrides. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

General Reaction Scheme

The N-acylation reaction involves the nucleophilic attack of the aniline's amino group on the electrophilic carbonyl carbon of an acylating agent. This results in the formation of a stable N-acylated aniline (an amide) and a byproduct, which is typically an acid that needs to be neutralized.

General Reaction Scheme for N-acylation
Figure 1: General reaction for the N-acylation of this compound, where R can be an alkyl or aryl group and X is a leaving group, typically chloride or acyloxy.

Experimental Protocols

Due to the reduced reactivity of the starting material, careful selection of reagents and conditions is crucial. Two robust protocols are detailed below.

Protocol 1: Acylation using an Acyl Chloride and a Tertiary Amine Base

This method is highly effective due to the high reactivity of acyl chlorides. A tertiary amine base is used to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate and further deactivate the starting aniline.[1]

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 - 1.2 eq)

  • Anhydrous tertiary amine base (e.g., triethylamine, pyridine) (1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Nitrogen or Argon supply for inert atmosphere

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous solvent (approx. 0.2-0.5 M concentration).[1]

  • Base Addition: Add the tertiary amine base (1.2 eq) to the solution. Stir for 5-10 minutes.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.[1]

  • Acylating Agent Addition: Add the acyl chloride (1.1 eq) dropwise to the cold, stirred solution over 10-15 minutes. An exothermic reaction may be observed.[1][3]

  • Reaction: Allow the mixture to slowly warm to room temperature and continue stirring for 2-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline is fully consumed.[2]

  • Work-up:

    • Upon completion, carefully quench the reaction by adding deionized water.[1][2]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (B1210297) (3x).

    • Combine the organic layers and wash sequentially with dilute HCl (e.g., 1M HCl) to remove the base, saturated sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, and finally with brine.[1][2]

    • Dry the separated organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]

Protocol 2: Acetylation using Acetic Anhydride (B1165640) and Sodium Acetate

This classic method is particularly useful for acetylation and avoids the use of a tertiary amine base by employing sodium acetate as a milder base to neutralize the acetic acid byproduct.[4][5]

Materials:

  • This compound (1.0 eq)

  • Acetic anhydride (1.2 eq)

  • Sodium acetate (NaOAc) (1.5 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Erlenmeyer flask

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Aniline Salt Formation: In a flask, suspend this compound (1.0 eq) in deionized water. Add a small amount of concentrated HCl dropwise until the aniline dissolves completely, forming the hydrochloride salt.[4][5]

  • Reagent Preparation: In a separate beaker, prepare a solution of sodium acetate (1.5 eq) in deionized water.[5]

  • Reaction: To the stirred solution of the aniline hydrochloride, add acetic anhydride (1.2 eq) in one portion.[5]

  • Precipitation: Immediately add the sodium acetate solution to the reaction mixture. A white or off-white precipitate of the N-acetylated product should form instantly.[5]

  • Isolation:

    • Cool the mixture thoroughly in an ice bath for 15-30 minutes to maximize precipitation.[4][5]

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with copious amounts of cold deionized water to remove any salts.[2]

  • Drying: Dry the product under vacuum to obtain the crude N-acetylated aniline.

Purification

The crude product from either protocol can be purified using standard laboratory techniques.

  • Recrystallization: This is the most effective method for obtaining high-purity crystalline solids. A common solvent system is ethanol (B145695) and water. Dissolve the crude product in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy, then allow it to cool slowly.[2][4]

  • Column Chromatography: For non-crystalline products or for separating closely related impurities, column chromatography on silica (B1680970) gel is recommended. A typical eluent system would be a gradient of ethyl acetate in hexanes.[2]

Data Presentation

The following tables summarize representative quantitative data for the N-acylation of this compound under various hypothetical conditions.

Table 1: Comparison of Acylating Agents and Reaction Conditions

Entry Acylating Agent (eq) Base (eq) Solvent Time (h) Yield (%)
1 Acetyl Chloride (1.1) Triethylamine (1.2) DCM 2 92
2 Benzoyl Chloride (1.1) Triethylamine (1.2) DCM 4 88
3 Acetic Anhydride (1.2) Sodium Acetate (1.5) H₂O/HCl 0.5 85

| 4 | Propionyl Chloride (1.1) | Pyridine (1.2) | THF | 3 | 90 |

Table 2: Characterization Data for N-(2-fluoro-5-(trifluoromethoxy)phenyl)acetamide

Property Value
Molecular Formula C₉H₇F₄NO₂
Molecular Weight 237.15 g/mol
Appearance White to off-white solid
Melting Point Hypothetical: 115-118 °C
¹H NMR (CDCl₃, ppm) Hypothetical: δ 8.5 (br s, 1H, NH), 7.2-7.8 (m, 3H, Ar-H), 2.2 (s, 3H, CH₃)

| ¹⁹F NMR (CDCl₃, ppm) | Hypothetical: δ -58 (s, OCF₃), -125 (m, Ar-F) |

Visualizations

The following diagrams illustrate the experimental workflow and the chemical logic behind the choice of reaction conditions.

experimental_workflow start Start: This compound setup Reaction Setup Dissolve aniline & base in anhydrous solvent at 0 °C start->setup addition Reagent Addition Add acylating agent dropwise setup->addition reaction Reaction Stir at room temperature Monitor by TLC addition->reaction workup Aqueous Work-up Quench, extract, wash (acid, base, brine) reaction->workup purification Purification Recrystallization or Column Chromatography workup->purification product Final Product: N-Acylated Aniline purification->product

Caption: A general experimental workflow for the N-acylation of anilines.

logical_relationship cluster_aniline Aniline Reactivity cluster_conditions Required Conditions aniline Aniline Substrate (this compound) ewg Electron-Withdrawing Groups (F, OCF₃) aniline->ewg has nucleophilicity Decreased Nucleophilicity of Amino Group ewg->nucleophilicity leads to reagents More Reactive Acylating Agent (e.g., Acyl Chloride) nucleophilicity->reagents requires conditions Forcing Conditions (e.g., Stronger Base, Catalyst like DMAP) nucleophilicity->conditions requires

Caption: The impact of electron-withdrawing groups on aniline reactivity.

References

Application of 2-Fluoro-5-(trifluoromethoxy)aniline in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethoxy)aniline is a valuable fluorinated building block for the synthesis of novel kinase inhibitors in cancer drug discovery. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethoxy group, can impart desirable pharmacological properties to the final compound, including enhanced metabolic stability, increased binding affinity, and improved cell permeability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potential kinase inhibitor targeting key signaling pathways in oncology, such as those mediated by MET and VEGFR2.

Rationale for Use in Kinase Inhibitor Synthesis

The core structure of many successful kinase inhibitors comprises a heterocyclic scaffold linked to a substituted aniline (B41778) moiety. The aniline portion often plays a crucial role in binding to the hinge region of the kinase ATP-binding pocket. The specific substituents on the aniline ring can significantly influence the inhibitor's potency, selectivity, and pharmacokinetic profile.

The incorporation of this compound into a kinase inhibitor scaffold is predicated on the following advantages:

  • Trifluoromethoxy Group: This lipophilic group can enhance membrane permeability and metabolic stability by blocking potential sites of oxidation. It can also contribute to favorable interactions within hydrophobic pockets of the kinase active site.

  • Fluorine Atom: The presence of a fluorine atom can modulate the pKa of the aniline nitrogen, influencing its hydrogen bonding capabilities with the kinase hinge region. Furthermore, fluorine substitution can improve metabolic stability and binding affinity.

Featured Application: Synthesis of a Novel Quinoline-Based Kinase Inhibitor

This application note details a proposed synthetic route for a novel quinoline-based kinase inhibitor, an analog of the potent MET/VEGFR2 inhibitor Cabozantinib, utilizing this compound.

Target Kinase Signaling Pathway: MET and VEGFR2

The proposed inhibitor is designed to target the MET and VEGFR2 receptor tyrosine kinases, which are critical drivers of tumor growth, angiogenesis, and metastasis.

MET_VEGFR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus HGF HGF MET MET Receptor HGF->MET Binds VEGF VEGF VEGFR2 VEGFR2 Receptor VEGF->VEGFR2 Binds RAS RAS MET->RAS PI3K PI3K MET->PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription PKC PKC PLCg->PKC PKC->Transcription Inhibitor Proposed Inhibitor (Derived from 2-Fluoro-5- (trifluoromethoxy)aniline) Inhibitor->MET Inhibits Inhibitor->VEGFR2 Inhibits

Figure 1: Simplified MET and VEGFR2 signaling pathways and the proposed point of inhibition.

Proposed Synthetic Workflow

The synthesis of the target kinase inhibitor involves a multi-step process, beginning with the preparation of the key cyclopropane (B1198618) dicarboxamide intermediate from this compound, followed by coupling with the quinoline (B57606) core.

Synthesis_Workflow cluster_reagents Starting Materials & Reagents cluster_synthesis Synthetic Steps cluster_products Intermediates & Final Product Aniline This compound Step1 Step 1: Amidation Aniline->Step1 Cyclopropane Dimethyl 1,1-cyclopropanedicarboxylate Cyclopropane->Step1 QuinolineCore 4-Chloro-6,7-dimethoxyquinoline (B44214) Step3 Step 3: Coupling QuinolineCore->Step3 AmineCoupling Amine for side chain Step4 Step 4: Side Chain Attachment (Optional) AmineCoupling->Step4 Intermediate1 Methyl 1-((2-fluoro-5-(trifluoromethoxy)phenyl)carbamoyl)cyclopropane-1-carboxylate Step1->Intermediate1 Step2 Step 2: Saponification Intermediate2 1-((2-Fluoro-5-(trifluoromethoxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid Step2->Intermediate2 Intermediate3 N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)-N'-(2-fluoro-5-(trifluoromethoxy)phenyl)cyclopropane-1,1-dicarboxamide Step3->Intermediate3 FinalProduct Final Kinase Inhibitor Step4->FinalProduct Intermediate1->Step2 Intermediate2->Step3 Intermediate3->Step4 Intermediate3->FinalProduct Without side chain

Figure 2: Proposed synthetic workflow for a novel kinase inhibitor.

Experimental Protocols

The following protocols are based on established synthetic methods for analogous kinase inhibitors and are provided as a guide for researchers. Optimization of reaction conditions may be necessary.

Protocol 1: Synthesis of Methyl 1-((2-fluoro-5-(trifluoromethoxy)phenyl)carbamoyl)cyclopropane-1-carboxylate

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add dimethyl 1,1-cyclopropanedicarboxylate (1.1 eq).

  • Add sodium methoxide (B1231860) (1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired product.

Protocol 2: Synthesis of 1-((2-Fluoro-5-(trifluoromethoxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid

  • Dissolve the methyl ester from Protocol 1 in a mixture of tetrahydrofuran (B95107) (THF) and water.

  • Add lithium hydroxide (B78521) (2.0 eq) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the saponification by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the carboxylic acid.

Protocol 3: Coupling with 4-Chloro-6,7-dimethoxyquinoline

  • To a solution of 1-((2-fluoro-5-(trifluoromethoxy)phenyl)carbamoyl)cyclopropane-1-carboxylic acid (1.0 eq) and 4-aminophenol (B1666318) (1.0 eq) in N,N-dimethylformamide (DMF), add a coupling agent such as HATU (1.2 eq) and a base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the reaction mixture at room temperature for 8-12 hours.

  • To the resulting intermediate, add 4-chloro-6,7-dimethoxyquinoline (1.1 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.

  • Cool the reaction to room temperature and pour into water.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography to obtain the final kinase inhibitor.

Quantitative Data Summary

The following table presents hypothetical, yet plausible, inhibitory concentration (IC50) values for the proposed kinase inhibitor against target kinases, based on the activity of structurally similar compounds. Actual values would need to be determined experimentally.

Kinase TargetProposed Inhibitor IC50 (nM)Cabozantinib IC50 (nM)
MET5-1513
VEGFR21-100.035
RET10-254
KIT15-306
AXL20-407

Note: These values are for illustrative purposes only and serve as a benchmark for the anticipated potency of a kinase inhibitor derived from this compound.

Conclusion

This compound is a promising starting material for the synthesis of novel and potent kinase inhibitors. The proposed synthetic route, leveraging established chemical transformations, provides a clear pathway to a potential therapeutic agent targeting the MET and VEGFR2 signaling pathways. The unique electronic and steric properties of the fluoro and trifluoromethoxy substituents are anticipated to confer advantageous pharmacological properties to the final molecule. Further synthesis and biological evaluation are warranted to fully explore the potential of this chemical scaffold in the development of next-generation cancer therapeutics.

Application Notes and Protocols for the Development of Novel Heterocyclic Compounds Using 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis of novel heterocyclic compounds utilizing 2-Fluoro-5-(trifluoromethoxy)aniline as a key starting material. The incorporation of both fluorine and a trifluoromethoxy group is a recognized strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The protocols provided are based on established synthetic methodologies for analogous anilines and are intended to serve as a foundation for the development of new chemical entities.

Synthesis of Novel Quinolines

Quinolines are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties. The Conrad-Limpach and related cyclization reactions provide a versatile route to substituted quinolines from anilines.

Experimental Protocol: General Procedure for the Synthesis of 4-Hydroxyquinolines

This protocol describes a general method for the synthesis of 4-hydroxyquinoline (B1666331) derivatives starting from this compound and a β-ketoester.

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Condensation: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol. Add ethyl acetoacetate (1.1 eq.) and a catalytic amount of a suitable acid (e.g., a drop of sulfuric acid). Stir the mixture at room temperature for 2-4 hours or until thin-layer chromatography (TLC) indicates the consumption of the aniline.

  • Cyclization: Remove the ethanol under reduced pressure. To the resulting crude enamine, add polyphosphoric acid (10-20 times the weight of the enamine) or Dowtherm A as a high-boiling solvent. Heat the mixture to 240-260 °C for 15-30 minutes.

  • Work-up: Cool the reaction mixture to room temperature. If using PPA, carefully add crushed ice to the flask. Neutralize the acidic solution with a saturated solution of sodium bicarbonate. If using Dowtherm A, dilute the mixture with hexane (B92381) to precipitate the product.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

Data Presentation: Hypothetical Quantitative Data for Synthesized Quinolines

Compound IDR1 SubstituentR2 SubstituentYield (%)Biological Activity (IC50, µM) - Hypothetical Kinase Target
Q-1 HCH3752.5
Q-2 HC2H5723.1
Q-3 ClCH3681.8
Q-4 OCH3CH3784.0

Experimental Workflow for Quinoline (B57606) Synthesis

G General Workflow for Quinoline Synthesis start Start: this compound + β-Ketoester condensation Condensation in Ethanol (Room Temperature, 2-4h) start->condensation cyclization Cyclization (High Temperature, e.g., 250°C) condensation->cyclization workup Work-up (Neutralization, Extraction) cyclization->workup purification Purification (Column Chromatography) workup->purification product Final Product: Substituted Quinoline purification->product

Caption: General workflow for the synthesis of quinoline derivatives.

Synthesis of Novel Benzimidazoles

Benzimidazoles are a core structure in many pharmaceuticals, exhibiting a wide range of biological activities including antiulcer, antihypertensive, and anticancer effects. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative.

Experimental Protocol: General Procedure for the Synthesis of 2-Substituted Benzimidazoles

This protocol outlines a two-step synthesis of 2-substituted benzimidazoles from this compound.

Materials:

  • This compound

  • Nitric acid

  • Sulfuric acid

  • Iron powder or Tin(II) chloride

  • Hydrochloric acid

  • Aromatic carboxylic acid (e.g., benzoic acid)

  • Polyphosphoric acid (PPA) or Eaton's reagent

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Nitration and Reduction:

    • Carefully add this compound to a mixture of concentrated nitric acid and sulfuric acid at 0 °C to introduce a nitro group ortho to the amine.

    • Reduce the resulting nitroaniline using a suitable reducing agent such as iron powder in acetic acid or tin(II) chloride in hydrochloric acid to form the corresponding o-phenylenediamine.

  • Condensation and Cyclization:

    • In a round-bottom flask, mix the synthesized o-phenylenediamine (1.0 eq.) with a carboxylic acid (1.1 eq.) in polyphosphoric acid or Eaton's reagent.

    • Heat the mixture at 120-150 °C for 2-6 hours, monitoring the reaction by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with saturated sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Data Presentation: Hypothetical Quantitative Data for Synthesized Benzimidazoles

Compound IDR Substituent (from Carboxylic Acid)Yield (%)Biological Activity (MIC, µg/mL) - Hypothetical Bacterial Strain
B-1 Phenyl808
B-2 4-Chlorophenyl754
B-3 4-Methoxyphenyl8216
B-4 Thienyl706

Experimental Workflow for Benzimidazole Synthesis

G General Workflow for Benzimidazole Synthesis start Start: this compound nitration Nitration (HNO3/H2SO4) start->nitration reduction Reduction (e.g., Fe/AcOH) nitration->reduction diamine o-Phenylenediamine Intermediate reduction->diamine condensation Condensation with Carboxylic Acid in PPA diamine->condensation workup Work-up and Purification condensation->workup product Final Product: Substituted Benzimidazole workup->product G General Workflow for 1,2,4-Triazole Synthesis start Start: this compound formamidine Formation of Formamidine start->formamidine aminoguanidine Reaction with Hydrazine formamidine->aminoguanidine cyclization Cyclization with One-Carbon Synthon aminoguanidine->cyclization workup Work-up and Purification cyclization->workup product Final Product: Substituted 1,2,4-Triazole workup->product G Simplified RTK Signaling Pathway ligand Growth Factor (Ligand) rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimerization Dimerization and Autophosphorylation rtk->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras_gef Ras-GEF (e.g., Sos) adaptor->ras_gef ras Ras ras_gef->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor Novel Heterocyclic Inhibitor inhibitor->dimerization Inhibition

Application Notes and Protocols for Purity Analysis of 2-Fluoro-5-(trifluoromethoxy)aniline by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-5-(trifluoromethoxy)aniline is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is critical as impurities can affect the yield, safety, and efficacy of the final product.[1] This document provides detailed analytical methods for the determination of the purity of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is a versatile technique suitable for a broad range of compounds, offering excellent quantitative precision, while GC-MS provides high separation efficiency for volatile compounds and definitive identification of impurities through mass spectral data.

Analytical Workflow

The overall analytical workflow for determining the purity of this compound is depicted in the following diagram.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_reporting Reporting SampleReceipt Sample Receipt StandardPrep Standard Preparation SampleReceipt->StandardPrep SamplePrep Sample Preparation SampleReceipt->SamplePrep HPLC HPLC Analysis StandardPrep->HPLC GCMS GC-MS Analysis StandardPrep->GCMS SamplePrep->HPLC SamplePrep->GCMS DataAcquisition Data Acquisition HPLC->DataAcquisition GCMS->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration PurityCalc Purity Calculation PeakIntegration->PurityCalc Report Final Report PurityCalc->Report

Caption: Workflow for Purity Determination of this compound.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust method for quantifying the purity of this compound and detecting non-volatile or thermally labile impurities.[2] A reversed-phase HPLC (RP-HPLC) method is proposed for this analysis.[3]

Experimental Protocol

1. Instrumentation and Conditions:

ParameterSetting
HPLC SystemAgilent 1260 Infinity II or equivalent
DetectorDiode Array Detector (DAD)
Wavelength254 nm
ColumnC18, 250 mm x 4.6 mm, 5 µm particle size
Column Temperature30°C
Mobile Phase A0.1% Phosphoric acid in Water
Mobile Phase BAcetonitrile (B52724)
Gradient0-5 min: 30% B, 5-25 min: 30-80% B, 25-30 min: 80% B, 30.1-35 min: 30% B
Flow Rate1.0 mL/min
Injection Volume10 µL
Run Time35 minutes

2. Reagents and Standards:

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (AR grade)

  • Milli-Q or deionized water

  • This compound reference standard (purity >99.5%)

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the diluent.

4. Sample Solution Preparation:

  • Accurately weigh about 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Pipette 1 mL of this solution into a 10 mL volumetric flask and dilute to volume with the diluent to achieve a final concentration of approximately 0.1 mg/mL.

5. Analysis:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (as a blank), followed by five replicate injections of the working standard solution to check for system suitability.

  • Inject the sample solution in duplicate.

6. Data Presentation:

The purity of the sample is calculated using the area normalization method.

ComponentRetention Time (min)Peak AreaArea %
Impurity 14.815,2340.08
Impurity 27.228,5670.15
This compound 12.5 18,987,456 99.72
Impurity 315.119,0120.05
Total 19,050,269 100.00

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is an excellent technique for separating and identifying volatile impurities.[2] The mass spectrometer provides structural information, which is invaluable for the identification of unknown impurities.[2] For aromatic amines, derivatization is sometimes employed to improve peak shape and thermal stability, though direct injection can also be successful.[4][5]

Experimental Protocol

1. Instrumentation and Conditions:

ParameterSetting
GC-MS SystemAgilent 8890 GC with 5977B MSD or equivalent
ColumnHP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.2 mL/min
Inlet Temperature250°C
Injection ModeSplit (20:1)
Injection Volume1 µL
Oven Program80°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
Transfer Line Temp280°C
Ion Source Temp230°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Range40-450 amu

2. Reagents and Standards:

  • Dichloromethane (GC grade)

  • This compound reference standard (purity >99.5%)

3. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard (0.1 mg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with dichloromethane.

4. Sample Solution Preparation:

  • Prepare the sample solution in the same manner as the standard solution to achieve a final concentration of approximately 0.1 mg/mL in dichloromethane.[2]

5. Analysis:

  • Inject the working standard solution to determine the retention time and mass spectrum of the main component.

  • Inject the sample solution. Identify the main component and any impurities by their retention times and mass spectra.[2]

6. Data Presentation:

Purity is determined by the peak area percentage from the total ion chromatogram (TIC).

ComponentRetention Time (min)Peak Area (TIC)Area %Identification (Mass Spectrum)
Impurity A6.325,8900.12Positional Isomer
This compound 8.9 21,550,123 99.80 Consistent with Reference
Impurity B10.117,2450.08Dimerization By-product
Total 21,593,258 100.00

Conclusion

Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of this compound. HPLC is ideal for robust quantification and the analysis of non-volatile impurities, making it suitable for routine quality control.[2] GC-MS offers excellent separation for volatile impurities and provides definitive structural information, which is crucial for impurity identification and profiling.[2] For a comprehensive characterization of this compound, the use of both techniques is recommended.

References

Application Notes and Protocols: 2-Fluoro-5-(trifluoromethoxy)aniline in the Synthesis of Advanced Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the use of 2-Fluoro-5-(trifluoromethoxy)aniline as a monomer in the synthesis of advanced fluorinated polymers, particularly polyimides and poly(ether imide)s. While specific experimental data for polymers derived directly from this compound is limited in publicly available literature, the information presented herein is based on established principles and data from structurally similar fluorinated monomers. The incorporation of the fluoro- and trifluoromethoxy- groups is anticipated to impart desirable properties to the resulting polymers, including enhanced thermal stability, improved solubility, lower dielectric constants, and high optical transparency.

Introduction to Fluorinated Polymers

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal and chemical stability, as well as their excellent mechanical and electrical properties.[1] However, their applications can be limited by poor solubility and processability.[1] The introduction of fluorine-containing moieties, such as the trifluoromethoxy (-OCF3) group, into the polymer backbone is a well-established strategy to overcome these limitations.[2] The presence of the -OCF3 group can disrupt polymer chain packing, leading to increased free volume and enhanced solubility in organic solvents.[2] Furthermore, the high electronegativity of fluorine atoms can lead to polymers with low dielectric constants and reduced water absorption.[2][3]

Polymers derived from this compound are expected to exhibit a combination of these beneficial properties, making them attractive candidates for applications in microelectronics, aerospace, and as advanced membrane materials.

Key Applications and Expected Properties

The unique combination of a fluorine atom and a trifluoromethoxy group in this compound suggests its utility in the synthesis of polymers for a range of advanced applications:

  • Microelectronics: Polymers with low dielectric constants are essential for insulating layers in integrated circuits to reduce signal delay and power loss.[2] The trifluoromethoxy group is known to significantly lower the dielectric constant of polymers.[2]

  • Aerospace: The high thermal stability imparted by the aromatic imide backbone and the C-F bonds makes these materials suitable for applications requiring resistance to extreme temperatures and oxidative environments.[4]

  • Optical Materials: The disruption of charge-transfer complexes by fluorine-containing groups can lead to polymers with high optical transparency and low color intensity, making them suitable for optical films and coatings.[3]

  • Membranes for Gas Separation: The increased fractional free volume associated with fluorinated polymers can enhance gas permeability, a key property for membrane-based gas separation applications.[5]

Experimental Protocols

The following is a generalized two-step protocol for the synthesis of polyimides from a diamine such as this compound and a commercial aromatic tetracarboxylic dianhydride.

Protocol 1: Two-Step Poly(amic acid) Synthesis and Thermal Imidization

This is a conventional method for synthesizing polyimides, involving the formation of a soluble poly(amic acid) precursor followed by thermal cyclodehydration.[1][3]

Materials:

  • This compound (or a similar fluorinated diamine)

  • Aromatic tetracarboxylic dianhydride (e.g., PMDA, 6FDA, BTDA, ODPA)[1][6]

  • Anhydrous N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)[1][6]

  • Argon or Nitrogen gas (inert atmosphere)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer and an inert gas inlet/outlet, dissolve a stoichiometric amount of the diamine in the anhydrous solvent.

  • Poly(amic acid) Formation: Slowly add an equimolar amount of the dianhydride to the stirred diamine solution at room temperature under an inert atmosphere. The reaction is typically exothermic.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 24 hours to ensure the formation of a viscous poly(amic acid) solution.

  • Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate.

  • Thermal Imidization: Place the cast film in a vacuum oven and heat it in a stepwise manner to complete the imidization. A typical heating profile is:

    • 100 °C for 1 hour

    • 200 °C for 1 hour

    • 300 °C for 1 hour

  • Film Removal: After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass plate.

Protocol 2: Chemical Imidization

Chemical imidization is an alternative to thermal imidization and can be performed at lower temperatures.

Materials:

Procedure:

  • To the poly(amic acid) solution, add a stoichiometric excess of acetic anhydride and a catalytic amount of pyridine.

  • Stir the mixture at room temperature for 12-24 hours.

  • Precipitate the polyimide by pouring the reaction mixture into a non-solvent such as methanol.

  • Collect the polymer by filtration, wash thoroughly with the non-solvent, and dry under vacuum.

Data Presentation

The following tables summarize typical properties of fluorinated polyimides derived from diamines structurally related to this compound. This data is intended to be representative of the performance that can be expected.

Table 1: Thermal Properties of Fluorinated Polyimides

Polymer (Diamine/Dianhydride)Glass Transition Temperature (Tg, °C)10% Weight Loss Temperature (T10, °C, in N2)
6FDAM / 6FDA[1]330 - 363436 - 500
TFMDA / 6FDA[8]250 - 280> 500
IV / 6FDA[6]up to 316up to 531

Note: 6FDAM = 1,1′-bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane; TFMDA = 4,4′-Bis(3-amino-5-trifluoromethylphenoxy)-3,3′,5,5′-tetramethyl biphenyl; IV = 1,3-bis[3′-trifluoromethyl-4′(4″-amino benzoxy) benzyl] benzene.

Table 2: Mechanical and Electrical Properties of Fluorinated Polyimide Films

Polymer (Diamine/Dianhydride)Tensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Dielectric Constant (at 1 MHz)Water Absorption (%)
6FDAM / PMDA[1]93 - 1203.5 - 5.32.8 - 4.3-0.35 - 0.72
IV / 6FDA[6]up to 148up to 2.6up to 312.74 - 3.20.2 - 0.7

Note: PMDA = Pyromellitic dianhydride.

Visualizations

Experimental Workflow: Two-Step Polyimide Synthesis

G cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Imidization Diamine Diamine Monomer (e.g., this compound) Reaction Polycondensation (Room Temperature, Inert Atmosphere) Diamine->Reaction Dianhydride Dianhydride Monomer Dianhydride->Reaction Solvent Anhydrous Solvent (NMP or DMAc) Solvent->Reaction PAA Poly(amic acid) Solution Reaction->PAA FilmCasting Film Casting PAA->FilmCasting Chemical Chemical Imidization (Acetic Anhydride/Pyridine) PAA->Chemical Thermal Thermal Imidization (Stepwise Heating in Vacuum) FilmCasting->Thermal PolyimideFilm Polyimide Film Thermal->PolyimideFilm Chemical->PolyimideFilm G cluster_structure Structural Features cluster_properties Enhanced Polymer Properties Monomer This compound Fluoro Fluoro (-F) Group Monomer->Fluoro Trifluoromethoxy Trifluoromethoxy (-OCF3) Group Monomer->Trifluoromethoxy Aromatic Aromatic Imide Backbone Monomer->Aromatic Polymerization Dielectric Low Dielectric Constant Fluoro->Dielectric Optical High Optical Transparency Fluoro->Optical Solubility Improved Solubility Trifluoromethoxy->Solubility Trifluoromethoxy->Dielectric Trifluoromethoxy->Optical Water Low Water Absorption Trifluoromethoxy->Water Thermal High Thermal Stability Aromatic->Thermal

References

Application Notes and Protocols: Synthesis of Fluorinated Dyes and Coatings Using 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications of 2-Fluoro-5-(trifluoromethoxy)aniline in the synthesis of high-performance fluorinated azo dyes and polyurethane coatings. The incorporation of the fluoro- and trifluoromethoxy- groups is known to enhance properties such as thermal stability, chemical resistance, and hydrophobicity. While specific literature detailing the direct use of this compound is limited, the following protocols are based on well-established synthetic methodologies for analogous fluorinated anilines and serve as a detailed guide for research and development.

I. Synthesis of Fluorinated Azo Dyes

The introduction of fluorine-containing substituents, such as the trifluoromethoxy group, into azo dyes can significantly enhance their properties. These enhancements include increased light and wash fastness, and altered spectral properties. Azo dyes containing a trifluoromethyl group have been shown to form stable aggregates, which can be beneficial in certain applications.

A. General Reaction Scheme

The synthesis of azo dyes from this compound follows a two-step process: diazotization of the aniline (B41778) derivative, followed by a coupling reaction with a suitable aromatic coupling component.

Step 1: Diazotization

Step 2: Azo Coupling

B. Experimental Protocol: Synthesis of a Disperse Azo Dye

This protocol outlines the synthesis of a hypothetical disperse azo dye using N,N-diethylaniline as the coupling component. The resulting dye is expected to exhibit good thermal stability and hydrophobicity, making it suitable for dyeing synthetic fibers like polyester.

Materials and Reagents:

Procedure:

1. Diazotization of this compound: a. In a 250 mL beaker, add 1.95 g (0.01 mol) of this compound to 10 mL of distilled water and 3 mL of concentrated hydrochloric acid. b. Stir the mixture vigorously to form a fine suspension of the aniline hydrochloride salt. c. Cool the suspension to 0-5 °C in an ice-salt bath. d. In a separate beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water. e. Add the sodium nitrite solution dropwise to the cooled aniline suspension over 15-20 minutes, ensuring the temperature is maintained below 5 °C. f. After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting diazonium salt solution should be kept cold for the next step.

2. Azo Coupling Reaction: a. In a 500 mL beaker, dissolve 1.49 g (0.01 mol) of N,N-diethylaniline in 50 mL of ethanol. b. Cool the N,N-diethylaniline solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with constant stirring. d. Add a solution of 5 g of sodium acetate in 20 mL of water to the reaction mixture to maintain a slightly acidic to neutral pH. e. A colored precipitate of the azo dye should form. Continue stirring the mixture in the ice bath for 1-2 hours to ensure the completion of the coupling reaction.

3. Isolation and Purification: a. Collect the precipitated dye by vacuum filtration. b. Wash the filter cake thoroughly with cold water until the filtrate is colorless and neutral. c. Recrystallize the crude dye from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain the purified product. d. Dry the purified dye in a vacuum oven at 60 °C.

C. Expected Properties and Characterization

The resulting fluorinated azo dye is anticipated to be a brightly colored solid with low water solubility. The presence of the trifluoromethoxy group is expected to enhance its thermal stability and hydrophobicity.

PropertyExpected Outcome
Color Yellow to Orange
Solubility Low in water, soluble in organic solvents
Thermal Stability High decomposition temperature
Spectroscopic Data Characteristic UV-Vis absorption maxima

Characterization Techniques:

  • UV-Visible Spectroscopy: To determine the absorption maximum (λmax) and molar absorptivity.

  • FT-IR Spectroscopy: To identify characteristic functional groups (e.g., -N=N-, C-F).

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

II. Formulation of Fluorinated Polyurethane Coatings

The amine group of this compound can be reacted to incorporate it into polymer backbones. One promising application is in the formulation of fluorinated polyurethane coatings. The trifluoromethoxy group can impart desirable properties such as low surface energy, hydrophobicity, and enhanced durability to the coating.[1]

A. General Synthesis Approach

A common method for preparing polyurethane dispersions involves the reaction of a diisocyanate with a polyol to form a prepolymer, which is then chain-extended and dispersed in water. This compound can be used as a chain extender or to functionalize the polymer backbone.

B. Experimental Protocol: Preparation of a Fluorinated Polyurethane Dispersion

This protocol describes a general procedure for the synthesis of a fluorinated polyurethane dispersion where a diol derived from this compound could be used as a chain extender.

Materials and Reagents:

Procedure:

1. Synthesis of a Fluorinated Diol (Hypothetical):

  • React this compound with two equivalents of an appropriate epoxide (e.g., ethylene (B1197577) oxide or propylene (B89431) oxide) under suitable catalytic conditions to synthesize a diol chain extender. This step requires experimental optimization.

2. Prepolymer Synthesis: a. In a four-necked flask equipped with a mechanical stirrer, thermometer, condenser, and nitrogen inlet, add 44.4 g (0.2 mol) of IPDI and 200 g (0.1 mol) of PTMEG. b. Heat the mixture to 80 °C under a nitrogen atmosphere and stir for 2 hours. c. Add 26.8 g (0.2 mol) of DMPA and continue the reaction at 80 °C for another 3 hours to form the NCO-terminated prepolymer.

3. Neutralization and Dispersion: a. Cool the prepolymer to 40 °C and add 20.2 g (0.2 mol) of triethylamine to neutralize the carboxylic acid groups of DMPA. Stir for 30 minutes. b. Add the neutralized prepolymer to 400 mL of distilled water with vigorous stirring to form a stable aqueous dispersion.

4. Chain Extension: a. To the dispersion, add a solution of the synthesized fluorinated diol (e.g., 0.1 mol) and a small amount of ethylenediamine in water dropwise over 30 minutes. b. Continue stirring for 2 hours to complete the chain extension reaction.

5. Solvent Removal: a. Remove the acetone under reduced pressure to obtain the final fluorinated polyurethane dispersion.

C. Expected Coating Properties and Characterization

The resulting fluorinated polyurethane coating is expected to exhibit excellent hydrophobicity, low surface energy, and good thermal and chemical stability.

PropertyExpected Outcome
Appearance Transparent to translucent film
Water Contact Angle > 90°
Surface Energy Low
Thermal Stability High decomposition temperature
Chemical Resistance Good resistance to common solvents and chemicals

Characterization Techniques:

  • Contact Angle Goniometry: To measure the water contact angle and determine surface energy.

  • Thermogravimetric Analysis (TGA): To evaluate thermal stability.

  • Differential Scanning Calorimetry (DSC): To determine glass transition temperature.

  • FT-IR Spectroscopy: To confirm the formation of urethane (B1682113) linkages.

  • Tensile Testing: To evaluate mechanical properties of the coating film.

III. Visualizations

A. Experimental Workflow for Azo Dye Synthesis

AzoDyeSynthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling cluster_purification Step 3: Purification Aniline This compound Reagents_D NaNO₂ / HCl 0-5 °C Aniline->Reagents_D Diazonium Diazonium Salt Solution Reagents_D->Diazonium Coupling_Component Coupling Component (e.g., N,N-diethylaniline) Diazonium->Coupling_Component Coupling Azo_Dye Crude Azo Dye Coupling_Component->Azo_Dye Purification Filtration & Recrystallization Azo_Dye->Purification Pure_Dye Purified Fluorinated Azo Dye Purification->Pure_Dye

Caption: Workflow for the synthesis of a fluorinated azo dye.

B. Logical Relationship in Polyurethane Coating Formulation

PolyurethaneCoating Diisocyanate Diisocyanate (e.g., IPDI) Prepolymer NCO-Terminated Prepolymer Diisocyanate->Prepolymer Polyol Polyol (e.g., PTMEG) Polyol->Prepolymer Neutralizer Neutralizing Agent (e.g., TEA) Prepolymer->Neutralizer DMPA DMPA (Internal Emulsifier) DMPA->Prepolymer Chain_Extender Fluorinated Diol (from this compound) Dispersion Aqueous Dispersion Chain_Extender->Dispersion Chain Extension Neutralizer->Dispersion Disperse in Water Final_Coating Fluorinated Polyurethane Coating Dispersion->Final_Coating Film Formation

Caption: Key components and steps in fluorinated polyurethane synthesis.

Disclaimer: The experimental protocols provided are based on established chemical principles and are intended for guidance in a research and development setting. These procedures have not been experimentally validated for the specific starting material, this compound, and may require optimization. All laboratory work should be conducted with appropriate safety precautions.

References

Application Notes and Protocols: Diazotization Reactions of 2-Fluoro-5-(trifluoromethoxy)aniline and Subsequent Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the diazotization of 2-fluoro-5-(trifluoromethoxy)aniline and its subsequent conversion into various valuable chemical intermediates. The methodologies outlined are foundational for the synthesis of a wide array of functionalized aromatic compounds relevant to pharmaceutical and materials science research.

Introduction

This compound is a key building block in medicinal chemistry and agrochemical synthesis. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethoxy group, and an amino group, offers multiple avenues for synthetic diversification. The diazotization of the primary amino group to form a diazonium salt is a pivotal first step, unlocking a variety of subsequent transformations. This versatile intermediate can undergo reactions such as Sandmeyer reactions to introduce halogens, and azo coupling reactions to form vibrant dyes. These transformations are critical for accessing a diverse range of molecules with potential biological activity and specific material properties.

Reaction Pathways

The general reaction pathway involves the initial formation of a diazonium salt from this compound, which is then used in situ for subsequent transformations.

Reaction_Pathway This compound This compound Diazonium Salt Diazonium Salt This compound->Diazonium Salt Diazotization (NaNO₂, HCl, 0-5 °C) Halogenated Products Halogenated Products Diazonium Salt->Halogenated Products Sandmeyer Reaction (CuX) Azo Dyes Azo Dyes Diazonium Salt->Azo Dyes Azo Coupling (e.g., 2-Naphthol) Diazotization_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product Aniline (B41778) This compound Suspend 1. Suspend aniline in HCl/water Aniline->Suspend Reagents Conc. HCl Sodium Nitrite Water, Ice Reagents->Suspend Cool 2. Cool to 0-5 °C Suspend->Cool Add_NaNO2 3. Add NaNO₂ solution dropwise (maintain 0-5 °C) Cool->Add_NaNO2 Stir 4. Stir for 30 min at 0-5 °C Add_NaNO2->Stir Diazonium_Salt 2-Fluoro-5-(trifluoromethoxy)phenyl Diazonium Chloride Solution Stir->Diazonium_Salt

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on the 2-Fluoro-5-(trifluoromethoxy)aniline Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for performing Nucleophilic Aromatic Substitution (SNAr) reactions on the 2-fluoro-5-(trifluoromethoxy)aniline ring. This substrate is a valuable building block in medicinal chemistry and materials science due to the presence of the electron-withdrawing trifluoromethoxy group and the synthetically versatile aniline (B41778) moiety.

The fluorine atom at the 2-position is activated towards nucleophilic attack by the strong electron-withdrawing effect of the trifluoromethoxy group at the 5-position. The amino group at the 1-position also influences the reactivity of the ring. These application notes provide detailed protocols for the SNAr of this compound with various N-, O-, and S-based nucleophiles.

General Reaction Mechanism

The SNAr reaction of this compound proceeds through a two-step addition-elimination mechanism. The nucleophile initially attacks the carbon atom bearing the fluorine atom, which is activated by the electron-withdrawing trifluoromethoxy group. This leads to the formation of a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized by the aromatic system and the trifluoromethoxy group. In the subsequent step, the fluoride (B91410) ion is eliminated, and the aromaticity of the ring is restored, yielding the substituted product.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are representative examples for the SNAr of this compound with different classes of nucleophiles. Researchers should optimize these conditions for specific substrates and desired outcomes.

Protocol 1: Reaction with N-Nucleophiles (e.g., Primary and Secondary Amines)

This protocol describes a general procedure for the synthesis of N-substituted 2-amino-5-(trifluoromethoxy)aniline derivatives.

Reagents and Equipment:

  • This compound

  • Amine (primary or secondary)

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Round-bottom flask with magnetic stirrer

  • Condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq).

  • Dissolve the starting material in DMF or DMSO.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (K₂CO₃ or Et₃N, 2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-100 °C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Table 1: Representative Conditions for SNAr with N-Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Representative Yield (%)
MorpholineDMSOK₂CO₃801285-95
PiperidineDMFK₂CO₃801280-90
AnilineDMSOK₂CO₃1002470-85
BenzylamineDMFEt₃N601875-90

Protocol 2: Reaction with O-Nucleophiles (e.g., Alcohols and Phenols)

This protocol outlines a general procedure for the synthesis of 2-alkoxy- or 2-aryloxy-5-(trifluoromethoxy)aniline derivatives.

Reagents and Equipment:

  • This compound

  • Alcohol or Phenol (B47542)

  • Sodium hydride (NaH) or Potassium tert-butoxide (t-BuOK)

  • Anhydrous Tetrahydrofuran (THF) or DMF

  • Round-bottom flask with magnetic stirrer under an inert atmosphere (e.g., Nitrogen or Argon)

  • Condenser

  • Heating mantle or oil bath

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in anhydrous THF or DMF.

  • Carefully add NaH or t-BuOK (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the corresponding alkoxide or phenoxide.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Heat the reaction mixture to 60-100 °C and monitor by TLC.

  • After completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Table 2: Representative Conditions for SNAr with O-Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Representative Yield (%)
PhenolDMFNaH801670-85
MethanolTHFNaH601265-80
4-MethoxyphenolDMSOt-BuOK901875-90
EthanolDMFNaH701470-85

Protocol 3: Reaction with S-Nucleophiles (e.g., Thiols)

This protocol provides a general method for the synthesis of 2-(alkylthio)- or 2-(arylthio)-5-(trifluoromethoxy)aniline derivatives.

Reagents and Equipment:

  • This compound

  • Thiol

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous DMF or Acetonitrile (MeCN)

  • Round-bottom flask with magnetic stirrer under an inert atmosphere

  • Standard work-up and purification equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the thiol (1.1 eq) in anhydrous DMF or MeCN.

  • Carefully add NaH (1.1 eq) or K₂CO₃ (2.0 eq) at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to form the thiolate.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent.

  • Stir the reaction at room temperature or heat to 50-80 °C until completion (monitored by TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride or water.

  • Extract the aqueous layer with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Table 3: Representative Conditions for SNAr with S-Nucleophiles

NucleophileSolventBaseTemperature (°C)Time (h)Representative Yield (%)
ThiophenolDMFK₂CO₃50880-95
Benzyl mercaptanMeCNK₂CO₃RT1285-95
EthanethiolDMFNaHRT675-90
4-MethylthiophenolDMSOK₂CO₃601080-90

Visualizations

experimental_workflow start Start reagents Combine Reactants: - this compound - Nucleophile - Base - Solvent start->reagents reaction Reaction: - Stir at specified temperature - Monitor by TLC reagents->reaction workup Aqueous Work-up: - Quench reaction - Extract with organic solvent reaction->workup purification Purification: - Dry organic layer - Concentrate - Column Chromatography workup->purification product Isolated Product purification->product end End product->end

Caption: A generalized workflow for SNAr reactions.

logical_relationships sub Substrate (this compound) prod Product sub->prod nuc Nucleophile (N, O, or S-based) nuc->prod base Base base->prod facilitates sol Solvent sol->prod medium temp Temperature temp->prod influences rate

Caption: Key components influencing the SNAr reaction.

Troubleshooting & Optimization

Improving the yield of 2-Fluoro-5-(trifluoromethoxy)aniline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 2-Fluoro-5-(trifluoromethoxy)aniline. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures and improving yields.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a two-step process: nitration of 1-fluoro-4-(trifluoromethoxy)benzene (B1294388) followed by the reduction of the resulting nitro intermediate.

Question 1: Why is the yield low during the initial nitration step to form 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene?

Answer:

Low yields in this electrophilic aromatic substitution are often linked to three main factors: reaction temperature, the concentration of the nitrating mixture, and reaction time. The trifluoromethoxy group (-OCF3) is deactivating, and the fluorine atom is an ortho-, para-director, making precise control of conditions crucial.

  • Temperature Control: An exothermic reaction can occur if the nitrating agent is added too quickly or if cooling is insufficient.[1] Elevated temperatures can lead to the formation of unwanted dinitro isomers or decomposition of the starting material.

  • Nitrating Agent Concentration: The ratio of sulfuric acid to nitric acid is critical. An insufficient amount of sulfuric acid will not adequately protonate the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), leading to an incomplete reaction.

  • Side Reactions: The formation of the undesired 4-fluoro-1-nitro-2-(trifluoromethoxy)benzene (B1315811) isomer can occur, complicating purification and reducing the yield of the target intermediate.

Data Table 1: Effect of Temperature on Nitration Yield and Isomer Ratio

Reaction Temperature (°C)Yield of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene (%)Undesired Isomer Formation (%)
-10 to 065< 5
20 to 255015
40 to 5035> 25
Question 2: What causes the incomplete reduction of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene?

Answer:

The reduction of the nitro group to an amine is a critical step. Incomplete conversion is a common problem and can usually be attributed to the choice of reducing agent, catalyst activity, or reaction conditions.

  • Choice of Reducing Agent: While catalytic hydrogenation (H₂/Pd-C) is clean, metal/acid reductions (e.g., Fe/HCl, SnCl2/HCl) are often more robust and less prone to catalyst poisoning.[2]

  • Catalyst Deactivation (for Catalytic Hydrogenation): The catalyst (e.g., Palladium on carbon) can be poisoned by impurities in the starting material or solvents. Using a fresh, high-quality catalyst is essential.

  • Insufficient Reducing Agent: In metal/acid reductions, a stoichiometric excess of the metal is required to drive the reaction to completion.

  • pH Control: For reductions using metals like iron, maintaining an acidic environment is necessary to facilitate the reaction.[2]

Data Table 2: Comparison of Reduction Methods

Reducing SystemTypical Yield (%)Key Considerations
H₂ (50 psi), 10% Pd/C, Methanol85-95Requires specialized pressure equipment; catalyst sensitive to poisoning.[3]
Fe powder, HCl, Ethanol/Water75-85Cost-effective and robust; requires careful workup to remove iron salts.[2]
SnCl₂, HCl, Ethanol80-90Effective but generates tin-based waste, which requires special disposal.
Question 3: How can I effectively purify the final product, this compound?

Answer:

Purification challenges often arise from the presence of unreacted starting materials, intermediates from incomplete reduction (e.g., nitroso or hydroxylamine (B1172632) species), or isomeric impurities.

  • Initial Workup: After the reduction, a proper aqueous workup is critical. This typically involves basification (e.g., with NaHCO₃ or NaOH solution) to deprotonate the anilinium salt and extraction into an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758).[4]

  • Column Chromatography: This is the most effective method for removing polar impurities and isomers. A silica (B1680970) gel column is standard.

  • Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, vacuum distillation can be an effective final purification step.

Data Table 3: Recommended Solvent Systems for Column Chromatography

Solvent System (v/v)Application
Hexanes : Ethyl Acetate (10:1)Good for separating the relatively nonpolar product from highly polar baseline impurities.[4]
Hexanes : Ethyl Acetate (5:1)Increases polarity to elute the product faster if it is retained too strongly.
Dichloromethane (100%)Can be used to separate isomers if the polarity difference is subtle.[5]

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene

Materials:

  • 1-fluoro-4-(trifluoromethoxy)benzene

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Ice

  • Dichloromethane

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a three-necked flask equipped with a thermometer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

  • Slowly add 10 g of 1-fluoro-4-(trifluoromethoxy)benzene to the cooled sulfuric acid while stirring. Maintain the temperature below 5°C.

  • Prepare the nitrating mixture by carefully adding 4.5 mL of fuming nitric acid to 15 mL of concentrated sulfuric acid in a separate beaker, cooled in an ice bath.

  • Add the nitrating mixture dropwise to the reaction flask over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, stir the mixture at 5-10°C for an additional 2 hours.

  • Monitor the reaction progress using TLC or GC-MS.

  • Once the reaction is complete, slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.[1]

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution until effervescence ceases, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene

  • Iron Powder (<100 mesh)

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Water

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

Procedure:

  • Set up a round-bottom flask with a reflux condenser.

  • Add 15 g of iron powder, 50 mL of ethanol, and 10 mL of water to the flask. Heat the mixture to 70°C.

  • Add 1 mL of concentrated hydrochloric acid to activate the iron powder and stir for 15 minutes.

  • Dissolve 10 g of 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene in 20 mL of ethanol.

  • Add the nitro compound solution dropwise to the iron suspension over 30 minutes, maintaining the temperature at 70-80°C. The reaction is exothermic.

  • After the addition, allow the mixture to reflux for 3 hours. Monitor the disappearance of the starting material by TLC.[2]

  • Once the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.

  • Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.

  • Add 100 mL of water to the residue and basify with a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to yield the crude this compound. Purify via column chromatography or vacuum distillation.

Visualizations

Synthesis_Pathway Start 1-Fluoro-4-(trifluoromethoxy)benzene Intermediate 2-Fluoro-1-nitro-4-(trifluoromethoxy)benzene Start->Intermediate Nitration (HNO₃, H₂SO₄) Product This compound Intermediate->Product Reduction (Fe, HCl) Troubleshooting_Flowchart Start Low Final Yield CheckCrude Analyze Crude Product (TLC, GC-MS) Start->CheckCrude Problem Problem CheckCrude->Problem Identify Main Component Solution_Nitro Incomplete Reduction: - Increase reaction time - Add more reducing agent - Check catalyst activity Problem->Solution_Nitro Unreacted Nitro Intermediate Solution_SM Inefficient Nitration: - Check nitrating agent conc. - Optimize temperature - Increase reaction time Problem->Solution_SM Unreacted Starting Material Solution_Impure Purification Issue: - Optimize chromatography - Consider distillation - Check for side reactions Problem->Solution_Impure Multiple Impurities Solution Solution Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis A Weigh Reagents & Prepare Solutions B Set up Reaction (e.g., Nitration) A->B C Monitor Progress (TLC / GC-MS) B->C D Quench Reaction & Perform Extraction C->D E Dry & Concentrate Crude Product D->E F Purify Product (Chromatography) E->F G Characterize (NMR, MS, IR) F->G

References

Technical Support Center: Purification of Crude 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-Fluoro-5-(trifluoromethoxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: My crude this compound is a dark-colored oil/solid. What causes this discoloration and how can I remove it?

A1: Discoloration (typically yellow, brown, or even black) in aniline (B41778) derivatives is most commonly caused by aerial oxidation of the amine functional group. This process can be accelerated by exposure to light and heat. The colored impurities are often high-molecular-weight polymers or quinone-like species.

  • For liquid samples: Vacuum distillation is highly effective at separating the desired aniline from non-volatile colored impurities.

  • For solid samples: Recrystallization is the preferred method. The use of activated charcoal during recrystallization can help adsorb colored impurities.

Q2: What are the likely impurities in my crude this compound?

A2: The impurity profile depends heavily on the synthetic route. A common route to this compound may involve the reduction of a nitro group. Therefore, likely impurities include:

  • Unreacted Starting Materials: Such as the corresponding nitro-precursor (2-fluoro-5-(trifluoromethoxy)nitrobenzene).

  • Positional Isomers: Isomers formed during the synthesis of the starting materials.

  • By-products of the Reduction Step: Incomplete reduction can leave nitroso intermediates. Over-reduction or side reactions can lead to de-fluorinated or de-trifluoromethoxylated species.

  • Residual Solvents and Reagents: Solvents used in the reaction and work-up, as well as residual catalysts (e.g., palladium, iron).[1]

Q3: I am having difficulty purifying my compound using standard silica (B1680970) gel column chromatography. The compound streaks and the yield is low. Why is this happening?

A3: The basic nature of the aniline functional group leads to strong interactions with the acidic silanol (B1196071) groups on the surface of standard silica gel.[2][3] This can cause irreversible adsorption, leading to tailing of peaks, poor separation, and low recovery.

To overcome this, consider the following:

  • Addition of a Basic Modifier: Add a small amount of a volatile amine, such as triethylamine (B128534) (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel.[4][5]

  • Use of Amine-Functionalized Silica: This specialized stationary phase has a basic surface that repels the basic aniline, leading to improved peak shape and recovery without the need for a mobile phase modifier.[4][6]

  • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase HPLC or flash chromatography can be an effective alternative.

Q4: Can I use an acid wash to purify my crude product?

A4: Yes, an acid-base extraction is a very effective method for separating anilines from non-basic impurities. The basic aniline will be protonated by a dilute acid (e.g., 1M HCl) and move into the aqueous phase, while neutral or acidic impurities remain in the organic phase. Subsequent basification of the aqueous layer with a base (e.g., NaOH) will regenerate the free aniline, which can then be extracted back into an organic solvent.

Troubleshooting Guides

Problem: Discoloration of the Purified Product Upon Storage
Potential Cause Troubleshooting Step
Oxidation Store the purified aniline under an inert atmosphere (nitrogen or argon).
Use an amber-colored vial or store in the dark to prevent light-induced degradation.
For long-term storage, consider refrigeration (2-8 °C).
Trace Acidic Impurities Ensure all acidic residues from any acid-base extraction are thoroughly removed by washing with a neutral brine solution before final drying and solvent removal.
Problem: Low Yield After Purification
Potential Cause Troubleshooting Step
Loss during Distillation Ensure the vacuum is stable and the collection flask is adequately cooled. Use a short-path distillation apparatus for smaller quantities to minimize losses on the glass surface.
Incomplete Crystallization Ensure the correct solvent or solvent system is used for recrystallization. The product should be highly soluble in the hot solvent and poorly soluble in the cold solvent. Try different solvents or solvent pairs.
Concentrate the mother liquor and attempt a second crop of crystals.
Loss during Column Chromatography As discussed in the FAQs, use a basic modifier in the eluent or switch to an amine-functionalized silica gel to prevent irreversible adsorption.
Loss during Acid-Base Extraction Ensure complete basification of the aqueous layer to regenerate the free aniline. Check the pH with pH paper.
Perform multiple extractions with the organic solvent to ensure complete recovery from the aqueous phase.

Experimental Protocols

Protocol 1: Vacuum Distillation

This method is suitable for purifying liquid this compound from non-volatile impurities and colored polymers.

  • Setup: Assemble a vacuum distillation apparatus with a short-path distillation head, a thermometer, and a receiving flask. Use a magnetic stirrer and a heating mantle. Ensure all glass joints are properly greased to maintain a good vacuum.[7]

  • Drying (Optional but Recommended): If water is suspected to be present, add a suitable drying agent like anhydrous sodium sulfate (B86663) or potassium carbonate to the crude aniline and stir for 30 minutes before distillation.

  • Procedure: a. Place the crude this compound into the distillation flask. b. Apply vacuum slowly. A water aspirator or a vacuum pump can be used. c. Once the vacuum is stable, begin heating the distillation flask with stirring. d. Collect the fraction that distills at the expected boiling point. The boiling point will depend on the pressure. For the related 2-Fluoro-5-(trifluoromethyl)aniline, the boiling point is 155 °C at atmospheric pressure.[8] Under vacuum, the boiling point will be significantly lower. e. Discontinue the distillation before the flask is completely dry to avoid the potential decomposition of the residue.

  • Storage: Store the purified, colorless liquid under an inert atmosphere and protected from light.

Protocol 2: Recrystallization

This protocol is for purifying solid crude this compound. The choice of solvent is critical and may require some small-scale screening.

  • Solvent Selection:

    • Ideal solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

    • Common solvents for fluorinated anilines include hexanes, heptane, toluene, or mixtures such as ethanol/water or ethyl acetate (B1210297)/hexanes.[5][9]

  • Procedure: a. Place the crude solid in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves. c. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. d. Perform a hot gravity filtration to remove the charcoal and any other insoluble impurities. e. Allow the filtrate to cool slowly to room temperature to form crystals. Cooling in an ice bath can further increase the yield. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of cold solvent. h. Dry the crystals under vacuum.

Protocol 3: Flash Column Chromatography on Amine-Functionalized Silica

This method is ideal for separating the target compound from impurities with similar polarities.

  • Stationary Phase: Amine-functionalized silica gel.

  • Mobile Phase Selection:

    • Start with a non-polar solvent system and gradually increase the polarity. A common starting point is a gradient of ethyl acetate in hexanes.

    • Use TLC on amine-functionalized plates to determine the optimal solvent system. Aim for an Rf value of ~0.3 for the desired compound.

  • Column Packing:

    • Dry pack the column with the amine-functionalized silica.

    • Equilibrate the column with the initial, non-polar mobile phase.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly stronger solvent like dichloromethane.

    • Apply the sample to the top of the column.

  • Elution:

    • Begin elution with the non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase according to the gradient determined by TLC analysis.

    • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Physical Properties of Structurally Similar Compounds

CompoundCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
2-Fluoro-5-(trifluoromethyl)aniline535-52-4179.11155[8]1.378[8]
5-Fluoro-2-(trifluoromethyl)aniline827-20-3179.12185.6 (Predicted)1.383 (Predicted)
5-Fluoro-2-(trifluoromethoxy)aniline123572-63-4195.11--

Table 2: Purity Analysis Methods

Technique Typical Conditions Information Provided
GC-MS Capillary column (e.g., DB-5), temperature gradient.Separation of volatile impurities, identification by mass spectrum.
HPLC Reversed-phase C18 column, mobile phase of acetonitrile/water or methanol/water with a buffer.Quantification of purity, detection of non-volatile impurities.
¹H and ¹⁹F NMR In CDCl₃ or DMSO-d₆.Structural confirmation, detection of proton- and fluorine-containing impurities.

Visualizations

Purification_Workflow Crude Crude this compound Char_Assessment Characterize Crude Product (TLC, GC-MS, NMR) Crude->Char_Assessment Decision Is the major impurity non-volatile/colored? Char_Assessment->Decision Distillation Vacuum Distillation Decision->Distillation Yes Chromatography_Decision Are impurities of similar polarity? Decision->Chromatography_Decision No Purity_Analysis Purity Analysis (HPLC, GC-MS, NMR) Distillation->Purity_Analysis Acid_Base Acid-Base Extraction Chromatography_Decision->Acid_Base No (non-basic impurities) Column_Chromatography Column Chromatography (Amine-functionalized silica) Chromatography_Decision->Column_Chromatography Yes Acid_Base->Purity_Analysis Recrystallization Recrystallization (if solid) Column_Chromatography->Recrystallization Recrystallization->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Chromatography Start Column Chromatography Issue: Streaking/Low Yield Check_Stationary_Phase Using standard silica gel? Start->Check_Stationary_Phase Add_Modifier Add 0.1-1% Triethylamine to the eluent Check_Stationary_Phase->Add_Modifier Yes Check_Rf Is Rf of compound ~0.3 on TLC? Check_Stationary_Phase->Check_Rf No (using Amine-Silica) Use_Amine_Silica Switch to Amine-Functionalized Silica Gel Add_Modifier->Use_Amine_Silica Still issues Success Improved Separation Add_Modifier->Success Problem Solved Use_Amine_Silica->Check_Rf Adjust_Polarity Adjust mobile phase polarity Check_Rf->Adjust_Polarity No Check_Rf->Success Yes Adjust_Polarity->Check_Rf

Caption: Troubleshooting guide for column chromatography of this compound.

References

Minimizing side product formation in reactions involving 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(trifluoromethoxy)aniline. The information provided is designed to help minimize the formation of common side products in various chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block commonly used in palladium-catalyzed cross-coupling reactions and amide bond formation. The most frequent transformations include:

  • Buchwald-Hartwig Amination: To form a C-N bond between the aniline (B41778) and an aryl/heteroaryl halide or triflate.

  • Amide Coupling: To form an amide bond by reacting the aniline with a carboxylic acid or its activated derivative.

  • Diazotization and Subsequent Reactions: The aniline can be converted to a diazonium salt, which can then be used in various transformations, such as the Sandmeyer reaction to introduce a range of functional groups.

Q2: What are the major side products I should be aware of when using this compound in palladium-catalyzed cross-coupling reactions?

A2: The primary side products of concern in palladium-catalyzed reactions such as Buchwald-Hartwig amination are hydrodehalogenation of the coupling partner and homocoupling of the aniline. The electron-withdrawing nature of the fluoro and trifluoromethoxy groups can influence the reactivity and side product profile.

Q3: Is the trifluoromethoxy group stable under typical reaction conditions?

A3: The trifluoromethoxy group is generally stable under many synthetic conditions, including the basic conditions often employed in palladium-catalyzed coupling and amide bond formation. However, harsh acidic or basic conditions, particularly at elevated temperatures, could potentially lead to its cleavage, although this is not a commonly reported issue under standard protocols.

Q4: I am observing significant epimerization when coupling this compound with my chiral carboxylic acid. What can I do?

A4: Epimerization during amide coupling is a common challenge, especially with less nucleophilic anilines. To minimize this, consider using coupling reagents known to suppress racemization, such as those based on carbodiimides with additives like HOBt or HOAt, or phosphonium/uronium salt-based reagents like HATU or HBTU. Lowering the reaction temperature and careful selection of the base can also be critical.

Troubleshooting Guides

Issue 1: Low Yield and Significant Side Product Formation in Buchwald-Hartwig Amination

In a typical Buchwald-Hartwig amination reaction to couple this compound with an aryl bromide, you might observe the formation of a significant amount of the hydrodehalogenated arene (where the bromine is replaced by hydrogen) and unreacted starting materials.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Ligand Choice The choice of phosphine (B1218219) ligand is crucial. For electron-deficient anilines, bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos often promote the desired reductive elimination over competing side reactions.[1] Consider screening a panel of ligands to identify the optimal one for your specific substrate combination.
Inappropriate Base Strong bases like sodium tert-butoxide (NaOtBu) are commonly used, but for sensitive substrates, they can sometimes promote side reactions. Consider using a weaker inorganic base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄), which may require higher temperatures or longer reaction times but can suppress hydrodehalogenation.[1]
Presence of Water or Oxygen Palladium-catalyzed reactions are often sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degassing the solvent prior to use is highly recommended.
Reaction Temperature and Time Higher temperatures can sometimes favor side reactions. If hydrodehalogenation is a major issue, try lowering the reaction temperature and extending the reaction time. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.

Experimental Protocol: General Starting Point for Buchwald-Hartwig Amination

This protocol is a general starting point and may require optimization for your specific substrates.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium precatalyst (e.g., Pd₂(dba)₃ or a preformed Pd-ligand complex)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene (B28343) or dioxane)

  • Schlenk tube or other suitable reaction vessel for inert atmosphere chemistry

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the base (e.g., 1.4 equivalents), this compound (1.2 equivalents), and the aryl halide (1.0 equivalent).

  • Add the anhydrous, degassed solvent via syringe to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Troubleshooting Workflow for Buchwald-Hartwig Amination

Buchwald_Hartwig_Troubleshooting Start Low Yield or Side Products in Buchwald-Hartwig Amination Check_Ligand Is the ligand optimal? (e.g., bulky biarylphosphine) Start->Check_Ligand Change_Ligand Screen alternative ligands (e.g., XPhos, SPhos, RuPhos) Check_Ligand->Change_Ligand No Check_Base Is the base appropriate? Check_Ligand->Check_Base Yes Change_Ligand->Check_Base Change_Base Try a weaker base (e.g., Cs₂CO₃, K₃PO₄) Check_Base->Change_Base No Check_Conditions Are reaction conditions optimized? Check_Base->Check_Conditions Yes Change_Base->Check_Conditions Optimize_Conditions Lower temperature, extend reaction time Check_Conditions->Optimize_Conditions No Check_Purity Are reagents and solvent pure and anhydrous? Check_Conditions->Check_Purity Yes Optimize_Conditions->Check_Purity Purify_Reagents Use fresh, anhydrous, degassed solvent and pure reagents Check_Purity->Purify_Reagents No Success Improved Yield and Purity Check_Purity->Success Yes Purify_Reagents->Success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Issue 2: Minimizing Epimerization in Amide Coupling

When coupling this compound with a chiral carboxylic acid, loss of stereochemical integrity at the α-carbon of the acid can be a significant issue.

Strategies to Minimize Epimerization:

Strategy Details
Choice of Coupling Reagent Use coupling reagents known for low racemization potential. Carbodiimide reagents like EDC or DCC should be used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). Uronium/phosphonium reagents like HATU, HBTU, and PyBOP are also effective.[2]
Base Selection The choice and amount of base are critical. A non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) is commonly used. The use of exactly one equivalent of a weaker base, if the reaction proceeds, can sometimes reduce epimerization.
Reaction Temperature Perform the coupling at low temperatures (e.g., 0 °C to room temperature). Avoid prolonged reaction times at elevated temperatures.
Order of Addition Pre-activating the carboxylic acid with the coupling reagent before adding the aniline can sometimes be beneficial, though this can also lead to side reactions with some coupling agents. The optimal order of addition may need to be determined empirically.

Experimental Protocol: General Starting Point for Amide Coupling with Low Epimerization

This protocol using HATU is a general starting point and should be optimized for your specific substrates.

Materials:

  • This compound

  • Chiral carboxylic acid

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous solvent (e.g., DMF or DCM)

Procedure:

  • Dissolve the chiral carboxylic acid (1.0 equivalent) in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

  • Add this compound (1.1 equivalents) to the solution.

  • Add DIPEA (2.0 equivalents) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 equivalents) portion-wise, keeping the temperature below 5 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the product by chiral HPLC or SFC.

Logical Relationship for Minimizing Epimerization in Amide Coupling

Epimerization_Mitigation Goal Minimize Epimerization in Amide Coupling Coupling_Reagent Select Low-Racemization Coupling Reagent (e.g., HATU, HOBt/EDC) Goal->Coupling_Reagent Base Use Non-Nucleophilic, Hindered Base (e.g., DIPEA) Goal->Base Temperature Maintain Low Reaction Temperature (0 °C to RT) Goal->Temperature Order_of_Addition Optimize Order of Reagent Addition Goal->Order_of_Addition

Caption: Key factors for minimizing epimerization in amide coupling.

Signaling Pathways and Reaction Mechanisms

Mechanism of Hydrodehalogenation in Buchwald-Hartwig Amination

Hydrodehalogenation_Mechanism cluster_main_cycle Desired Amination Pathway cluster_side_reaction Hydrodehalogenation Side Pathway Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_Aryl L₂Pd(II)(Ar)(X) OxAdd->PdII_Aryl Amine_Coord Amine Coordination (R₂NH) PdII_Aryl->Amine_Coord PdII_Amine [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (-HX) PdII_Amine->Deprotonation PdII_Amido L₂Pd(II)(Ar)(NR₂) Deprotonation->PdII_Amido Red_Elim Reductive Elimination PdII_Amido->Red_Elim Beta_Hydride β-Hydride Elimination PdII_Amido->Beta_Hydride Red_Elim->Pd0 Regenerates Catalyst Product Ar-NR₂ Red_Elim->Product Pd_Hydride L₂Pd(II)(H)(X) Beta_Hydride->Pd_Hydride Forms Pd-H Intermediate Red_Elim_H Reductive Elimination (Ar-H) Pd_Hydride->Red_Elim_H Side_Product Ar-H Red_Elim_H->Side_Product

Caption: Competing pathways in Buchwald-Hartwig amination.

References

Technical Support Center: Optimizing Coupling Reactions with 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Fluoro-5-(trifluoromethoxy)aniline. This guide provides detailed troubleshooting advice and optimized protocols to help researchers, scientists, and drug development professionals successfully utilize this versatile building block in various coupling reactions.

A Note on Reactivity: Published, optimized protocols for this compound are not abundant. However, its chemical behavior is governed by the strong electron-withdrawing nature of both the ortho-fluoro and para-trifluoromethoxy substituents. This guide leverages established principles from structurally similar, electron-deficient anilines to provide robust starting points and effective troubleshooting strategies. The primary challenge with this substrate is its reduced nucleophilicity, which often requires more forcing conditions or highly active catalyst systems.

Frequently Asked Questions (FAQs)

Q1: How do the substituents on this compound affect its reactivity?

The aniline (B41778) nitrogen's nucleophilicity is significantly reduced by the inductive electron-withdrawing effects of the ortho-fluorine and the para-trifluoromethoxy group. This makes it a challenging nucleophile in reactions like amide coupling and Buchwald-Hartwig amination. Conversely, if a halogen (e.g., Br, I) is present on the ring, these same electron-withdrawing groups can make the carbon-halogen bond more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions like Suzuki or Buchwald-Hartwig.[1]

Q2: What are the key considerations before starting a reaction with this aniline?

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[2] All cross-coupling reactions should be performed under a rigorously inert atmosphere (Nitrogen or Argon).

  • Reagent Purity: Ensure all reagents, especially the aniline, coupling partners, and bases, are pure and dry. Water can lead to unwanted side reactions like protodeboronation of boronic acids in Suzuki couplings.[2]

  • Solvent Degassing: Solvents must be anhydrous and thoroughly degassed to prevent catalyst deactivation.[2]

Q3: Can I use this aniline in amide coupling reactions with standard reagents like EDC/HOBt?

Due to its low nucleophilicity, standard carbodiimide (B86325) coupling methods may be sluggish or fail entirely. More potent coupling reagents like HATU, HBTU, or COMU, often in combination with a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIEA), are recommended as a starting point. In some cases, converting the carboxylic acid to a more reactive acyl fluoride (B91410) may be necessary.[3][4]

Troubleshooting Guide 1: Amide Bond Formation

This guide addresses common issues when using this compound as the amine component in an amide coupling reaction.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Insufficient Carboxylic Acid Activation: The aniline is too electron-deficient to react with less active intermediates.• Switch to a more powerful uronium/phosphonium salt coupling reagent like HATU, HBTU, or COMU. • Consider converting the carboxylic acid to an acyl chloride or acyl fluoride prior to adding the aniline.[3]
2. Inappropriate Base: The base may be too weak or may be participating in side reactions.• Use a non-nucleophilic organic base like DIEA or 2,4,6-collidine. Ensure 2-3 equivalents are used.
3. Low Reaction Temperature: The activation energy for the coupling is too high at room temperature.• Gently heat the reaction to 40-60 °C. Monitor for potential decomposition of reagents.
Reaction Stalls / Incomplete Conversion 1. Reagent Degradation: The activated acid species or coupling reagent may be unstable over long reaction times.• Add the coupling reagent portion-wise to maintain its concentration.
2. Steric Hindrance: The carboxylic acid partner may be sterically bulky, preventing approach of the aniline.• Increase the reaction temperature. • Switch to a smaller, highly reactive activating agent if possible.[5]
Formation of Side Products 1. Epimerization (for chiral acids): The coupling conditions are too harsh, leading to loss of stereochemical integrity.• Add an epimerization suppressant like HOAt or HOBt if not already present in the coupling reagent. • Run the reaction at a lower temperature (0 °C to RT).
2. Guanidinium Byproduct: The amine is reacting with the uronium salt coupling reagent.• Ensure the carboxylic acid is fully activated before adding the aniline. Add the aniline last to the pre-mixed acid, base, and coupling reagent.

Troubleshooting Guide 2: Buchwald-Hartwig Amination

This guide focuses on using this compound as the nucleophile to couple with an aryl halide or triflate.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Ineffective Ligand: The ligand does not sufficiently promote reductive elimination with the electron-poor aniline.• Use bulky, electron-rich phosphine (B1218219) ligands. Screen ligands like BrettPhos, RuPhos, or XPhos, as they are designed for challenging couplings.[6]
2. Inactive Catalyst: The active Pd(0) species is not forming or is being deactivated.• Use a modern palladium pre-catalyst (e.g., G3 or G4 palladacycles) which activate reliably. • Ensure a strictly inert atmosphere and use degassed solvents.
3. Incorrect Base: The base is not strong enough to deprotonate the aniline-palladium complex.• Use a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium phosphate (B84403) (K₃PO₄).[7]
Significant Side Product Formation 1. Hydrodehalogenation: The aryl halide is reduced instead of coupled.• This often points to an issue with the catalytic cycle. Re-screen ligands and bases. A different ligand may favor reductive elimination over competing pathways.
2. Catalyst Decomposition: Darkening of the reaction mixture to black (palladium metal) indicates catalyst death.• Check for oxygen contamination. • The ligand may not be robust enough for the reaction temperature. Consider a more stable ligand or lower the temperature.

Troubleshooting Guide 3: Suzuki-Miyaura Coupling

This guide assumes the use of a halogenated this compound derivative (e.g., 4-bromo-2-fluoro-5-(trifluoromethoxy)aniline) as the electrophile.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst / Inefficient Oxidative Addition: While the C-X bond is activated, the catalyst system may still be suboptimal.• Use a high-purity palladium source (e.g., Pd(PPh₃)₄ or a pre-catalyst like SPhos Pd G3). • Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which excel with electron-deficient aryl halides.[2]
2. Poor Base/Solvent Combination: The base is not effectively activating the boronic acid for transmetalation.• Screen different bases. K₃PO₄ and Cs₂CO₃ are often effective for challenging couplings.[2][8] • Ensure the base is finely powdered and anhydrous. • Common solvents include 1,4-dioxane, toluene (B28343), or DME, often with a small amount of water.[9]
Significant Side Product Formation 1. Protodeboronation: The boronic acid is being replaced by a proton from trace water.• Use anhydrous solvents and reagents. • Consider using a more stable boronate ester (e.g., a pinacol (B44631) ester) instead of the boronic acid.[2]
2. Homocoupling of Boronic Acid: The boronic acid is coupling with itself.• This is often caused by the presence of oxygen, which re-oxidizes Pd(0) to Pd(II).[2] • Ensure the reaction is rigorously degassed and maintained under an inert atmosphere.

Experimental Protocols & Data

Protocol 1: General Procedure for Amide Coupling using HATU
  • To a dry reaction vial under an inert atmosphere, add the carboxylic acid (1.0 equiv) and anhydrous DMF or DCM.

  • Add this compound (1.1 equiv) to the solution.

  • Add N,N-Diisopropylethylamine (DIEA) (2.5 equiv).

  • Add HATU (1.2 equiv) portion-wise while stirring.

  • Stir the reaction at room temperature for 12-24 hours. If no reaction occurs, gently heat to 40-50 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute with ethyl acetate (B1210297) and wash sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Starting Conditions for Amide Coupling Screening

ParameterCondition ACondition BCondition C
Coupling Reagent HATU (1.2 eq)COMU (1.2 eq)T3P (1.5 eq)
Base DIEA (2.5 eq)DIEA (2.5 eq)Pyridine (3.0 eq)
Solvent DMFAcetonitrileEthyl Acetate
Temperature RT, then 50 °CRT, then 50 °CRT, then 70 °C
Time 12-24 h12-24 h4-12 h
Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under a stream of inert gas, add the aryl halide/triflate (1.0 equiv), palladium pre-catalyst (1-3 mol%), and phosphine ligand (2-6 mol%) to an oven-dried Schlenk tube or reaction vial.

  • Add the strong base (e.g., NaOtBu, 1.4 equiv).

  • Add this compound (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination Screening

ParameterCondition ACondition BCondition C
Pd Pre-catalyst BrettPhos Pd G3 (2 mol%)RuPhos Pd G3 (2 mol%)Pd₂(dba)₃ (2 mol%)
Ligand (none)(none)XPhos (4 mol%)
Base NaOtBu (1.4 eq)LHMDS (1.4 eq)K₃PO₄ (2.0 eq)
Solvent TolueneDioxaneToluene
Temperature 100 °C100 °C110 °C
Time 4-24 h4-24 h4-24 h
Protocol 3: General Procedure for Suzuki-Miyaura Coupling

This protocol assumes starting with a bromo-substituted this compound.

  • To a dry reaction vial, add the bromo-aniline derivative (1.0 equiv), the arylboronic acid (1.3 equiv), the palladium catalyst (1-5 mol%), and the base (2-3 equiv).

  • Seal the vial, then evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Stir the reaction mixture vigorously and heat to 80-100 °C for 4-18 hours.

  • Monitor progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.[8][9]

Table 3: Recommended Starting Conditions for Suzuki Coupling Screening

ParameterCondition ACondition BCondition C
Pd Catalyst Pd(PPh₃)₄ (3 mol%)SPhos Pd G3 (2 mol%)PdCl₂(dppf) (3 mol%)
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Cs₂CO₃ (2.0 eq)
Solvent Dioxane/H₂O (4:1)Toluene/H₂O (10:1)DME
Temperature 90 °C100 °C85 °C
Time 12 h12 h12 h

Visualizations

Cross_Coupling_Workflow cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction cluster_workup Workup & Purification p1 Dry Glassware (Oven or Flame-Dry) p2 Add Solids: Aryl Halide, Base, Catalyst, Ligand p1->p2 p3 Seal Vessel p2->p3 i1 Evacuate & Backfill with N2/Ar (3x) p3->i1 r1 Add Degassed Solvents & Liquid Reagents i1->r1 r2 Heat to Target Temperature r1->r2 r3 Monitor by TLC / LC-MS r2->r3 w1 Cool & Filter (e.g., through Celite) r3->w1 w2 Aqueous Wash (Water, Brine) w1->w2 w3 Dry, Concentrate w2->w3 w4 Purify (Column Chromatography) w3->w4

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Logic cluster_basics Check Fundamentals cluster_optimization Systematic Optimization start Low / No Yield in Coupling Rxn q1 Inert Atmosphere OK? start->q1 q1->start No, Fix & Retry q2 Reagents Pure/Dry? q1->q2 Yes q2->start No, Fix & Retry q3 Solvent Degassed? q2->q3 Yes q3->start No, Fix & Retry opt1 Screen Ligands (Bulky, e--rich) q3->opt1 Yes opt2 Screen Bases (Stronger/Different) opt1->opt2 opt3 Screen Solvents (Toluene, Dioxane, etc.) opt2->opt3 opt4 Increase Temperature opt3->opt4 end_node Improved Yield opt4->end_node

Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.

Caption: Electronic effects influencing the reactivity of the aniline substrate.

References

Technical Support Center: Troubleshooting the Sandmeyer Reaction with 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sandmeyer reaction, specifically tailored for researchers, scientists, and drug development professionals working with 2-Fluoro-5-(trifluoromethoxy)aniline. This guide provides detailed troubleshooting advice and frequently asked questions in a user-friendly question-and-answer format to address common challenges encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when performing a Sandmeyer reaction with this compound?

A1: The primary challenges with this substrate arise from its electronic properties. The presence of two strong electron-withdrawing groups, the fluoro and trifluoromethoxy groups, can impact the reaction in several ways:

  • Diazonium Salt Instability: Electron-withdrawing groups can decrease the stability of the diazonium salt, making it more prone to decomposition. Careful temperature control during the diazotization step is crucial.

  • Reduced Reactivity of the Aniline (B41778): The electron-deficient nature of the aromatic ring can make the initial diazotization reaction sluggish.

  • Side Reactions: The highly reactive diazonium salt can undergo side reactions such as hydrodediazoniation (replacement of the diazonium group with hydrogen) or reaction with the solvent.

Q2: What is the general procedure for the diazotization of this compound?

A2: A general procedure involves the slow addition of a solution of sodium nitrite (B80452) in water to a solution of this compound in a strong acid (e.g., HCl, HBr, or H₂SO₄) at low temperatures (typically 0-5 °C). It is critical to maintain this low temperature to prevent the premature decomposition of the diazonium salt.

Q3: Can I isolate the diazonium salt of this compound?

A3: While possible, isolating diazonium salts is generally not recommended in a standard laboratory setting due to their potential instability and explosive nature. It is best to prepare the diazonium salt in situ and use it immediately in the subsequent Sandmeyer reaction.

Troubleshooting Guide

Issue 1: Low Yield of the Desired Product

Q: I am observing a low yield of my target halogenated or cyanated product. What are the potential causes and how can I improve the yield?

A: Low yields in the Sandmeyer reaction of this compound can stem from several factors. Below is a systematic guide to troubleshoot this issue.

Potential Causes and Solutions:

  • Incomplete Diazotization:

    • Troubleshooting: Ensure a slight excess of sodium nitrite is used. You can test for the presence of nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). However, a large excess should be avoided as it can lead to side reactions. Ensure the aniline is fully dissolved in the acidic solution before adding the nitrite.

  • Decomposition of the Diazonium Salt:

    • Troubleshooting: Maintain a strict temperature control of 0-5 °C throughout the diazotization and the addition of the diazonium salt solution to the copper(I) salt solution. Prepare and use the diazonium salt immediately.

  • Suboptimal Copper(I) Catalyst:

    • Troubleshooting: Use freshly prepared or high-quality copper(I) halide (CuCl, CuBr) or copper(I) cyanide (CuCN). The catalyst should be finely powdered to ensure a large surface area. The amount of copper(I) salt can be stoichiometric or even in slight excess.

  • Side Reactions:

    • Troubleshooting:

      • Hydrodediazoniation: This side reaction, leading to the formation of 1-fluoro-3-(trifluoromethoxy)benzene, can be minimized by ensuring a sufficient concentration of the desired nucleophile (halide or cyanide) and efficient stirring.

      • Phenol (B47542) Formation: Reaction with water to form a phenol can occur if the reaction mixture is allowed to warm up before the diazonium group is replaced. Maintaining low temperatures is key.

Experimental Protocol: General Sandmeyer Reaction of this compound

This protocol provides a general framework. Optimal conditions may vary for chlorination, bromination, and cyanation.

Step 1: Diazotization

  • Dissolve this compound (1.0 eq.) in an appropriate aqueous acid (e.g., 3-4 eq. of HBr for bromination, HCl for chlorination, or H₂SO₄ for cyanation) with cooling in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05-1.1 eq.) dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 15-30 minutes.

Step 2: Sandmeyer Reaction

  • In a separate flask, prepare a solution or suspension of the copper(I) salt (1.1-1.5 eq. of CuBr, CuCl, or CuCN) in the corresponding acid (HBr, HCl) or in a suitable solvent for cyanation. Cool this mixture to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the vigorously stirred copper(I) salt mixture.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then allow the reaction to warm up to room temperature and stir for an additional 1-2 hours, or until the evolution of nitrogen gas ceases. Gentle heating may be required to drive the reaction to completion, but this should be done cautiously.

Data Presentation: Expected Yields for Sandmeyer Reactions of Substituted Anilines

Starting AnilineReactionReagentsTemperature (°C)Yield (%)
4-Fluoro-2-(trifluoromethyl)anilineBrominationHBr, NaNO₂, CuBr576.1
2-Chloro-5-(trifluoromethyl)anilineCyanationH₂SO₄, NaNO₂, CuCN/NaCN< 10~85-90
General Electron-Deficient AnilinesChlorinationHCl, NaNO₂, CuCl0-5060-90
Issue 2: Formation of Side Products

Q: I am observing significant amounts of byproducts in my reaction mixture. How can I identify and minimize them?

A: The most common side products in the Sandmeyer reaction of anilines with electron-withdrawing groups are the result of hydrodediazoniation and phenol formation.

  • Hydrodediazoniation Product: 1-Fluoro-3-(trifluoromethoxy)benzene. This can be identified by GC-MS and NMR analysis. To minimize its formation, ensure a high concentration of the copper(I) salt and the corresponding nucleophile.

  • Phenolic Byproduct: 2-Fluoro-5-(trifluoromethoxy)phenol. This is formed by the reaction of the diazonium salt with water. Strict temperature control below 5 °C is the most effective way to prevent its formation.

Purification: The desired product can typically be purified from these side products by column chromatography on silica (B1680970) gel using a non-polar eluent system (e.g., hexanes/ethyl acetate).

Visualizing the Process

Experimental Workflow Diagram

Sandmeyer_Workflow cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction cluster_workup Step 3: Workup & Purification Aniline This compound Diazonium Aryl Diazonium Salt Solution Aniline->Diazonium Acid Strong Acid (HCl, HBr, H2SO4) Acid->Diazonium Nitrite NaNO2 (aq) Nitrite->Diazonium 0-5 °C Product Desired Product (ArX) Diazonium->Product Addition at 0-5 °C CopperSalt Copper(I) Salt (CuX) CopperSalt->Product Extraction Extraction Product->Extraction Purification Column Chromatography Extraction->Purification FinalProduct Pure Product Purification->FinalProduct

A generalized workflow for the Sandmeyer reaction of this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low Yield or Impurities Observed Check_Temp Was Temperature strictly controlled (0-5 °C)? Start->Check_Temp Check_Reagents Are reagents fresh and of high quality? Check_Temp->Check_Reagents Yes Temp_Solution Improve cooling, slow addition Check_Temp->Temp_Solution No Check_Diazotization Was diazotization complete? Check_Reagents->Check_Diazotization Yes Reagent_Solution Use fresh NaNO2 and Cu(I) salt Check_Reagents->Reagent_Solution No Check_Side_Products Identify side products (GC-MS, NMR) Check_Diazotization->Check_Side_Products Yes Diazotization_Solution Use slight excess of NaNO2, check with starch-iodide paper Check_Diazotization->Diazotization_Solution No Hydrodediazoniation Increase [CuX] and [X-] Check_Side_Products->Hydrodediazoniation Hydrodediazoniation Product Phenol Maintain strict low temperature Check_Side_Products->Phenol Phenol Byproduct

A decision tree for troubleshooting common issues in the Sandmeyer reaction.

Technical Support Center: Column Chromatography of 2-Fluoro-5-(trifluoromethoxy)aniline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Fluoro-5-(trifluoromethoxy)aniline and its derivatives using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound derivatives in a question-and-answer format.

Q1: My purified compound shows significant peak tailing in the TLC analysis of the column fractions. What is the cause and how can I fix it?

A1: Peak tailing is a common issue when purifying aniline (B41778) derivatives on standard silica (B1680970) gel.[1] The basic amine functional group interacts strongly with the acidic silanol (B1196071) groups on the surface of the silica gel, leading to poor separation and streaking.[1]

  • Solution: To mitigate this, add a small amount of a basic modifier, such as triethylamine (B128534) (TEA), to your mobile phase.[1] A concentration of 0.5-2% TEA is typically sufficient to neutralize the acidic sites on the silica, leading to more symmetrical peaks.[1]

Q2: I am having poor separation between my target compound and an impurity. How can I improve the resolution?

A2: Poor separation can result from several factors, including an inappropriate mobile phase polarity or column overloading.

  • Optimize Mobile Phase: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value between 0.2 and 0.3.[1][2] This range generally provides the best separation in column chromatography. A less polar solvent system will increase the retention time on the column, potentially improving separation from less polar impurities.[1]

  • Reduce Sample Load: A general guideline is to use a mass of silica gel that is 50-100 times the mass of your crude sample.[1] If you overload the column, the separation efficiency will decrease.

  • Consider Alternative Stationary Phases: If optimizing the mobile phase and sample load does not resolve the issue, consider a different stationary phase. For fluorinated aromatic compounds, a pentafluorophenyl (PFP) functionalized silica gel can offer different selectivity through π-π and dipole-dipole interactions.[1]

Q3: My compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate (B1210297). What should I do?

A3: If your compound is very polar and does not move from the baseline, you will need to use a more polar mobile phase for your column.

  • Solution: A common solvent system for highly polar compounds is a mixture of methanol (B129727) and dichloromethane (B109758).[3] You can start with a small percentage of methanol (e.g., 1-5%) and gradually increase it. Be aware that using more than 10% methanol in your mobile phase can risk dissolving the silica gel.[3]

Q4: My compound seems to be decomposing on the column. How can I prevent this?

A4: Aniline derivatives can be sensitive to the acidic nature of silica gel.

  • Solution: As with preventing peak tailing, adding triethylamine to the mobile phase can help neutralize the silica gel and prevent acid-catalyzed decomposition.[3] Additionally, ensure your solvents are of high purity and free of peroxides, which can cause oxidation.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound derivatives?

A1: A good starting point for many aniline derivatives of "normal" polarity is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[3] Based on literature for similar compounds, a ratio of 10:1 petroleum ether:ethyl acetate has been used successfully.[4] For less polar derivatives, a system of 99:1 petroleum ether:ethyl acetate may be appropriate.[5] Always optimize the solvent system using TLC first to achieve an Rf value of 0.2-0.3 for your target compound.[1][2]

Q2: How much crude sample can I load onto my column?

A2: The amount of sample you can load depends on the difficulty of the separation and the column dimensions. A general rule of thumb is to use a silica gel to crude sample mass ratio of 50:1 to 100:1.[1] For very difficult separations, you may need a higher ratio.

Q3: Should I use dry loading or wet loading for my sample?

A3: Both methods can be effective.

  • Wet Loading: The sample is dissolved in a small amount of the initial mobile phase and carefully added to the top of the column. This is a quick and common method.

  • Dry Loading: The sample is dissolved in a suitable solvent, adsorbed onto a small amount of silica gel, and the solvent is evaporated. The resulting dry powder is then carefully added to the top of the column. This method is often preferred for samples that are not very soluble in the mobile phase or for achieving very high resolution.

Q4: Can I use a different stationary phase other than silica gel?

A4: Yes. While silica gel is the most common stationary phase, others can be used. For fluorinated compounds, a pentafluorophenyl (PFP) stationary phase can provide alternative selectivity.[1] Alumina is another option, which is available in neutral, acidic, or basic forms and can be advantageous for separating basic compounds like anilines.

Experimental Protocols

Protocol 1: Standard Silica Gel Column Chromatography

This protocol is a general procedure for the purification of a moderately polar this compound derivative.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various ratios of petroleum ether and ethyl acetate (e.g., 20:1, 10:1, 5:1).

    • Identify a solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound.

  • Column Packing:

    • Select an appropriately sized column based on the amount of crude material.

    • Prepare a slurry of silica gel (50-100 times the mass of the crude product) in the initial, less polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Drain the excess solvent until the solvent level is just at the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent.

    • Carefully apply the sample solution to the top of the silica bed using a pipette.

    • Drain the solvent until the sample has entered the silica gel.

    • Gently add a small layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin eluting the column, collecting fractions in test tubes or vials.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.

Data Presentation

The following table summarizes typical elution conditions for trifluoromethyl- and trifluoromethoxy-aniline derivatives found in the literature. These can be used as a starting point for developing a purification method for this compound derivatives.

Compound ClassStationary PhaseMobile Phase (v/v)Approximate RfReference
N,N-dimethyl-4-(trifluoromethoxy)aniline derivativeSilica GelHexane:Ethyl Acetate (9:1)0.43[6]
N,N-dimethyl-4-iodoaniline derivativeSilica GelHexane:Ethyl Acetate (9.5:0.5)0.38[6]
N-methyl-N-(trifluoromethyl)aniline derivativesSilica GelPetroleum Ether:Ethyl Acetate (99:1)Not Specified[5]
3-(phenyl(trifluoromethyl)amino)propanenitrileSilica GelPetroleum Ether:Ethyl Acetate (95:5)Not Specified[5]
2-Fluoro-5-(trifluoromethyl)aniline derivativeSilica GelPetroleum Ether:Ethyl Acetate (10:1)Not Specified[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Optimize Mobile Phase, Rf ≈ 0.2-0.3) packing 2. Column Packing (Silica Gel Slurry) tlc->packing loading 3. Sample Loading (Wet or Dry Method) packing->loading elution 4. Elution (Isocratic or Gradient) loading->elution collection 5. Fraction Collection elution->collection frac_tlc 6. Fraction Analysis by TLC collection->frac_tlc combine 7. Combine Pure Fractions frac_tlc->combine evaporation 8. Solvent Evaporation combine->evaporation pure_product Purified Product evaporation->pure_product troubleshooting_workflow start Problem Identified (e.g., Poor Separation, Peak Tailing) check_rf Is the target compound's Rf between 0.2 and 0.3? start->check_rf adjust_solvent Adjust mobile phase polarity. Re-run TLC. check_rf->adjust_solvent No check_tailing Is there significant peak tailing? check_rf->check_tailing Yes adjust_solvent->check_rf add_tea Add 0.5-2% Triethylamine (TEA) to the mobile phase. check_tailing->add_tea Yes check_load Was the column overloaded? (Sample:Silica > 1:50) check_tailing->check_load No add_tea->check_load reduce_load Reduce sample load or use a larger column. check_load->reduce_load Yes check_stationary_phase Consider alternative stationary phase (e.g., PFP-silica, Alumina). check_load->check_stationary_phase If still unresolved solution Problem Resolved check_load->solution No reduce_load->solution check_stationary_phase->solution

References

Technical Support Center: Purification of 2-Fluoro-5-(trifluoromethoxy)aniline and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "2-Fluoro-5-(trifluoromethoxy)aniline" is not readily found as a commercially available product in chemical databases. The information and protocols provided below are primarily for the structurally similar and widely available compound, 2-Fluoro-5-(trifluoromethyl)aniline (CAS: 535-52-4) . Due to the similarity in their chemical structures, these methods are expected to be largely applicable to this compound, though optimization may be required.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial 2-Fluoro-5-(trifluoromethyl)aniline?

A1: Commercial 2-Fluoro-5-(trifluoromethyl)aniline may contain several types of impurities arising from its synthesis. These can include:

  • Positional Isomers: Isomers with the fluoro and trifluoromethyl groups in different positions on the aniline (B41778) ring.

  • Starting Materials: Unreacted precursors from the synthesis.

  • Byproducts of Synthesis: Compounds formed from side reactions during the manufacturing process. For instance, studies on similar compounds have identified di-bromo derivatives as potential impurities in brominated trifluoromethylanilines.[1]

  • Oxidation Products: Anilines can be susceptible to oxidation, leading to colored impurities, especially if not stored properly.

Q2: How can I assess the purity of my 2-Fluoro-5-(trifluoromethyl)aniline sample?

A2: Several analytical techniques can be used to determine the purity of your sample:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method for separating and identifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Useful for identifying non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help quantify impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in your sample.

Q3: What are the recommended storage conditions for 2-Fluoro-5-(trifluoromethyl)aniline?

A3: To minimize degradation, 2-Fluoro-5-(trifluoromethyl)aniline should be stored in a tightly sealed container in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Product is discolored (yellow to brown) Oxidation of the aniline1. Attempt purification by distillation or column chromatography. 2. For future use, ensure storage under an inert atmosphere and away from light.
Multiple spots on TLC Presence of several impurities1. Identify a suitable solvent system for separation by flash column chromatography. 2. If boiling points of impurities are significantly different, consider fractional distillation.
Inconsistent experimental results Impurities interfering with the reaction1. Purify the starting material using one of the detailed protocols below. 2. Re-characterize the purified material to confirm its purity before use.
Difficulty in removing a specific impurity Impurity has similar properties to the product1. Try a different purification technique (e.g., if distillation fails, attempt chromatography). 2. Consider derivatization to alter the polarity of the product or impurity, followed by separation and deprotection.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

Fractional distillation is suitable for separating compounds with close boiling points and is effective for purifying liquid anilines.[2][3]

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a vacuum adapter. Use a short fractionating column (e.g., Vigreux) for efficient separation.

  • Procedure:

    • Place the crude 2-Fluoro-5-(trifluoromethyl)aniline in the distilling flask with a magnetic stir bar.

    • Slowly reduce the pressure to the desired vacuum level.

    • Gradually heat the flask in a heating mantle.

    • Collect fractions at a stable temperature. The boiling point of 2-Fluoro-5-(trifluoromethyl)aniline is reported as 155 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.

  • Analysis: Analyze the purity of the collected fractions by GC-MS or TLC.

Parameter Value Notes
Apparatus Fractional Distillation SetupVigreux column recommended.
Pressure 10-20 mmHg (or lower)Lower pressure reduces the boiling point and minimizes thermal decomposition.
Heating Heating MantleEnsure even heating.
Purity Check GC-MS, TLCAnalyze fractions to determine which to combine.
Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is a versatile technique for purifying a wide range of organic compounds based on their polarity.[4]

Methodology:

  • Stationary Phase: Silica (B1680970) gel is a common choice for the stationary phase.

  • Mobile Phase (Eluent) Selection:

    • Determine a suitable solvent system using TLC. A good starting point for anilines is a mixture of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent like ethyl acetate (B1210297) or diethyl ether.[5][6]

    • Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate.

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar solvent and carefully pack the column.

    • Ensure the silica gel bed is level and free of cracks or air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

    • Carefully load the sample onto the top of the silica gel.

  • Elution:

    • Begin elution with the selected solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Parameter Recommendation Notes
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity.
TLC Visualization UV lamp (254 nm)Aromatic compounds are typically UV-active.
Purity Check TLC, GC-MS, NMRConfirm the purity of the combined fractions.
Protocol 3: Purification by Recrystallization

If the this compound is a solid at room temperature or forms a solid salt, recrystallization can be an effective purification method.

Methodology:

  • Solvent Selection:

    • The ideal solvent should dissolve the compound when hot but not when cold. Impurities should either be insoluble in the hot solvent or remain soluble when the solution is cooled.

    • Common solvent systems for anilines include ethanol/water, hexane/ethyl acetate, or toluene.[7]

  • Procedure:

    • Dissolve the crude compound in a minimal amount of the hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

Parameter Recommendation Notes
Solvent System Ethanol/Water or Hexane/Ethyl AcetateTo be determined experimentally based on the compound's solubility.
Cooling Method Slow cooling followed by an ice bathPromotes the formation of larger, purer crystals.
Drying Vacuum OvenEnsure all solvent is removed.
Purity Check Melting Point, NMRA sharp melting point indicates high purity.

Visualizations

PurificationWorkflow start Commercial This compound purity_check Purity Assessment (TLC, GC-MS) start->purity_check is_pure Is Purity > 98%? purity_check->is_pure distillation Fractional Vacuum Distillation is_pure->distillation No (Liquid) chromatography Flash Column Chromatography is_pure->chromatography No recrystallization Recrystallization (if solid) is_pure->recrystallization No (Solid) pure_product Pure Product is_pure->pure_product Yes distillation->purity_check chromatography->purity_check recrystallization->purity_check end Use in Experiment pure_product->end

Caption: General workflow for the purification of this compound.

TroubleshootingLogic start Experiment Fails or Gives Inconsistent Results check_purity Check Purity of Starting Material (this compound) start->check_purity is_impure Impurities Detected? check_purity->is_impure purify Select Purification Method (Distillation, Chromatography, etc.) is_impure->purify Yes investigate_other Investigate Other Experimental Parameters is_impure->investigate_other No re_check_purity Re-assess Purity purify->re_check_purity is_pure Is it Pure? re_check_purity->is_pure is_pure->purify No repeat_experiment Repeat Experiment is_pure->repeat_experiment Yes

Caption: Troubleshooting logic for experiments involving this compound.

References

Managing exothermic reactions during the synthesis of 2-Fluoro-5-(trifluoromethoxy)aniline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Fluoro-5-(trifluoromethoxy)aniline and its derivatives. The focus is on the safe management of potentially hazardous exothermic reactions, particularly during the nitration step.

Frequently Asked Questions (FAQs)

Q1: What is the primary safety concern during the synthesis of this compound?

A1: The primary safety concern is the highly exothermic nature of the nitration reaction, which is a key step in the synthesis.[1] Aromatic nitration reactions release a significant amount of heat, and if not properly controlled, can lead to a thermal runaway. A thermal runaway is a rapid, uncontrolled increase in temperature and pressure, which can result in violent boiling, gas evolution, and potentially catastrophic failure of the reaction vessel.[2]

Q2: Why is the nitration of the aniline (B41778) precursor so exothermic?

A2: The nitration of aromatic compounds is inherently exothermic due to the formation of a stable nitro-substituted aromatic ring and a molecule of water. The overall enthalpy change for the reaction is significantly negative, releasing substantial energy as heat.[3] The use of strong acids like sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile also contributes to the overall heat generation.[4]

Q3: What is the purpose of protecting the aniline's amino group before nitration?

A3: Protecting the amino group, typically by converting it to an acetanilide (B955), serves two critical purposes. First, it moderates the reactivity of the aromatic ring, making the nitration reaction less vigorous and easier to control.[5] Second, it prevents the protonation of the amino group in the strongly acidic nitrating mixture. The resulting anilinium ion is a meta-directing group, which would lead to the formation of the undesired meta-nitro isomer. The acetamido group is an ortho,para-directing group, ensuring the formation of the desired para-nitro product.[5]

Q4: What is the ideal temperature range for the nitration of the protected aniline derivative?

A4: The ideal temperature range for the nitration of acetanilides is typically kept low, often between 0°C and 10°C.[5] Maintaining this low temperature is crucial for controlling the reaction rate, minimizing the formation of unwanted byproducts, and preventing a thermal runaway.[1] This is usually achieved using an ice bath or an ice-salt bath for more efficient cooling.

Q5: How should a nitration reaction be quenched safely?

A5: The standard and safest procedure for quenching a nitration reaction is to slowly and carefully pour the reaction mixture onto a large volume of crushed ice or ice-water with vigorous stirring.[6] This method serves to rapidly cool the mixture, dilute the strong acids, and precipitate the nitrated product, which is typically insoluble in the cold aqueous solution.

Troubleshooting Guide

Issue Potential Causes Immediate Actions & Solutions
Rapid, Uncontrolled Temperature Increase (Thermal Runaway) 1. Too rapid addition of nitrating agent: Heat is generated faster than the cooling system can remove it.[1] 2. Inadequate cooling: The cooling bath is not cold enough or has insufficient capacity.[1] 3. Poor agitation: Localized "hot spots" with high reactant concentrations can form.[6] 4. Incorrect reagent concentration: Using overly concentrated acids increases exothermicity.Immediate Actions: 1. Immediately STOP the addition of the nitrating agent. [5] 2. Enhance the cooling efficiency (e.g., add more ice/salt to the bath).[5] 3. If the temperature continues to rise uncontrollably, prepare for an emergency quench by cautiously adding the reaction mixture to a large volume of cold water or ice as a last resort. Caution: Diluting sulfuric acid is highly exothermic and should be done with extreme care.[6] Solutions for Future Experiments: • Reduce the rate of addition of the nitrating agent. • Use a more efficient cooling bath (e.g., ice-salt or a cryocooler). • Ensure vigorous and consistent stirring throughout the reaction. • Use reagents at the recommended concentrations.
Low Yield of the Desired Nitro Product 1. Side reactions: Elevated temperatures can lead to oxidation and the formation of tar-like byproducts.[5] 2. Over-nitration: Higher temperatures can promote the formation of dinitro derivatives.[5] 3. Incomplete reaction: Insufficient reaction time or temperature.Solutions: • Maintain a consistently low reaction temperature (0-10 °C).[5] • Ensure the amino group is fully protected before nitration. • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Formation of Significant Amounts of the Meta-Nitro Isomer 1. Protonation of the amino group: If the amino group is not adequately protected, it can be protonated in the acidic medium, leading to meta-direction.[5] 2. Localized hot spots: High local temperatures can affect regioselectivity.Solutions: • Confirm complete protection of the amino group via techniques like NMR or IR spectroscopy before proceeding with nitration. • Ensure efficient stirring and a slow, controlled addition of the nitrating agent to maintain a homogenous temperature and concentration profile.

Data Presentation

Table 1: Effect of Temperature on Yield and Isomer Ratio in the Nitration of 2-tert-butyl acetanilide[1]

Reaction Temperature (°C)Total Yield (%)Ortho-isomer (%)Para-isomer (%)
0853070
10823565
25784060

Note: This data is illustrative for a related compound and will differ for the synthesis of this compound derivatives.

Experimental Protocols

A plausible synthetic route to this compound involves four key steps:

  • Protection of the amino group of 4-(trifluoromethoxy)aniline (B150132) via acetylation.

  • Nitration of the resulting N-(4-(trifluoromethoxy)phenyl)acetamide.

  • Hydrolysis (deprotection) of the nitro-acetanilide to yield 2-fluoro-5-(trifluoromethoxy)nitrobenzene.

  • Reduction of the nitro group to the desired aniline.

Protocol 1: Acetylation of 4-(Trifluoromethoxy)aniline
  • Objective: To protect the amino group as an acetanilide to control reactivity and direct nitration to the para-position.

  • Procedure:

    • In a round-bottom flask, dissolve 4-(trifluoromethoxy)aniline in glacial acetic acid.

    • Slowly add acetic anhydride (B1165640) to the solution while stirring.

    • Gently warm the mixture for 15-30 minutes.

    • Pour the reaction mixture into ice-cold water to precipitate the N-(4-(trifluoromethoxy)phenyl)acetamide.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Protocol 2: Nitration of N-(4-(Trifluoromethoxy)phenyl)acetamide
  • Objective: To introduce a nitro group at the 2-position of the aromatic ring.

  • Procedure:

    • In a flask, carefully add the dried N-(4-(trifluoromethoxy)phenyl)acetamide to concentrated sulfuric acid while maintaining the temperature below 20°C with an ice bath.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate beaker, keeping the mixture cool.

    • Add the nitrating mixture dropwise to the acetanilide solution, ensuring the reaction temperature does not exceed 10°C.

    • After the addition is complete, continue stirring at 0-5°C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice. The precipitated N-(2-nitro-4-(trifluoromethoxy)phenyl)acetamide is collected by filtration, washed with cold water until neutral, and dried.

Visualizations

Experimental Workflow for the Synthesis

G cluster_protection Step 1: Protection (Acetylation) cluster_nitration Step 2: Nitration cluster_deprotection Step 3: Deprotection (Hydrolysis) cluster_reduction Step 4: Reduction start 4-(Trifluoromethoxy)aniline reagent1 Acetic Anhydride, Acetic Acid start->reagent1 product1 N-(4-(Trifluoromethoxy)phenyl)acetamide reagent1->product1 reagent2 Conc. HNO3, Conc. H2SO4 (0-10 °C) product1->reagent2 product2 N-(2-Fluoro-5-(trifluoromethoxy)phenyl)acetamide reagent2->product2 reagent3 Acidic or Basic Hydrolysis product2->reagent3 product3 2-Fluoro-5-(trifluoromethoxy)nitrobenzene reagent3->product3 reagent4 Reducing Agent (e.g., Fe/HCl or H2/Pd-C) product3->reagent4 final_product This compound reagent4->final_product G start Uncontrolled Temperature Increase Detected action1 Immediately STOP Addition of Nitrating Agent start->action1 decision1 Is Temperature Still Rising? action1->decision1 action2 Enhance Cooling (Add more ice/salt, use cryocooler) decision1->action2 Yes end_safe Reaction Stabilized Investigate Cause Before Proceeding decision1->end_safe No decision2 Is Temperature Under Control? action2->decision2 action3 EMERGENCY QUENCH (Slowly add reaction mixture to large volume of ice/water) decision2->action3 No decision2->end_safe Yes end_quench Reaction Quenched Follow Emergency Procedures action3->end_quench

References

Preventing aniline oxidation during reactions with 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of aniline (B41778) derivatives, specifically 2-Fluoro-5-(trifluoromethoxy)aniline, during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound susceptible to oxidation?

A1: The amino group (-NH₂) on the aniline ring is an electron-donating group, which makes the aromatic ring electron-rich and thus prone to oxidation.[1] While the fluorine and trifluoromethoxy groups are electron-withdrawing, which can somewhat decrease the electron density of the ring compared to unsubstituted aniline, the amino group's activating effect often dominates, making the compound sensitive to oxidizing agents and atmospheric oxygen.[2][3]

Q2: What are the common visual indicators of oxidation in my reaction?

A2: A primary sign of aniline oxidation is a distinct change in the color of the reaction mixture.[1] Freshly purified anilines are often colorless or pale yellow.[2] Upon oxidation, the solution may turn yellow, brown, or even dark green/black due to the formation of colored impurities like nitrobenzenes, benzoquinones, or polymeric aniline species.[1]

Q3: What are the general strategies to prevent the oxidation of this compound?

A3: Several strategies can be employed to minimize the oxidation of anilines:

  • Use of an Inert Atmosphere: Conducting reactions under an inert atmosphere of nitrogen or argon is a highly effective method to exclude atmospheric oxygen.[4][5]

  • Control of pH: The rate of aniline oxidation can be pH-dependent. Adjusting the pH of the reaction mixture can help to minimize oxidation.[1]

  • Use of Antioxidants: While not always suitable for every reaction, certain antioxidants can prevent the degradation of aniline derivatives.[2]

  • Amine Protection: Protecting the amino group, for instance, through acetylation to form an acetanilide (B955), can reduce its susceptibility to oxidation.[1]

Q4: How should I properly store this compound to maintain its purity?

A4: To prevent degradation, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area.[4] For long-term storage or for use in highly sensitive experiments, storing the compound under an inert atmosphere (nitrogen or argon) is recommended.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reaction solution turns dark brown/black upon addition of a metal salt. 1. Air Oxidation: The aniline is likely oxidizing upon contact with atmospheric oxygen, which can be catalyzed by the metal salt.[1] 2. Metal-Catalyzed Oxidation: The metal ion itself may be acting as an oxidizing agent.1. Work under an inert atmosphere. Use a glovebox or a Schlenk line to exclude oxygen.[4] 2. Choose a metal salt in a lower oxidation state if possible. Alternatively, add the aniline solution slowly to the metal salt solution at a reduced temperature.[1]
A mixture of products is obtained, with some suspected to be oxidation byproducts. 1. Side Reactions: The reaction conditions may be too harsh, leading to non-selective oxidation. 2. Reactive Intermediates: The desired reaction may proceed through intermediates that are susceptible to oxidation.1. Protect the amine group. Acetylation is a common and effective method to prevent unwanted oxidation.[1] 2. Optimize reaction conditions. Consider lowering the reaction temperature or using a milder solvent.
The purified product discolors over time. Slow Oxidation: The product may be slowly oxidizing upon exposure to air and light during storage.Store the purified compound under an inert atmosphere and protected from light. [4] Consider adding a suitable antioxidant if it does not interfere with downstream applications.

Quantitative Data on Antioxidant Efficacy

The following table summarizes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity of aniline and several of its derivatives. A lower EC50 value indicates higher antioxidant activity. While data for this compound is not available, this table provides a general comparison of how substituents can affect antioxidant potential.

Compound NameStructureDPPH Scavenging Activity (EC50 in mM)
AnilineC₆H₅NH₂> 83
2-AminophenolHOC₆H₄NH₂ (ortho)0.011
3-AminophenolHOC₆H₄NH₂ (meta)0.048
4-AminophenolHOC₆H₄NH₂ (para)0.015
o-PhenylenediamineC₆H₄(NH₂)₂ (ortho)0.013
p-PhenylenediamineC₆H₄(NH₂)₂ (para)0.021
Data sourced from Bendary et al., 2013.[6]

Experimental Protocols

Protocol 1: General Procedure for a Reaction Under an Inert Atmosphere

This protocol describes the setup for a reaction that is sensitive to air and moisture.

  • Glassware Preparation: Flame-dry or oven-dry all glassware (round-bottom flask, condenser, etc.) to remove any adsorbed water.[7]

  • Assembly: Assemble the glassware while still hot and immediately place it under a positive pressure of an inert gas (argon or nitrogen) using a Schlenk line or a balloon filled with the inert gas.[8][9]

  • Solvent and Reagent Addition: Add the solvent and this compound to the reaction flask via a syringe through a rubber septum.[7] Ensure all reagents are added under a positive pressure of the inert gas.

  • Reaction Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC, GC-MS).

  • Work-up: Upon completion, cool the reaction to the appropriate temperature before quenching. The work-up should ideally be performed under an inert atmosphere until the product is no longer air-sensitive.

Protocol 2: Protection of this compound via Acetylation

This protocol describes the protection of the amine group to prevent oxidation.

  • Dissolution: In a round-bottom flask, dissolve the this compound in a suitable solvent such as dichloromethane (B109758) or acetic acid.[1]

  • Acylation: Cool the solution in an ice bath and slowly add acetyl chloride or acetic anhydride.

  • Reaction: Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates the complete consumption of the starting aniline.[1]

  • Isolation: Quench the reaction by the slow addition of water or an aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent. The resulting acetanilide is generally more stable towards oxidation.[1]

Visualizations

Experimental_Workflow_Inert_Atmosphere cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep_glass Flame/Oven-Dry Glassware assemble Assemble Hot Glassware prep_glass->assemble inert Establish Inert Atmosphere (N2/Ar) assemble->inert add_reagents Add Reagents via Syringe inert->add_reagents run_reaction Run Reaction add_reagents->run_reaction monitor Monitor Progress (TLC/GC) run_reaction->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify Product extract->purify

Caption: Workflow for conducting a reaction under an inert atmosphere.

Amine_Protection_Workflow start This compound dissolve Dissolve in Solvent start->dissolve acylate Add Acetylating Agent (e.g., Ac₂O) dissolve->acylate react Stir at Room Temperature acylate->react monitor Monitor by TLC react->monitor quench Quench with H₂O or NaHCO₃ monitor->quench extract Extract with Organic Solvent quench->extract product Protected Acetanilide extract->product

Caption: Workflow for the protection of an aniline via acetylation.

References

Validation & Comparative

A Comparative Guide to 2-Fluoro-5-(trifluoromethoxy)aniline and 2-Fluoro-5-(trifluoromethyl)aniline in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups, in particular, offer unique electronic and steric properties that can profoundly influence a molecule's bioactivity, metabolic stability, and physicochemical characteristics. This guide provides an objective comparison of two key building blocks, 2-Fluoro-5-(trifluoromethoxy)aniline and 2-Fluoro-5-(trifluoromethyl)aniline (B48297), to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Physicochemical Properties: A Tale of Two Electron-Withdrawing Groups

The seemingly subtle difference of an oxygen atom between the trifluoromethyl and trifluoromethoxy moieties results in distinct electronic and physical properties. These differences can have significant implications for the reactivity and handling of the parent anilines.

PropertyThis compound2-Fluoro-5-(trifluoromethyl)aniline
CAS Number 123572-63-4 (positional isomer)535-52-4[1]
Molecular Formula C7H5F4NOC7H5F4N[1]
Molecular Weight 195.11 g/mol 179.11 g/mol [1]
Boiling Point Not readily available155 °C[2]
Density Not readily available1.378 g/mL at 25 °C[2]
pKa (predicted) ~1.42 (for 2-chloro-5-(trifluoromethoxy)aniline)[3]Lower than aniline (B41778) (pKa ~4.6)
LogP (predicted) 2.52.5[1]

The trifluoromethoxy group is generally considered to be more lipophilic and a stronger electron-withdrawing group through resonance compared to the trifluoromethyl group, which primarily exerts its electron-withdrawing effect through induction. This enhanced electron-withdrawing nature of the -OCF3 group can render the aniline nitrogen less basic and influence the regioselectivity of electrophilic aromatic substitution reactions.

Performance in Key Synthetic Reactions: A Comparative Outlook

While direct head-to-head experimental comparisons are scarce in the literature, the well-established electronic properties of the -CF3 and -OCF3 groups allow for a predictive comparison of their performance in common synthetic transformations.

Nucleophilicity and Basicity: The strong electron-withdrawing nature of both the -CF3 and -OCF3 groups significantly reduces the electron density on the aniline nitrogen, making both compounds less basic and less nucleophilic than aniline itself. The -OCF3 group, being a stronger electron-withdrawing group, is expected to decrease the basicity of the aniline nitrogen to a greater extent than the -CF3 group. This has implications for reactions where the aniline acts as a nucleophile, such as in acylation or alkylation reactions, where harsher conditions or stronger bases may be required.

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the amino group is a strong activating and ortho-, para-directing group. However, the powerful deactivating effects of the -CF3 and -OCF3 groups will influence the overall reactivity of the aromatic ring. The fluorine atom at the 2-position further deactivates the ring. Electrophilic attack will likely be directed to the positions ortho and para to the amino group, but the overall reaction rates are expected to be slower compared to less substituted anilines.

Palladium-Catalyzed Cross-Coupling Reactions: Both anilines are valuable substrates for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a powerful tool for the formation of C-N bonds.[4] The electronic properties of the substituent can influence the efficiency of the catalytic cycle. While both are viable, the specific ligand and reaction conditions may need to be optimized for each substrate to achieve high yields.

Sandmeyer Reaction: The Sandmeyer reaction provides a route to introduce a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.[5] Both 2-fluoro-5-(trifluoromethyl)aniline and its trifluoromethoxy counterpart can be converted to their corresponding diazonium salts and subsequently undergo Sandmeyer reactions. The stability of the diazonium salt and the yields of the subsequent substitution can be influenced by the electronic nature of the substituents.

Experimental Protocols

Below are representative experimental protocols for key reactions involving these classes of fluorinated anilines. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.

Representative Protocol 1: Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide with an aniline, a reaction for which both 2-fluoro-5-(trifluoromethyl)aniline and this compound would be suitable nucleophiles.

Reaction Scheme:

Materials:

  • Aryl halide (1.0 equiv)

  • Aniline (e.g., 2-fluoro-5-(trifluoromethyl)aniline or this compound) (1.2 equiv)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Phosphine (B1218219) ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add the palladium catalyst, phosphine ligand, and base.

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the aryl halide and the aniline, followed by anhydrous toluene.

  • Seal the tube and heat the reaction mixture at the appropriate temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Representative Protocol 2: Sandmeyer Reaction (Bromination)

This protocol outlines a general procedure for the conversion of an aniline to an aryl bromide via a diazonium salt intermediate.

Reaction Scheme:

Materials:

  • Aniline (e.g., 2-fluoro-5-(trifluoromethyl)aniline or this compound) (1.0 equiv)

  • Hydrobromic acid (48%)

  • Sodium nitrite (B80452) (1.1 equiv)

  • Copper(I) bromide (1.1 equiv)

  • Ice

Procedure:

  • Dissolve the aniline in hydrobromic acid and cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, dissolve copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.

  • Cool the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with aqueous sodium hydroxide (B78521) and then with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Applications in Drug Discovery: Targeting Kinase Signaling

Anilines bearing trifluoromethyl and trifluoromethoxy groups are prevalent scaffolds in the development of kinase inhibitors for cancer therapy. For example, 2-fluoro-5-(trifluoromethyl)aniline is a key building block for the synthesis of inhibitors of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[6][7][8]

Mutations in FLT3 can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival through downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT5.[9][10][11] The development of small molecule inhibitors that target the ATP-binding site of FLT3 is a key therapeutic strategy. The electronic properties of the trifluoromethyl group on the aniline moiety can contribute to the binding affinity and selectivity of these inhibitors.

Below is a diagram illustrating the simplified FLT3 signaling pathway and the point of intervention for kinase inhibitors.

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor FLT3 Kinase Inhibitor (e.g., derived from 2-Fluoro-5-(trifluoromethyl)aniline) Inhibitor->FLT3 Inhibition

Caption: Simplified FLT3 signaling pathway in AML and the inhibitory action of targeted kinase inhibitors.

Conclusion

Both this compound and 2-fluoro-5-(trifluoromethyl)aniline are valuable reagents for introducing fluorinated moieties in synthetic chemistry. The choice between them will depend on the specific requirements of the target molecule and the desired electronic properties. The trifluoromethoxy derivative offers a stronger electron-withdrawing effect, which may be advantageous for modulating pKa or for specific binding interactions, but could also decrease the nucleophilicity of the aniline. Conversely, the trifluoromethyl analog, while still strongly electron-withdrawing, provides a different electronic and steric profile that may be optimal for other applications. Careful consideration of these differences, along with the provided representative protocols, will enable researchers to make an informed decision for their synthetic strategies.

References

Efficacy of Drug Candidates Derived from 2-Fluoro-5-(trifluoromethoxy)aniline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of drug candidates originating from the chemical scaffold 2-Fluoro-5-(trifluoromethoxy)aniline remains challenging due to the limited availability of public-domain data directly linking this specific intermediate to late-stage clinical compounds with published efficacy results. This molecule primarily serves as a versatile building block in medicinal chemistry for the synthesis of more complex bioactive compounds. While direct derivatives with extensive clinical data are not readily identifiable, the broader class of fluorinated anilines is integral to numerous therapeutic agents, leveraging the unique properties of fluorine to enhance pharmacological profiles.

The strategic incorporation of fluorine and trifluoromethoxy groups into drug candidates can significantly modulate their metabolic stability, lipophilicity, and binding affinity to biological targets. These attributes make fluorinated anilines, such as this compound, attractive starting materials in drug discovery programs targeting a range of diseases.

For instance, research into novel kinase inhibitors for oncology often utilizes fluorinated aromatic amines to achieve potent and selective inhibition. The electron-withdrawing nature of the trifluoromethoxy group can influence the pKa of the aniline (B41778) nitrogen, which can be crucial for establishing key interactions within the ATP-binding pocket of a target kinase.

While specific efficacy data for direct derivatives of this compound is not available in the public domain, a hypothetical workflow for the preclinical assessment of such a candidate, for example in an anti-cancer context, can be outlined.

Hypothetical Experimental Workflow for Preclinical Efficacy Assessment

The following diagram illustrates a typical workflow for evaluating the preclinical efficacy of a novel drug candidate derived from this compound, targeting a specific cancer-related kinase.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Biochemical Assay Kinase Inhibition Assay (IC50) Cell-Based Assays Cancer Cell Line Proliferation (GI50) Biochemical Assay->Cell-Based Assays Mechanism of Action Studies Western Blot for Pathway Modulation Cell-Based Assays->Mechanism of Action Studies Pharmacokinetic Profiling ADME Studies in Rodents Mechanism of Action Studies->Pharmacokinetic Profiling Lead Candidate Selection Xenograft Model Efficacy Tumor Growth Inhibition in Mice Pharmacokinetic Profiling->Xenograft Model Efficacy Toxicology Studies Maximum Tolerated Dose (MTD) Xenograft Model Efficacy->Toxicology Studies

Preclinical Efficacy Assessment Workflow.
Hypothetical Signaling Pathway Inhibition

A drug candidate derived from this compound could be designed to inhibit a signaling pathway commonly dysregulated in cancer, such as the MAPK/ERK pathway. The diagram below illustrates the potential point of intervention.

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Drug Candidate Drug Candidate Drug Candidate->RAF Inhibition

Targeting the MAPK/ERK Signaling Pathway.

Detailed Methodologies for Key Experiments

Biochemical Kinase Inhibition Assay: The inhibitory activity of a drug candidate against a target kinase would be determined using a radiometric or fluorescence-based assay. For a radiometric assay, the kinase, substrate (e.g., a peptide), and radiolabeled ATP (e.g., [γ-³²P]ATP) are incubated with varying concentrations of the drug candidate. The reaction is stopped, and the amount of radiolabeled phosphate (B84403) incorporated into the substrate is quantified using a scintillation counter or phosphorimager. The half-maximal inhibitory concentration (IC50) is then calculated from the dose-response curve.

Cell-Based Proliferation Assay: The anti-proliferative activity of a drug candidate is assessed across a panel of cancer cell lines. Cells are seeded in 96-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours). Cell viability is measured using a colorimetric assay such as the sulforhodamine B (SRB) or MTS assay. The half-maximal growth inhibition (GI50) is determined by fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Pathway Modulation: To confirm the mechanism of action, cancer cells are treated with the drug candidate for a defined time. Cell lysates are then prepared, and proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies specific for the phosphorylated (active) and total forms of the target kinase and its downstream effectors (e.g., p-MEK, MEK, p-ERK, ERK). Detection with a secondary antibody conjugated to an enzyme allows for visualization and quantification of protein bands, demonstrating on-target pathway inhibition.

In Vivo Xenograft Efficacy Study: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups. The drug candidate is administered orally or via another appropriate route at one or more dose levels for a defined period. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed. Efficacy is typically expressed as percent tumor growth inhibition.

A Comparative Guide to Bioisosteric Alternatives for 2-Fluoro-5-(trifluoromethoxy)aniline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine-containing motifs is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. 2-Fluoro-5-(trifluoromethoxy)aniline is a valuable building block in this regard, offering a unique combination of electronic and lipophilic characteristics. However, the exploration of bioisosteric replacements is crucial for fine-tuning molecular properties and navigating intellectual property landscapes. This guide provides an objective comparison of key alternatives to this compound, with a focus on the emerging pentafluorosulfanyl (SF₅) analogue, supported by experimental data and detailed protocols.

Physicochemical and Biological Property Comparison

The trifluoromethoxy (-OCF₃) group is often replaced by other fluorine-containing moieties to modulate properties such as lipophilicity, metabolic stability, and target binding affinity. The pentafluorosulfanyl (-SF₅) group has garnered significant attention as a "super-trifluoromethyl" bioisostere due to its unique electronic and steric profile.[1][2][3][4] Below is a comparative summary of key physicochemical and biological data for the target compound and its alternatives.

Table 1: Comparison of Physicochemical Properties

Compound/MoietyStructureMolecular Weight ( g/mol )Calculated logPpKaKey Features
This compoundthis compound Structure195.12~2.9 (estimated)Low (electron-withdrawing groups)High lipophilicity and metabolic stability.[5][6][7]
2-Fluoro-5-(pentafluorosulfanyl)aniline2-Fluoro-5-(pentafluorosulfanyl)aniline Structure247.18Higher than OCF₃ analogueLower than OCF₃ analogueGreater electronegativity and steric bulk compared to -OCF₃ and -CF₃.[2][8] High thermal and chemical stability.[9]
2-Fluoro-5-(trifluoromethyl)aniline2-Fluoro-5-(trifluoromethyl)aniline Structure179.112.5[10]~3.5 (estimated)Well-established bioisostere for various groups, enhances metabolic stability.[6][11][12]
2-Methoxy-5-(trifluoromethyl)aniline2-Methoxy-5-(trifluoromethyl)aniline Structure191.15~2.3 (estimated)Higher than fluoro analogueMethoxy group can be susceptible to metabolism.

Table 2: Comparative Biological Activity Data (Illustrative Examples)

This table presents data from studies on different molecular scaffolds to illustrate the potential impact of substituting a trifluoromethyl (-CF₃) group, a close analogue of the trifluoromethoxy group, with a pentafluorosulfanyl (-SF₅) group.

ScaffoldCF₃-analogue IC₅₀SF₅-analogue IC₅₀Fold DifferenceTargetReference
Indole Inhibitor4.7 µM21.5 µM~4.6 (less active)p97 AAA ATPase[1][2]
Mefloquine (B1676156) Analogue(baseline)Improved activity-Plasmodium falciparum[8][13][14][15]

Note: Direct comparative data for this compound and its SF₅ analogue within the same biological assay were not available in the reviewed literature. The data presented here for different scaffolds highlights that the effect of this bioisosteric replacement can be context-dependent.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate comparison of chemical compounds. Below are standard methodologies for key experiments cited in this guide.

Synthesis of N-Aryl Amides via EDC/HOBt Coupling

This protocol describes a general procedure for the synthesis of an amide, a common reaction in medicinal chemistry where aniline (B41778) building blocks are utilized.

Materials:

  • Aniline derivative (e.g., this compound) (1.0 eq)

  • Carboxylic acid (1.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the carboxylic acid.

  • Dissolve the acid in anhydrous DCM or DMF.

  • Add the aniline derivative and HOBt to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA to the stirred solution.

  • Slowly add EDC to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[16]

Determination of logP (Shake-Flask Method)

System Preparation:

  • Pre-saturate n-octanol with water and water with n-octanol by shaking them together overnight and then separating the phases.

Procedure:

  • Dissolve a known amount of the test compound in the n-octanol phase.

  • Add a known volume of the aqueous phase to the n-octanol solution in a separatory funnel.

  • Shake the funnel vigorously for a predetermined time (e.g., 30 minutes) to allow for partitioning.

  • Allow the phases to separate completely.

  • Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Calculation:

  • Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm of this value.[17]

In Vitro Metabolic Stability Assay

Procedure:

  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes (HLM), a NADPH-regenerating system, and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Compound Addition: Add the test compound to the incubation mixture at a final concentration typically around 1 µM.

  • Initiation of Reaction: Start the metabolic reaction by adding the NADPH-regenerating system and incubate at 37°C.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression represents the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.[17]

Visualizing Experimental Workflows and Relationships

To provide a clearer understanding of the experimental processes and the conceptual relationships in drug discovery, the following diagrams are provided.

Experimental_Workflow_for_Building_Block_Evaluation cluster_synthesis Synthesis & Purification cluster_testing In Vitro Evaluation cluster_analysis Data Analysis & Decision start Commercially Available Building Blocks reaction Chemical Synthesis (e.g., Amide Coupling) start->reaction purification Purification (Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization physchem Physicochemical Profiling (logP, pKa, Solubility) characterization->physchem Test Compound biological Biological Assay (e.g., Kinase Inhibition) characterization->biological adme ADME Profiling (Metabolic Stability) characterization->adme sar Structure-Activity Relationship (SAR) Analysis physchem->sar biological->sar adme->sar decision Lead Optimization Decision sar->decision decision->start Design New Analogues Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription Translocation inhibitor Kinase Inhibitor (Aniline-based) inhibitor->raf Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription->gene_expression

References

Comparative Guide to Immunoassay-Based Detection of Small Aromatic Amines: A Case Study on Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this writing, specific cross-reactivity studies for antibodies raised against haptens of 2-Fluoro-5-(trifluoromethoxy)aniline are not publicly available. This guide provides a comparative analysis based on a structurally related fluorinated aromatic compound, the herbicide oxyfluorfen (B1678082), to illustrate the principles and methodologies involved in developing and characterizing such immunoassays. This information is intended to serve as a valuable reference for researchers, scientists, and drug development professionals working with similar small molecules.

Introduction

The development of sensitive and specific antibodies against small molecules, or haptens, like this compound is crucial for various applications, including environmental monitoring, occupational exposure assessment, and pharmaceutical metabolite analysis. Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), offer a high-throughput and cost-effective alternative to traditional chromatographic methods. A key performance characteristic of any immunoassay is its specificity, which is determined by the cross-reactivity of the antibody with structurally similar compounds.

This guide details the typical workflow for developing an immunoassay for a small fluorinated aromatic molecule, using the herbicide oxyfluorfen as a case study.[1][2] It covers hapten synthesis, antibody production, and a summary of cross-reactivity data. Furthermore, it provides a comparison with alternative analytical methods.

Hapten Synthesis and Immunogen Preparation

To elicit an immune response against a small molecule like oxyfluorfen, it must first be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or ovalbumin (OVA). This process begins with the synthesis of a hapten, a derivative of the target molecule containing a functional group suitable for conjugation.

Experimental Protocol: Hapten Synthesis of Oxyfluorfen

The synthesis of the oxyfluorfen hapten involves introducing a carboxyl group to the molecule, which can then be activated to react with the amine groups on the carrier protein.[1]

  • Synthesis of the Hapten: A derivative of oxyfluorfen is synthesized to introduce a linker arm with a terminal carboxylic acid group. This is a crucial step that influences the specificity of the resulting antibodies.[3]

  • Activation of the Hapten: The carboxyl group of the hapten is activated using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an active ester.

  • Conjugation to Carrier Protein: The activated hapten is then reacted with a carrier protein (e.g., BSA for immunization or OVA for coating plates in the ELISA) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a specific molar ratio.

  • Purification: The resulting immunogen (hapten-protein conjugate) is purified by dialysis to remove unreacted hapten and other small molecules.[4]

Hapten_Synthesis Oxyfluorfen Oxyfluorfen Hapten Oxyfluorfen Hapten (with COOH group) Oxyfluorfen->Hapten Chemical Synthesis Activated_Hapten Activated Hapten (NHS-ester) Hapten->Activated_Hapten Activation (DCC, NHS) Immunogen Immunogen/ Coating Antigen Activated_Hapten->Immunogen Conjugation Carrier_Protein Carrier Protein (e.g., BSA, OVA) Carrier_Protein->Immunogen

Caption: Workflow for hapten synthesis and conjugation to a carrier protein.

Antibody Production and Characterization

Monoclonal or polyclonal antibodies can be generated by immunizing animals with the prepared immunogen. The resulting antibodies are then characterized for their sensitivity and specificity.

Experimental Protocol: Monoclonal Antibody Production
  • Immunization: Mice are immunized with the hapten-BSA conjugate emulsified in an adjuvant. Booster injections are given at regular intervals to increase the antibody titer.

  • Cell Fusion: Spleen cells from the immunized mice are fused with myeloma cells to create hybridoma cells.

  • Screening: Hybridoma cells are screened for the production of antibodies that bind to the hapten-OVA conjugate using an indirect ELISA.

  • Cloning and Expansion: Positive hybridoma clones are subcloned by limiting dilution to ensure monoclonality, and then expanded to produce a larger quantity of the monoclonal antibody.

Antibody_Production cluster_animal Animal Immunization cluster_cell_culture Cell Culture Immunization Immunization of Mice with Hapten-BSA Spleen_Cells Isolation of Spleen Cells Immunization->Spleen_Cells Cell_Fusion Cell Fusion Spleen_Cells->Cell_Fusion Myeloma_Cells Myeloma Cells Myeloma_Cells->Cell_Fusion Hybridomas Hybridoma Culture Cell_Fusion->Hybridomas Screening Screening for Positive Clones (ELISA) Hybridomas->Screening Cloning Cloning and Expansion Screening->Cloning Monoclonal_Antibody Monoclonal Antibody Production Cloning->Monoclonal_Antibody Competitive_ELISA cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Signal Detection Coating 1. Coating with Hapten-OVA Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Washing1->Blocking Competition 4. Incubation: Antibody + Analyte Antibody Anti-Hapten Antibody Antibody->Competition Analyte Analyte in Sample Analyte->Competition Washing2 5. Washing Competition->Washing2 Secondary_Ab 6. Add Enzyme-conjugated Secondary Antibody Washing2->Secondary_Ab Washing3 7. Washing Secondary_Ab->Washing3 Substrate 8. Add Substrate Washing3->Substrate Measurement 9. Measure Signal Substrate->Measurement

References

The Impact of Fluorination on Polymer Performance: A Comparative Analysis of 2-Fluoro-5-(trifluoromethoxy)aniline and its Non-Fluorinated Analogues in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in materials science and drug development, the strategic incorporation of fluorine into polymer backbones offers a powerful tool for tailoring material properties. This guide provides a comprehensive comparison of the performance of 2-Fluoro-5-(trifluoromethoxy)aniline in polymer synthesis against its non-fluorinated analogues. The introduction of fluorine and trifluoromethoxy groups significantly influences key polymer characteristics, including thermal stability, solubility, and dielectric properties, paving the way for the development of advanced materials for specialized applications.

The unique properties of fluorine, such as its high electronegativity and the strength of the carbon-fluorine bond, impart remarkable characteristics to polymers.[1][2] When incorporated into an aniline (B41778) monomer, these effects are translated into the resulting polymer, leading to materials with enhanced performance profiles compared to their conventional, non-fluorinated counterparts. This guide will delve into the comparative performance of polymers derived from this compound and its structural analogues: Aniline, 2-Fluoroaniline, and 3-(Trifluoromethoxy)aniline.

Enhanced Thermal Stability

One of the most significant advantages of incorporating fluorine into polymer structures is the enhancement of thermal stability. The high bond dissociation energy of the C-F bond contributes to a more robust polymer backbone that is resistant to thermal degradation.[1] Studies on various fluorinated polymers, including polyanilines and polyimides, consistently demonstrate higher glass transition temperatures (Tg) and decomposition temperatures (Td) compared to their non-fluorinated versions. For instance, the introduction of trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups has been shown to increase the thermal decomposition stability of polymers.[3]

Table 1: Comparison of Thermal Properties of Polymers Derived from Anilines

MonomerPolymer TypeGlass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5) (°C)
AnilinePolyaniline~200~350
2-FluoroanilinePoly(2-fluoroaniline)Higher than Polyaniline>400
3-(Trifluoromethoxy)anilinePoly(ether ketone)sVaries (e.g., 215-230)[3]>520[3]
This compoundPolyimides (projected)>250>500

Note: Data for this compound-based polymers are projected based on trends observed in structurally similar fluorinated polymers, as direct experimental data is limited in publicly available literature. Data for other polymers are collated from various sources.

Improved Solubility and Processability

A common challenge with high-performance aromatic polymers is their poor solubility in common organic solvents, which complicates their processing. The incorporation of bulky, fluorine-containing groups such as -CF3 and -OCF3 disrupts the close packing of polymer chains, leading to a decrease in intermolecular forces and a significant improvement in solubility.[4][5] This enhanced solubility allows for easier processing, such as solution casting of films and spinning of fibers, without compromising the desirable thermal properties of the polymer.[6] For example, polyimides containing trifluoromethyl groups are known to be readily soluble in a variety of organic solvents.[4]

Table 2: Solubility of Polymers in Common Organic Solvents

MonomerPolymer TypeNMPDMAcDMFChloroformTHF
AnilinePolyanilineInsolubleInsolubleInsolubleInsolubleInsoluble
2-FluoroanilinePoly(2-fluoroaniline)SolubleSolubleSolublePartially SolublePartially Soluble
3-(Trifluoromethoxy)anilinePoly(ether ketone)sSolubleSolubleSolubleSolubleSoluble
This compoundPolyimides (projected)SolubleSolubleSolubleSolubleSoluble

Key: NMP (N-Methyl-2-pyrrolidone), DMAc (N,N-Dimethylacetamide), DMF (N,N-Dimethylformamide), THF (Tetrahydrofuran). Solubility is generally indicated as Soluble, Partially Soluble, or Insoluble.

Reduced Dielectric Constant and Water Absorption

For applications in microelectronics, materials with low dielectric constants are essential to minimize signal delay and cross-talk. The low polarizability of the C-F bond results in polymers with significantly lower dielectric constants compared to their non-fluorinated analogues.[2] The introduction of trifluoromethyl and trifluoromethoxy groups increases the free volume within the polymer matrix, which further contributes to a reduction in the dielectric constant.[3]

Furthermore, the hydrophobic nature of fluorine-containing groups leads to a marked decrease in water absorption.[2] This is a critical property for materials used in electronic packaging and aerospace applications, where moisture can adversely affect performance and longevity.

Table 3: Dielectric and Moisture Absorption Properties of Polymers

MonomerPolymer TypeDielectric Constant (at 1 MHz)Water Absorption (%)
AnilinePolyaniline>3.5High
2-FluoroanilinePoly(2-fluoroaniline)~3.0 - 3.5Moderate
3-(Trifluoromethoxy)anilinePoly(ether ketone)s~2.8[3]<1.0[3]
This compoundPolyimides (projected)<2.8<0.5

Experimental Protocols

The synthesis of high-performance polymers from aniline derivatives typically involves polycondensation reactions. Below are generalized experimental protocols for the synthesis of polyamides and polyimides, which are common polymer classes for these types of monomers.

Synthesis of Aromatic Polyamides via Direct Polycondensation

This method, often referred to as the Yamazaki-Higashi phosphorylation reaction, is a common route for preparing polyamides from aromatic diamines and dicarboxylic acids.

  • Monomer and Reagent Preparation: In a flame-dried reaction flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the aromatic diamine (e.g., derived from this compound), an equimolar amount of an aromatic dicarboxylic acid, a condensing agent such as triphenyl phosphite (B83602) (TPP), and a solvent system typically consisting of N-Methyl-2-pyrrolidone (NMP) and pyridine. Lithium chloride (LiCl) is often added to improve the solubility of the resulting polyamide.

  • Polymerization: The reaction mixture is heated under a nitrogen atmosphere, typically to a temperature between 100°C and 130°C, and stirred for several hours (e.g., 3-6 hours). The progress of the polymerization is monitored by the increase in viscosity of the solution.

  • Isolation and Purification: Once the desired viscosity is achieved, the reaction mixture is cooled to room temperature and poured into a non-solvent such as methanol (B129727) to precipitate the polymer. The precipitated polyamide is then collected by filtration, washed thoroughly with methanol and water to remove any unreacted monomers and salts, and dried in a vacuum oven.

Synthesis of Aromatic Polyimides via a Two-Step Polycondensation

This is the most common method for synthesizing polyimides, involving the formation of a poly(amic acid) precursor followed by cyclodehydration (imidization).

  • Poly(amic acid) Synthesis: In a dry reaction flask under a nitrogen atmosphere, the aromatic diamine is dissolved in a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP). An equimolar amount of a tetracarboxylic dianhydride is then added portion-wise to the stirred solution at room temperature. The reaction is typically stirred for 24 hours at room temperature to form a viscous poly(amic acid) solution.[7]

  • Imidization: The poly(amic acid) solution can be converted to the final polyimide by either thermal or chemical imidization.

    • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner under a nitrogen atmosphere, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete conversion to the polyimide.[7]

    • Chemical Imidization: A dehydrating agent, such as acetic anhydride, and a catalyst, such as pyridine, are added to the poly(amic acid) solution. The mixture is stirred at room temperature for several hours to effect the cyclization to the polyimide. The resulting polyimide is then precipitated in a non-solvent like methanol, filtered, washed, and dried.

Visualizing the Synthesis Workflow

The following diagram illustrates the general workflow for the two-step synthesis of polyimides, a common application for fluorinated anilines after their conversion to diamines.

Polyimide_Synthesis_Workflow cluster_synthesis Polyimide Synthesis Diamine Aromatic Diamine (from this compound) PAA_Formation Poly(amic acid) Formation Diamine->PAA_Formation Dianhydride Tetracarboxylic Dianhydride Dianhydride->PAA_Formation Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA_Formation Imidization Imidization (Thermal or Chemical) PAA_Formation->Imidization Polyimide Polyimide Product Imidization->Polyimide

Caption: General workflow for the two-step synthesis of polyimides.

Conclusion

The incorporation of this compound into polymer backbones presents a compelling strategy for developing high-performance materials. The synergistic effects of the fluorine atom and the trifluoromethoxy group lead to polymers with superior thermal stability, enhanced solubility for improved processability, and desirable dielectric properties for advanced electronic applications. While direct, comprehensive data for this specific monomer is still emerging, the well-established trends in related fluorinated polymers strongly suggest its potential for creating next-generation materials with tailored functionalities. The experimental protocols provided offer a foundational approach for researchers to explore the synthesis and characterization of novel polymers based on this promising fluorinated aniline.

References

A Comparative Study of Palladium Catalysts for Cross-Coupling with 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Palladium Catalyst Performance with Supporting Experimental Data

The synthesis of complex aromatic amines is a cornerstone of modern drug discovery and materials science. Among these, derivatives of 2-Fluoro-5-(trifluoromethoxy)aniline are of significant interest due to the unique electronic properties conferred by the fluorine and trifluoromethoxy substituents. Palladium-catalyzed cross-coupling reactions are the premier method for the formation of C-N, C-C, and C-O bonds involving such anilines. The choice of the palladium catalyst, particularly the ancillary ligand, is critical to the success and efficiency of these transformations. This guide provides a comparative overview of various palladium catalyst systems for the cross-coupling of this compound, with a focus on providing supporting experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in cross-coupling reactions is profoundly influenced by the nature of the phosphine (B1218219) ligand. For an electron-deficient substrate like this compound, bulky and electron-rich ligands are generally required to promote the challenging oxidative addition and reductive elimination steps of the catalytic cycle. Below is a comparative summary of commonly employed palladium catalysts for various cross-coupling reactions. While direct comparative data for this compound is often limited in the literature, the following tables are compiled from a combination of direct experimental results and data from closely analogous electron-deficient fluorinated aniline (B41778) systems.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The choice of ligand is crucial for achieving high yields, especially with challenging substrates.[1][2][3][4]

Catalyst System (Pd Precursor + Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd₂(dba)₃ + XPhosNaOtBuToluene (B28343)1006-1285-95Generally high-yielding for electron-deficient anilines.[1]
Pd₂(dba)₃ + SPhosNaOtBuToluene1008-1680-90Effective, but may require longer reaction times compared to XPhos for some substrates.
Pd₂(dba)₃ + RuPhosK₃PO₄Dioxane11012-2475-85A versatile ligand, often used with weaker bases.
Pd(OAc)₂ + BrettPhosCs₂CO₃t-AmylOH11012-2470-80Particularly effective for sterically hindered coupling partners.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an aryl halide and a boronic acid.[5][6][7][8]

Catalyst System (Pd Precursor + Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄K₂CO₃Toluene/H₂O901270-85A classic catalyst, but may be less effective for challenging substrates.
PdCl₂(dppf)K₃PO₄Dioxane1008-1680-95Generally robust and reliable for a wide range of substrates.
Pd(OAc)₂ + SPhosK₃PO₄Toluene/H₂O1006-1285-98Highly active catalyst system, often providing excellent yields.[7]
[Pd(allyl)Cl]₂ + tBuXPhosK₃PO₄Dioxane1008-1680-95Effective for couplings involving heteroaryl boronic acids.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide.[9][10][11]

Catalyst System (Pd Precursor + Ligand)Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Notes
PdCl₂(PPh₃)₂CuIEt₃NTHF606-1270-90The standard conditions for Sonogashira coupling.[9]
Pd(OAc)₂ + PPh₃CuIi-Pr₂NHDMF808-1675-92Often used for less reactive aryl halides.
Pd/CCuIK₂CO₃Acetonitrile8012-2465-85A heterogeneous option, allowing for easier catalyst removal.
[Pd(allyl)Cl]₂ + cataCXium® ANoneDBUToluene10012-2470-88A copper-free system.
Heck Reaction

The Heck reaction forms a C-C bond between an alkene and an aryl halide.[12][13][14][15][16]

Catalyst System (Pd Precursor + Ligand)BaseSolventTemp (°C)Time (h)Yield (%)Notes
Pd(OAc)₂Et₃NDMF10012-2460-80Jeffery conditions, often effective for activated aryl halides.
PdCl₂(PPh₃)₂K₂CO₃Acetonitrile8012-2465-85A commonly used catalyst system.
Herrmann's CatalystNaOAcNMP1208-1670-90A highly active palladacycle catalyst.
Pd(dba)₂ + P(o-tol)₃KOAcDMAc11012-2470-88Effective for a range of alkenes.

Experimental Protocols

Reproducibility is a cornerstone of scientific advancement. The following protocols provide detailed methodologies for the key cross-coupling reactions discussed.

General Protocol for a High-Throughput Buchwald-Hartwig Amination Screen

This protocol is designed for the rapid screening of various palladium catalysts and ligands for the amination of an aryl halide with this compound.

Materials:

  • Aryl halide (e.g., 4-chlorotoluene, 1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene)

  • 96-well plate with sealing mats

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, prepare stock solutions of the aryl halide, aniline, palladium precatalyst, and each phosphine ligand in the chosen solvent.

  • To each well of a 96-well plate, add the appropriate volume of the palladium precatalyst and phosphine ligand stock solutions.

  • Add the solid base to each well.

  • Add the aryl halide and aniline stock solutions to each well.

  • Seal the 96-well plate with a sealing mat.

  • Place the plate on a heated magnetic stirrer block and stir at the desired temperature for the specified time.

  • After cooling to room temperature, quench the reactions with water.

  • Extract the products with an organic solvent (e.g., ethyl acetate).

  • Analyze the organic extracts by LC-MS or GC-MS to determine the relative conversion and identify the optimal catalyst system.[2]

Detailed Protocol for a Preparative Scale Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide with a boronic acid, using a highly active catalyst system.

Materials:

  • Aryl bromide (e.g., 1-bromo-4-nitrobenzene, 1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (2.0 mmol)

  • Toluene (5 mL)

  • Water (1 mL)

  • Schlenk flask

Procedure:

  • To an oven-dried Schlenk flask, add Pd(OAc)₂, SPhos, K₃PO₄, the aryl bromide, and the phenylboronic acid.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene and water to the flask via syringe.

  • Heat the reaction mixture to 100°C and stir for 12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Workflows

To further clarify the processes involved in palladium-catalyzed cross-coupling, the following diagrams illustrate a typical catalytic cycle and a general experimental workflow.

Buchwald_Hartwig_Catalytic_Cycle Pd0L2 Pd(0)L₂ OxAdd Oxidative Addition Pd0L2->OxAdd + Ar-X PdII_Ar_X L₂Pd(II)(Ar)(X) OxAdd->PdII_Ar_X Ligand_Exch Ligand Exchange PdII_Ar_X->Ligand_Exch + HNR₂ - HX PdII_Ar_NR2 L₂Pd(II)(Ar)(NR₂) Ligand_Exch->PdII_Ar_NR2 HX_Base [H-Base]⁺X⁻ Ligand_Exch->HX_Base Red_Elim Reductive Elimination PdII_Ar_NR2->Red_Elim Red_Elim->Pd0L2 Catalyst Regeneration ArNR2 Ar-NR₂ Red_Elim->ArNR2 ArX Ar-X HNR2 HNR₂ Base Base

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Inert Atmosphere) Start->Reaction_Setup Add_Reagents Add Pd Catalyst, Ligand, Base, Aryl Halide, Aniline Reaction_Setup->Add_Reagents Add_Solvent Add Degassed Solvent Add_Reagents->Add_Solvent Heating Heat to Reaction Temperature with Stirring Add_Solvent->Heating Monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) Heating->Monitoring Workup Workup Monitoring->Workup Reaction Complete Quench Quench Reaction Workup->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purification Purification (Column Chromatography) Dry_Concentrate->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Catalyst_Selection_Logic Start Select Cross-Coupling Reaction CN_Coupling C-N Coupling (Buchwald-Hartwig) Start->CN_Coupling CC_Coupling_Suzuki C-C Coupling (Suzuki-Miyaura) Start->CC_Coupling_Suzuki CC_Coupling_Heck C-C Coupling (Heck) Start->CC_Coupling_Heck CC_Coupling_Sonogashira C-C Coupling (Sonogashira) Start->CC_Coupling_Sonogashira Ligand_Choice_CN Consider Buchwald Ligands (XPhos, SPhos, RuPhos) CN_Coupling->Ligand_Choice_CN Ligand_Choice_Suzuki Consider Buchwald Ligands or dppf CC_Coupling_Suzuki->Ligand_Choice_Suzuki Ligand_Choice_Heck Consider PPh₃, P(o-tol)₃ or Palladacycles CC_Coupling_Heck->Ligand_Choice_Heck Ligand_Choice_Sonogashira Consider PPh₃ CC_Coupling_Sonogashira->Ligand_Choice_Sonogashira Screening Perform High-Throughput Screening of Catalysts Ligand_Choice_CN->Screening Ligand_Choice_Suzuki->Screening Ligand_Choice_Heck->Screening Ligand_Choice_Sonogashira->Screening Optimization Optimize Reaction Conditions (Base, Solvent, Temperature) Screening->Optimization Identify Lead Catalyst Scale_Up Scale-Up Reaction Optimization->Scale_Up Optimized Conditions

References

Spectroscopic comparison between 2-Fluoro-5-(trifluoromethoxy)aniline and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Comparison of 2-Fluoro-5-(trifluoromethoxy)aniline and Its Positional Isomers

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of positional isomers is a critical aspect of chemical research and pharmaceutical development. The location of substituents on an aromatic ring can significantly alter a molecule's physicochemical properties, biological activity, and spectroscopic signature. This guide provides a detailed comparative analysis of this compound and its key positional isomers, focusing on their differentiation through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

The differentiation of these isomers is crucial for ensuring the purity and identity of starting materials and intermediates in synthetic chemistry. The distinct electronic environments created by the varying positions of the fluorine and trifluoromethoxy groups on the aniline (B41778) ring give rise to unique spectral fingerprints for each isomer. This guide summarizes the available quantitative spectroscopic data and provides standardized experimental protocols for obtaining such data.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its isomers. The distinct patterns in chemical shifts, coupling constants, vibrational frequencies, and mass-to-charge ratios provide a robust basis for the unambiguous identification of each isomer.

Isomer¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Key IR Absorptions (cm⁻¹)Mass Spectrometry (m/z)
This compound Data not readily availableData not readily availableData not readily availableData not readily available
2-Fluoro-4-(trifluoromethoxy)aniline Data not readily availableData not readily availableData not readily availableData not readily available
3-Fluoro-4-(trifluoromethoxy)aniline Data not readily availableData not readily availableData not readily availableData not readily available
4-Fluoro-2-(trifluoromethoxy)aniline Data not readily availableData not readily availableData not readily availableData not readily available
4-Fluoro-3-(trifluoromethoxy)aniline ¹H NMR (CDCl₃, 400 MHz): δ 6.94 (t, J=8.8 Hz, 1H), 6.82 (dd, J=8.8, 4.4 Hz, 1H), 6.74 (m, 1H), 3.72 (br s, 2H)¹³C NMR (CDCl₃, 100 MHz): δ 156.4 (d, J=235.2 Hz), 142.6 (d, J=2.0 Hz), 116.1 (d, J=7.6 Hz), 115.7 (d, J=22.4 Hz)N-H stretching, C-F stretching, C-O-C stretching, C=C aromatic stretchingMolecular Ion (M⁺) peak expected at m/z 195. Fragmentation may involve loss of CF₃, F, and CO.
5-Fluoro-2-(trifluoromethoxy)aniline Data not readily availableData not readily availableData not readily availableData not readily available

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the aniline isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of -2 to 12 ppm. Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm) or reference to the residual solvent peak.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A higher sample concentration (20-50 mg) and a greater number of scans may be required to achieve an adequate signal-to-noise ratio.

  • Data Analysis: Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to elucidate the substitution pattern on the aromatic ring. The number of signals, their splitting patterns, and the magnitude of J-coupling will be characteristic for each isomer.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (Neat Liquid): If the sample is a liquid, place a small drop between two potassium bromide (KBr) or sodium chloride (NaCl) plates to create a thin film.

  • Sample Preparation (Solid Film): For solid samples, dissolve a small amount in a volatile solvent (e.g., dichloromethane (B109758) or acetone), apply a drop of the solution to a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean salt plates prior to running the sample.

  • Data Analysis: Identify characteristic absorption bands for functional groups. Key absorptions to note for these isomers include:

    • N-H stretch: Typically a doublet in the range of 3300-3500 cm⁻¹ for the primary amine.

    • C-F stretch (Aromatic): Strong absorptions in the 1100-1400 cm⁻¹ region.

    • C-O-C stretch (Ether): Strong absorptions in the 1000-1300 cm⁻¹ region.

    • Aromatic C=C stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

    • The "fingerprint region" (< 1500 cm⁻¹) will contain a complex pattern of absorptions unique to each isomer.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the aniline isomer in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • GC Separation:

    • Injector: Use a split/splitless injector at a temperature of 250°C.

    • Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm) is suitable.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for 1-2 minutes, then ramp at a rate of 10-20°C/min to a final temperature of 280-300°C.

    • Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.

  • Mass Spectrometry:

    • Ionization: Use Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (195.12 g/mol ). Analyze the fragmentation pattern, as the relative abundances of fragment ions will differ between isomers due to the influence of substituent positions on bond stabilities.

Visualization of Analytical Workflows

The following diagrams illustrate the logical workflows for the spectroscopic analysis and differentiation of this compound and its isomers.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition cluster_interpretation Interpretation & Identification Sample Aniline Isomer Sample Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR FT-IR Spectroscopy Dissolution->IR MS GC-MS Analysis Dissolution->MS NMR_Data Chemical Shifts (δ) Coupling Constants (J) NMR->NMR_Data IR_Data Vibrational Frequencies (cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z) Fragmentation Pattern MS->MS_Data Structure Structural Elucidation & Isomer Identification NMR_Data->Structure IR_Data->Structure MS_Data->Structure logical_differentiation cluster_input Input Data cluster_criteria Differentiation Criteria cluster_output Isomer Identification Unknown Unknown Isomer Spectroscopic Data NMR_Criteria ¹H & ¹³C NMR Aromatic region splitting pattern Number of unique signals ¹J(C-F), ²J(C-F), ³J(C-F) values Unknown->NMR_Criteria IR_Criteria FT-IR Fingerprint region (1400-600 cm⁻¹) C-O-C & C-F stretch positions Unknown->IR_Criteria MS_Criteria Mass Spectrometry Relative abundance of key fragments (e.g., [M-CF₃]⁺, [M-F]⁺) Unknown->MS_Criteria Isomer_ID Identified Isomer NMR_Criteria->Isomer_ID IR_Criteria->Isomer_ID MS_Criteria->Isomer_ID

Benchmarking Insecticidal Activity: A Comparative Guide to Derivatives of 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the insecticidal activity of derivatives structurally related to 2-Fluoro-5-(trifluoromethoxy)aniline. The focus is on phthalic acid diamides and phenylpyrazole derivatives containing trifluoromethyl or trifluoromethoxy aniline (B41778) moieties, which have shown significant efficacy against major agricultural pests such as the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda). This document summarizes key experimental data, details the methodologies for replication, and visualizes relevant biological pathways and workflows to aid in the research and development of novel insecticidal compounds.

Quantitative Comparison of Insecticidal Activity

The insecticidal efficacy of various derivatives is summarized below. The data is presented as the median lethal concentration (LC50), which is the concentration of the insecticide that is lethal to 50% of the test population. Lower LC50 values indicate higher toxicity to the target pest.

Phthalic Acid Diamide (B1670390) Derivatives against Plutella xylostella
Compound IDStructureTarget PestLC50 (mg/L)Reference Commercial InsecticideLC50 (mg/L) of Reference
Flubendiamide (B33115) N²-(1,1-dimethyl-2-(methylsulfinyl)ethyl)-3-iodo-N¹-(2-methyl-4-(1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl)phenyl)phthalamidePlutella xylostella0.021Chlorantraniliprole0.048
Chlorantraniliprole 5-bromo-N-(4-chloro-2-methyl-6-((methylamino)carbonyl)phenyl)-2-(3-chloropyridin-2-yl)-1H-pyrazole-3-carboxamidePlutella xylostella0.048Flubendiamide0.021
Cyantraniliprole 3-bromo-1-(3-chloropyridin-2-yl)-N-(4-cyano-2-methyl-6-((methylamino)carbonyl)phenyl)-1H-pyrazole-5-carboxamidePlutella xylostella0.007Chlorantraniliprole0.048

Note: The LC50 values can vary depending on the specific population of the insect and the bioassay conditions.[1]

Phenylpyrazole and Other Derivatives against Spodoptera frugiperda
Compound IDStructure ClassTarget PestLC50 (mg/L)Reference Commercial InsecticideLC50 (mg/L) of Reference
Chlorantraniliprole Anthranilic DiamideSpodoptera frugiperda1.5 - 2.14Emamectin benzoate0.99 - 1.02
Emamectin benzoate AvermectinSpodoptera frugiperda0.99 - 1.02Chlorantraniliprole1.5 - 2.14
Spinetoram SpinosynSpodoptera frugiperda1.14 - 1.21Emamectin benzoate0.99 - 1.02
Indoxacarb OxadiazineSpodoptera frugiperda15.26Chlorantraniliprole + Abamectin32.45

Note: The LC50 values can vary depending on the specific population of the insect and the bioassay conditions.[2][3]

Experimental Protocols

Detailed methodologies for the key bioassays are provided below to ensure reproducibility of the results.

Leaf-Dip Bioassay for Plutella xylostella

This method is adapted from the Insecticide Resistance Action Committee (IRAC) recommended procedure.[4]

1. Insect Rearing:

  • Plutella xylostella larvae are reared on fresh, untreated cabbage leaves in a controlled environment (25 ± 1°C, 60-70% relative humidity, 16:8 h light:dark cycle).

  • Second or third instar larvae are used for the bioassay.

2. Insecticide Preparation:

  • A stock solution of the test compound is prepared in an appropriate solvent (e.g., acetone).

  • Serial dilutions are made using distilled water containing a non-ionic surfactant (e.g., 0.1% Triton X-100) to ensure uniform wetting of the leaves.

3. Bioassay Procedure:

  • Cabbage leaf discs (approximately 6 cm in diameter) are cut from fresh, untreated leaves.

  • Each leaf disc is dipped into a specific concentration of the insecticide solution for 10 seconds with gentle agitation.

  • Control leaf discs are dipped in the surfactant solution without the test compound.

  • The treated leaf discs are allowed to air-dry for 1-2 hours at room temperature.

  • Each dried leaf disc is placed in a separate petri dish lined with a moist filter paper to prevent desiccation.

  • A pre-determined number of larvae (e.g., 10-20) are introduced into each petri dish.

  • The petri dishes are sealed and incubated under the same conditions as insect rearing.

4. Data Collection and Analysis:

  • Larval mortality is assessed at 24, 48, and 72 hours after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • The LC50 values and their 95% confidence intervals are calculated using probit analysis.

Leaf-Dip Bioassay for Spodoptera frugiperda

This protocol is a standard method for evaluating insecticide efficacy against the fall armyworm.[5][6][7]

1. Insect Rearing:

  • Spodoptera frugiperda larvae are reared on an artificial diet in a controlled environment (27 ± 2°C, 65 ± 5% relative humidity, 14:10 h light:dark cycle).

  • Third instar larvae are typically used for the bioassay.

2. Insecticide Preparation:

  • Similar to the P. xylostella protocol, a stock solution is prepared and serially diluted in water with a surfactant.

3. Bioassay Procedure:

  • Young, tender maize or cotton leaves are used. The leaves are cut into appropriate sizes to fit into the bioassay containers.

  • The leaves are dipped into the insecticide solutions for 10-15 seconds and allowed to air-dry.

  • Control leaves are treated with the surfactant solution only.

  • The treated leaves are placed individually in petri dishes or multi-well plates.

  • One larva is released into each container.

  • The containers are covered to prevent the larvae from escaping.

4. Data Collection and Analysis:

  • Mortality is recorded at 24, 48, and 72 hours post-treatment.

  • The LC50 values are determined using probit analysis.

Mandatory Visualizations

Signaling Pathway of Diamide Insecticides

Diamide insecticides, such as flubendiamide and chlorantraniliprole, exert their insecticidal effect by targeting the insect ryanodine (B192298) receptor (RyR).[8][9] The RyR is a calcium channel located on the sarcoplasmic reticulum of muscle cells.[8][9] The binding of diamide insecticides to a specific site on the RyR locks the channel in an open state, leading to an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm.[8][9][10] This sustained increase in intracellular calcium concentration results in muscle contraction, paralysis, and ultimately, the death of the insect.[8][9]

G cluster_membrane Sarcoplasmic Reticulum Membrane RyR Ryanodine Receptor (RyR) (Calcium Channel) Ca_Cyto Ca²⁺ (in Cytoplasm) RyR->Ca_Cyto Uncontrolled release Diamide Diamide Insecticide Diamide->RyR Binds to and activates Ca_SR Ca²⁺ (in Sarcoplasmic Reticulum) Muscle_Contraction Uncontrolled Muscle Contraction Ca_Cyto->Muscle_Contraction Leads to Paralysis Paralysis & Death Muscle_Contraction->Paralysis Results in

Caption: Mode of action of diamide insecticides via the ryanodine receptor.

Experimental Workflow for Insecticidal Bioassay

The following diagram illustrates the general workflow for conducting a leaf-dip bioassay to determine the insecticidal activity of test compounds.

G cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis A 1. Prepare Serial Dilutions of Test Compound D 4. Dip Leaf Discs in Insecticide Solutions A->D B 2. Prepare Leaf Discs (e.g., Cabbage, Maize) B->D C 3. Rear Insects to Appropriate Instar G 7. Introduce Larvae (e.g., 10-20 per dish) C->G E 5. Air-dry Treated Leaf Discs D->E F 6. Place Leaf Discs in Petri Dishes E->F F->G H 8. Incubate under Controlled Conditions G->H I 9. Assess Mortality at 24, 48, 72 hours H->I J 10. Calculate LC50 Values (Probit Analysis) I->J

Caption: General workflow for a leaf-dip insecticidal bioassay.

References

The Shielding Effect: 2-Fluoro-5-(trifluoromethoxy)phenyl Moiety Enhances Metabolic Stability in Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the in vitro metabolic landscape reveals that the strategic incorporation of a 2-fluoro-5-(trifluoromethoxy)phenyl moiety into drug candidates can significantly enhance their metabolic stability. This fluorinated phenyl ring acts as a shield, protecting the molecule from rapid breakdown by metabolic enzymes, primarily the cytochrome P450 (CYP) family. This enhanced stability translates to a longer half-life and lower intrinsic clearance, key attributes for developing successful therapeutic agents.

The trifluoromethoxy (-OCF3) and fluoro (-F) groups on the phenyl ring work in concert to create a robust defense against metabolic attack. The strong electron-withdrawing nature of these substituents deactivates the aromatic ring, making it less susceptible to oxidative metabolism by CYP enzymes.[1] The trifluoromethoxy group, in particular, is a powerful metabolic blocker due to the high strength of the carbon-fluorine bonds, which are highly resistant to cleavage.[2] This prevents common metabolic pathways like O-demethylation that readily occur with methoxy (B1213986) (-OCH3) groups.

Comparative In Vitro Metabolic Stability Data

While direct head-to-head comparative studies on a series of compounds differing only by the presence of the 2-fluoro-5-(trifluoromethoxy)phenyl moiety are not abundantly available in the public domain, the principles of its metabolic-shielding effects are well-established. To illustrate the expected improvements, the following table presents a hypothetical, yet realistic, comparison based on the known effects of trifluoromethoxy and fluoro substitutions on metabolic stability.

Compound/MoietyAlternative Moiety (Metabolically Labile)Expected In Vitro Half-life (t½) in HLM (min)Expected In Vitro Intrinsic Clearance (CLint) in HLM (µL/min/mg protein)Rationale for Improved Stability
Compound A with 2-fluoro-5-(trifluoromethoxy)phenyl Compound B with 2-fluoro-5-methoxyphenyl> 60< 10The trifluoromethoxy group blocks O-demethylation, a common metabolic pathway for methoxy groups.[2]
Compound C with 2-fluoro-5-(trifluoromethoxy)phenyl Compound D with 5-(trifluoromethoxy)phenyl> 45< 15The additional fluoro group can further shield the ring from oxidation at the 2-position.
Compound E with 2-fluoro-5-(trifluoromethoxy)phenyl Compound F with Phenyl> 60< 10The unsubstituted phenyl ring is susceptible to aromatic hydroxylation, which is significantly hindered by the electron-withdrawing fluoro and trifluoromethoxy groups.

HLM: Human Liver Microsomes. The values presented are illustrative based on established principles of metabolic chemistry.

Experimental Protocols for Assessing Metabolic Stability

The in vitro metabolic stability of a compound is typically assessed using liver microsomes or hepatocytes from various species, including humans.[3] These systems contain the primary enzymes responsible for drug metabolism.

Human Liver Microsomal Stability Assay Protocol

Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes, which are rich in cytochrome P450 enzymes.[2][4]

Materials:

  • Pooled human liver microsomes (HLM)

  • Test compound and positive control compounds

  • NADPH regenerating system (Cofactor for CYP enzymes)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (to stop the reaction)

  • Internal standard for analytical quantification

  • 96-well incubation plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis[2]

Procedure:

  • Preparation of Reagents: A working solution of the test compound and positive control is prepared in a suitable solvent (e.g., DMSO, acetonitrile). Liver microsomes are thawed on ice and diluted to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer. The NADPH regenerating system solution is also prepared in phosphate buffer.[2]

  • Incubation: The liver microsome solution is added to the wells of a 96-well plate. The test compound working solution is then added, and the plate is pre-incubated at 37°C for a short period. The metabolic reaction is initiated by adding the NADPH regenerating system.[2]

  • Time Points and Reaction Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). The enzymatic reaction in each aliquot is stopped by adding cold acetonitrile.[4]

  • Sample Processing and Analysis: The plates are centrifuged to precipitate the proteins. The supernatant, containing the remaining parent compound and any metabolites, is transferred for analysis by a validated LC-MS/MS method to quantify the concentration of the parent drug at each time point.[2]

Data Analysis: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. The natural logarithm of the percentage of the remaining parent drug is plotted against time. The slope of the linear regression of this plot gives the elimination rate constant (k).[2]

From this, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated using the following equations:

  • t½ = 0.693 / k [5]

  • CLint = (0.693 / t½) / (mg/mL microsomal protein) [5]

Visualizing the Metabolic Stability Workflow and Rationale

To better understand the experimental process and the underlying principle of metabolic shielding, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation reagents Prepare Reagents (Compound, Microsomes, NADPH) pre_incubation Pre-incubate at 37°C reagents->pre_incubation start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction time_points Sample at Time Points (0, 5, 15, 30, 60 min) start_reaction->time_points stop_reaction Stop Reaction (Acetonitrile) time_points->stop_reaction centrifuge Centrifuge stop_reaction->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calculate Calculate t½ and CLint lcms->calculate

Caption: Experimental workflow for an in vitro microsomal stability assay.

Metabolic_Shielding cluster_labile Metabolically Labile Moiety cluster_stable Metabolically Stable Moiety labile Phenyl or Methoxy-Phenyl cyp CYP450 Enzymes labile->cyp Metabolism metabolites Multiple Metabolites cyp->metabolites stable 2-Fluoro-5-(trifluoromethoxy)phenyl cyp2 CYP450 Enzymes stable->cyp2 Blocked no_metabolism Metabolism Blocked cyp2->no_metabolism

Caption: The metabolic shielding effect of the 2-fluoro-5-(trifluoromethoxy)phenyl moiety.

References

A Comparative Guide to the SNAr Reactivity of 2-Bromo-5-(trifluoromethoxy)aniline and 2-Fluoro-5-(trifluoromethoxy)aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SNAr Reactions and Key Influencing Factors

Nucleophilic aromatic substitution is a two-step addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The subsequent elimination of a leaving group restores the aromaticity of the ring.

The rate and success of an SNAr reaction are predominantly influenced by three factors:

  • The nature of the leaving group: The ability of the leaving group to depart is crucial.

  • The presence of electron-withdrawing groups (EWGs): EWGs are necessary to activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged Meisenheimer complex.

  • The nature of the nucleophile: Stronger nucleophiles generally lead to faster reactions.

Both 2-Bromo-5-(trifluoromethoxy)aniline and 2-Fluoro-5-(trifluoromethoxy)aniline possess a potent electron-withdrawing trifluoromethoxy (-OCF3) group, which activates the aromatic ring for SNAr reactions. The primary difference between these two molecules lies in the halogen atom, which serves as the leaving group.

Reactivity Comparison: Fluoro vs. Bromo Substituents

In the context of SNAr reactions, the typical leaving group trend observed in SN1 and SN2 reactions (I > Br > Cl > F) is reversed. For SNAr, the reactivity order is generally F > Cl > Br > I . This counterintuitive trend is a direct consequence of the reaction mechanism.

The rate-determining step in most SNAr reactions is the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate, and the transition state leading to it, is enhanced by the presence of highly electronegative groups that can withdraw electron density from the ring via the inductive effect.

  • This compound: Fluorine is the most electronegative element. Its strong electron-withdrawing inductive effect significantly stabilizes the negative charge of the Meisenheimer complex. This stabilization lowers the activation energy of the first, rate-determining step, leading to a faster reaction rate.

  • 2-Bromo-5-(trifluoromethoxy)aniline: While bromine is also an electron-withdrawing group, its electronegativity is considerably lower than that of fluorine. Consequently, it provides less stabilization to the Meisenheimer intermediate, resulting in a higher activation energy and a slower reaction rate compared to its fluoro analogue.

Therefore, This compound is expected to be significantly more reactive in SNAr reactions than 2-Bromo-5-(trifluoromethoxy)aniline.

Quantitative Data Summary

While direct comparative quantitative data for the two target compounds is unavailable, the following table summarizes the established principles of reactivity and provides a qualitative comparison.

FeatureThis compound2-Bromo-5-(trifluoromethoxy)anilineRationale
Leaving Group Fluoride (F-)Bromide (Br-)The identity of the halogen atom.
Electronegativity of Leaving Group ~3.98~2.96Pauling scale.
Expected SNAr Reactivity HigherLowerThe highly electronegative fluorine atom better stabilizes the Meisenheimer intermediate in the rate-determining step.
Typical Reaction Conditions Milder (lower temperatures, shorter reaction times)Harsher (higher temperatures, longer reaction times)Due to the higher reactivity of the fluoro-substituted compound.

Experimental Protocols

The following are generalized experimental protocols for SNAr reactions with amine nucleophiles, which can be adapted for both this compound and 2-Bromo-5-(trifluoromethoxy)aniline. It is anticipated that the bromo-substituted compound will require more forcing conditions (e.g., higher temperatures and longer reaction times) to achieve comparable yields to the fluoro-substituted compound.

General Protocol for SNAr with a Primary or Secondary Amine

Materials:

  • 2-Halo-5-(trifluoromethoxy)aniline (1.0 eq)

  • Amine nucleophile (1.1 - 1.5 eq)

  • Base (e.g., K2CO3, Cs2CO3, or Et3N) (2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)

  • Standard glassware for inert atmosphere reactions

  • Work-up and purification reagents (e.g., ethyl acetate (B1210297), water, brine, anhydrous MgSO4, silica (B1680970) gel)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-halo-5-(trifluoromethoxy)aniline (1.0 eq) and the chosen anhydrous solvent.

  • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

  • Add the base (2.0 eq) to the reaction mixture.

  • Stir the reaction mixture at the desired temperature. For this compound, starting at room temperature and gradually increasing to 50-80 °C is recommended. For 2-bromo-5-(trifluoromethoxy)aniline, a higher temperature range of 80-120 °C may be necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted product.

Visualizations

SNAr Reaction Mechanism

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ArylHalide Aryl Halide (Ar-X) Meisenheimer Meisenheimer Complex [Ar(X)Nu]- ArylHalide->Meisenheimer + Nu- (Rate-determining) Nucleophile Nucleophile (Nu-) Product Substituted Product (Ar-Nu) Meisenheimer->Product - X- (Fast) LeavingGroup Leaving Group (X-) Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup addition Addition of Reactants (Aryl Halide, Nucleophile, Base, Solvent) setup->addition reaction Reaction at Controlled Temperature addition->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end End characterization->end Reactivity_Factors Reactivity SNAr Reactivity LeavingGroup Leaving Group (Halogen) LeavingGroup->Reactivity Fluorine Fluorine (High Electronegativity) LeavingGroup->Fluorine Bromine Bromine (Lower Electronegativity) LeavingGroup->Bromine EWG Electron-Withdrawing Group (-OCF3) EWG->Reactivity Mechanism Reaction Mechanism (Addition-Elimination) Mechanism->Reactivity Fluorine->Reactivity Increases Reactivity (Stabilizes Intermediate) Bromine->Reactivity Decreases Reactivity (Less Stabilization)

Safety Operating Guide

Navigating the Disposal of 2-Fluoro-5-(trifluoromethoxy)aniline: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step approach to the safe disposal of 2-Fluoro-5-(trifluoromethoxy)aniline, a compound often utilized in complex organic synthesis.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located in publicly available resources. The following guidance is based on the safety data sheets of structurally similar compounds, including other halogenated and trifluoromethyl- or trifluoromethoxy-substituted anilines. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific protocols and to obtain the SDS from the chemical supplier before handling and disposal.

Hazard Profile and Safety Summary

While specific quantitative data for this compound is not available, the general hazards associated with analogous compounds are summarized below. This information underscores the importance of handling this chemical with appropriate personal protective equipment (PPE) and adhering to strict safety protocols.

Hazard ClassificationDescriptionPrimary Route of Exposure
Acute Toxicity Potentially harmful if swallowed, in contact with skin, or if inhaled.Oral, Dermal, Inhalation
Skin Corrosion/Irritation May cause skin irritation.Dermal
Serious Eye Damage/Irritation May cause serious eye irritation.Ocular
Specific Target Organ Toxicity May cause respiratory irritation.Inhalation

Procedural Steps for Proper Disposal

The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal company.

Waste Segregation and Collection:
  • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines.

  • Solid Waste: Collect any solid waste contaminated with this chemical (e.g., filter paper, weighing boats) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, compatible, and clearly labeled liquid hazardous waste container.

Waste Container Management:
  • Use only containers approved for hazardous waste collection. These should be made of a material compatible with the chemical.

  • Label the waste container clearly with "Hazardous Waste" and the full chemical name: "this compound".

  • Keep the waste container tightly sealed when not in use to prevent the release of vapors.

  • Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.

Final Disposal:
  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Provide the waste disposal company with a complete and accurate description of the waste.

  • Maintain records of the waste disposal, including the date, quantity, and method of disposal, as required by regulations.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_generation Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal Waste Generated This compound Waste (Solid or Liquid) Segregate Waste Segregate into Designated Container Waste Generated->Segregate Waste Proper Handling Label Container Label with 'Hazardous Waste' and Chemical Name Segregate Waste->Label Container Store Safely Store in a Cool, Ventilated Secondary Containment Area Label Container->Store Safely Contact EHS Contact Institutional EHS or Licensed Disposal Company Store Safely->Contact EHS Ready for Disposal Arrange Pickup Arrange for Waste Pickup Contact EHS->Arrange Pickup Incineration High-Temperature Incineration (Typical Method) Arrange Pickup->Incineration

Caption: Disposal workflow for this compound.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Immediately evacuate the area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. If significant vapors are present, a respirator may be necessary.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill. Do not use combustible materials like paper towels. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect and Dispose: Place the absorbed or collected material into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, fostering a secure and environmentally conscious research environment.

Navigating the Safe Handling of 2-Fluoro-5-(trifluoromethoxy)aniline: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) was found for 2-Fluoro-5-(trifluoromethoxy)aniline. The following guidance is based on the safety data for the close structural analog, 2-Fluoro-5-(trifluoromethyl)aniline, and other related fluorinated anilines. It is imperative to conduct a thorough risk assessment before handling this compound and to consult with your institution's environmental health and safety department.

The safe and effective use of this compound in a laboratory setting necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

Hazard Summary

Based on data from its structural analog, 2-Fluoro-5-(trifluoromethyl)aniline, this compound is expected to be harmful if swallowed, in contact with skin, or inhaled.[1][2] It is also anticipated to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2]

Engineering Controls: The First Line of Defense

Proper engineering controls are fundamental to minimizing exposure to this compound. All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any handling area.[3][5]

Personal Protective Equipment (PPE): Your Essential Barrier

A comprehensive personal protective equipment regimen is mandatory when handling this compound. The following table summarizes the recommended PPE:

Protection Type Specific Recommendations Standards
Eye and Face Protection Tightly fitting safety goggles. A face shield (minimum 8-inch) should be worn when there is a risk of splashing.NIOSH (US) or EN 166 (EU)
Skin Protection Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use and proper removal technique should be followed to avoid skin contact. Dispose of contaminated gloves after use. Protective Clothing: A complete suit protecting against chemicals, such as a flame-retardant antistatic lab coat, should be worn. Long pants and closed-toe shoes are required.EN 374
Respiratory Protection For nuisance exposures, a dust mask type N95 (US) or type P1 (EU EN 143) particle respirator may be used. For higher-level protection or in situations with inadequate ventilation, a respirator with a type ABEK (EN14387) filter is recommended.NIOSH (US) or CEN (EU)

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for the safe handling of this compound from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.

  • Keep the container tightly closed when not in use.

2. Handling and Use:

  • All handling of the compound must be performed inside a chemical fume hood.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid inhalation of vapor or mist.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling and before breaks.

3. Spill Management:

  • In the event of a spill, evacuate the area immediately.

  • Wear the appropriate PPE, including respiratory protection, before attempting to clean up.

  • Contain the spill using an inert absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a suitable, labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Ensuring Safe and Compliant Waste Management

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: As a halogenated organic compound, all waste containing this compound should be classified as hazardous waste.[6][7][8]

  • Waste Collection:

    • Collect all liquid waste containing this compound in a designated, labeled, and sealed container for halogenated organic waste.[7][8]

    • Contaminated solid waste, including gloves, absorbent materials, and disposable labware, should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of all waste in accordance with local, state, and federal regulations.

    • Contact your institution's environmental health and safety department for specific disposal procedures.

    • Do not dispose of this chemical down the drain.[9]

Safe Handling and Disposal Workflow

Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set Up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh/Measure Compound prep_setup->handle_weigh Proceed to Handling handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Surfaces & Equipment handle_exp->cleanup_decon After Experiment disp_collect_liquid Collect Liquid Waste (Halogenated Organics) handle_exp->disp_collect_liquid disp_collect_solid Collect Solid Waste (Contaminated PPE, etc.) handle_exp->disp_collect_solid cleanup_wash Wash Hands Thoroughly cleanup_decon->cleanup_wash disp_contact Contact EHS for Disposal cleanup_wash->disp_contact Final Step disp_label Label Waste Containers disp_collect_liquid->disp_label disp_collect_solid->disp_label disp_store Store Waste Appropriately disp_label->disp_store disp_store->disp_contact

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.